Tanaproget
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4,4-dimethyl-2-sulfanylidene-1H-3,1-benzoxazin-6-yl)-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-16(2)12-8-10(4-6-13(12)18-15(21)20-16)14-7-5-11(9-17)19(14)3/h4-8H,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFWTPEBMRKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(N3C)C#N)NC(=S)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184556 | |
| Record name | Tanaproget | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304853-42-7 | |
| Record name | Tanaproget | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304853-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanaproget [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304853427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanaproget | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04787 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tanaproget | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,4-dimethyl-2-thioxo-1,4-dihydro-2H-benzo{d}{1,3}oxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANAPROGET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9F9H8GXWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tanaproget
For Researchers, Scientists, and Drug Development Professionals
Tanaproget (developmental codes: NSP-989, WAY-166989) is a potent, selective, non-steroidal agonist of the progesterone (B1679170) receptor (PR).[1] Its high affinity and selectivity for the PR over other steroid receptors suggest a potential for fewer side effects compared to conventional steroidal progestins.[1][2] Developed for potential use in contraception and treating gynecological disorders like endometriosis, this compound's mechanism of action involves both classical genomic and rapid non-genomic signaling pathways.[2][3]
Core Mechanism of Action
This compound exerts its physiological effects primarily by binding to and activating the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4] Upon activation, the PR modulates gene expression and intracellular signaling cascades through two distinct but integrated pathways.
Genomic (Nuclear) Signaling Pathway
The classical mechanism of action for PR agonists is genomic signaling. This pathway directly alters the transcription of target genes and is the primary route for many of the long-term physiological effects of progestins.[5]
The sequence of events is as follows:
-
Ligand Binding : this compound, being lipid-soluble, diffuses across the cell membrane and binds to the PR located in the cytoplasm or nucleus, which is complexed with heat shock proteins (HSPs).
-
Conformational Change and Dimerization : Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs. The activated receptors then form homodimers.[5]
-
Nuclear Translocation and DNA Binding : The PR dimer translocates into the nucleus and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[6]
-
Recruitment of Coactivators and Transcription Modulation : The DNA-bound PR dimer recruits a complex of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[3] This complex then modulates the transcriptional machinery to either induce or repress the expression of target genes.[6] For instance, this compound has been shown to promote the interaction between the PR and SRC-1, leading to the down-regulation of genes encoding matrix metalloproteinases (MMP-3 and MMP-7), which are involved in endometrial tissue invasion and angiogenesis.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
Tanaproget: A Selective, Non-Steroidal Progesterone Receptor Agonist
A Technical Guide for Drug Development Professionals
Abstract
Tanaproget (formerly NSP-989) is a potent, orally active, and highly selective non-steroidal agonist for the progesterone (B1679170) receptor (PR).[1][2] Its unique chemical structure, belonging to the benzoxazine (B1645224) class of compounds, confers a pharmacological profile with high binding affinity for the PR and minimal cross-reactivity with other steroid receptors.[1][3][4] This selectivity suggests a potential for reduced side effects compared to traditional steroidal progestins.[1][5] Developed for applications in women's health, such as contraception and the treatment of endometriosis, this compound's mechanism of action involves the modulation of PR-mediated gene expression and signaling pathways.[2][6] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols, and the signaling pathways it modulates.
Introduction
Progesterone receptor agonists are crucial in various therapeutic areas, including hormone replacement therapy and contraception.[1] However, the clinical use of steroidal progestins can be limited by side effects stemming from their interaction with other steroid receptors, such as androgen and glucocorticoid receptors.[5][7] this compound emerged from efforts to discover non-steroidal PR agonists with improved selectivity and a better safety profile.[1][5] As a member of the 6-aryl-1,4-dihydrobenzo[d][1][8]oxazine-2-thione class, its high affinity and efficacy make it a significant compound in the study of PR modulation.[6][9]
Chemical Structure:
-
Systematic Name: 5-(4,4-Dimethyl-2-thioxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile[4]
-
Molecular Formula: C₁₆H₁₅N₃OS[10]
-
Molecular Weight: 297.38 g/mol [4]
Mechanism of Action
This compound exerts its effects primarily through the classical genomic signaling pathway of the progesterone receptor. Like endogenous progesterone, it acts as a PR agonist, initiating a cascade of molecular events that lead to the regulation of target gene expression.[8]
Progesterone Receptor Signaling Pathways
The progesterone receptor mediates cellular responses through two principal pathways: a classical, genomic pathway and a rapid, non-genomic pathway.
-
Genomic Pathway: As a member of the nuclear receptor superfamily, the PR, in its inactive state, is located in the cytoplasm complexed with heat shock proteins (HSPs).[8] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[8] Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This process is the primary mechanism for the physiological effects of progesterone and its agonists.
-
Non-Genomic Pathway: Progesterone can also trigger rapid cellular responses that are independent of gene transcription.[1] This is mediated by a subpopulation of PR located outside the nucleus, potentially at the cell membrane or in the cytoplasm.[11] Activation of these receptors can lead to the rapid activation of intracellular signaling kinases, such as the Src/MAPK pathway, influencing cellular processes without direct genomic interaction.[11]
Below is a diagram illustrating the classical genomic signaling pathway activated by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound for progesterone receptors from different species, indicating its high binding affinity.
| Species | IC₅₀ (nM) | Reference(s) |
| Human | 1.7 | [2] |
| Monkey | 0.3 | [2] |
| Rat | 0.5 | [2] |
| Rabbit | 0.5 | [2] |
Table 2: In Vitro Functional Activity
This table shows the half-maximal effective concentration (EC₅₀) of this compound in functional assays, demonstrating its potent agonist activity.
| Assay | Cell Line | EC₅₀ (nM) | Efficacy | Reference(s) |
| Alkaline Phosphatase Induction | T47D | 0.1 - 0.15 | ~60% vs. steroidal progestins | [1][2] |
| SRC-1 Coactivator Interaction | Mammalian Two-Hybrid | 0.02 | Similar to MPA and TMG | [1] |
MPA: Medroxyprogesterone Acetate; TMG: Trimegestone; SRC-1: Steroid Receptor Co-activator-1
Table 3: In Vivo Activity
This table highlights the potent in vivo effects of this compound in an established animal model for contraceptive efficacy.
| Animal Model | Effect | Potency | Reference(s) |
| Rat Ovulation Inhibition | Complete inhibition of ovulation at 0.03 mg/kg | 30-fold more potent than MPA | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.
Progesterone Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for the progesterone receptor.
Principle: This is a competitive radiometric binding assay where the test compound competes with a known high-affinity radiolabeled progestin (e.g., [³H]R5020) for binding to the PR.[7] The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound.
Materials:
-
Progesterone Receptor (PR) preparation (e.g., from cell lysates or purified).
-
Radiolabeled ligand: [³H]R5020 (Promegestone).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., Tris-based buffer with additives).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (this compound) and the unlabeled reference compound (R5020 for standard curve).
-
Incubation: In each well of a 96-well plate, add the PR preparation, a fixed concentration of [³H]R5020, and varying concentrations of the test compound or unlabeled reference.
-
Competition: Incubate the plate for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation: Transfer the incubation mixture to a filter plate and apply a vacuum to separate the receptor-bound radioligand from the unbound radioligand. The receptor complexes are retained on the filter.
-
Washing: Wash the filters multiple times with cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation fluid to each well/filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC₅₀ value is determined as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Mammalian Two-Hybrid (M2H) Assay
This assay is used to investigate ligand-dependent interactions between the progesterone receptor and its coactivators, such as SRC-1.[1]
Objective: To measure the potency (EC₅₀) and efficacy of this compound in promoting the interaction between the PR ligand-binding domain (LBD) and a coactivator.
Principle: The M2H system utilizes two fusion proteins. The "bait" is the PR-LBD fused to a DNA-binding domain (DBD, e.g., GAL4). The "prey" is the coactivator (e.g., SRC-1) fused to a transcriptional activation domain (AD, e.g., VP16). When the bait and prey interact in the presence of an agonist, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase) under the control of a promoter containing the DBD's binding sites.[12][13]
Procedure Workflow:
Alkaline Phosphatase (ALP) Induction Assay
This cell-based functional assay measures the agonistic activity of compounds in a progesterone-responsive cell line.
Objective: To determine the EC₅₀ and efficacy of this compound in inducing a progestin-responsive endogenous gene.
Principle: In the human breast cancer cell line T47D, progestins specifically induce the expression of alkaline phosphatase (ALP).[1][6] The level of ALP activity is therefore a direct measure of the progestational activity of a test compound.[4]
Materials:
-
T47D human breast cancer cells.
-
Cell culture medium and supplements.
-
Test compound (this compound) at various concentrations.
-
ALP substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
Assay buffer (e.g., AMP buffer, pH 10.5).[14]
-
Spectrophotometer or plate reader.
Procedure:
-
Cell Plating: Seed T47D cells in 96-well plates and allow them to attach and grow for 24-48 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a reference agonist. Include a vehicle control.
-
Induction: Incubate the cells for a specified period (e.g., 3 days) to allow for ALP gene expression and protein synthesis.[4][6]
-
Cell Lysis: After incubation, wash the cells and lyse them to release the cellular contents, including the ALP enzyme.
-
Enzymatic Reaction: Add the ALP substrate (pNPP) to the cell lysate. The ALP enzyme will convert the colorless pNPP to the yellow-colored p-nitrophenol (pNP).[14]
-
Incubation: Incubate at 37°C for a defined time (e.g., 15-30 minutes).[14]
-
Measurement: Stop the reaction and measure the absorbance of the yellow product at 405-410 nm using a plate reader.[14]
-
Data Analysis: Normalize the ALP activity to the total protein or DNA content in each well. Plot the normalized activity against the logarithm of the compound concentration to determine the EC₅₀ value.
Conclusion
This compound is a highly potent and selective non-steroidal progesterone receptor agonist with a promising preclinical pharmacological profile.[1] Its high affinity for the PR across multiple species and its functional potency in both in vitro and in vivo models underscore its potential for therapeutic applications in women's health, particularly for contraception and endometriosis.[1][2] The selectivity of this compound, with weak interactions with other steroid receptors, suggests a favorable side-effect profile compared to conventional steroidal progestins.[1] The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on the next generation of progesterone receptor modulators.
References
- 1. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phoenixbiotech.net [phoenixbiotech.net]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 11. proteolysis.jp [proteolysis.jp]
- 12. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CheckMate™ Mammalian Two-Hybrid System Protocol [worldwide.promega.com]
- 14. e-century.us [e-century.us]
Tanaproget (NSP-989): A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanaproget (formerly NSP-989) is a potent and selective non-steroidal progesterone (B1679170) receptor (PR) agonist that has been investigated primarily for its potential applications in contraception and the treatment of endometriosis.[1] Its discovery marked a significant advancement in the development of PR modulators with improved selectivity and potentially fewer side effects compared to traditional steroidal progestins. This document provides an in-depth technical overview of the discovery, pharmacological profile, and mechanism of action of this compound, with a focus on the key experimental data and methodologies that have characterized its development.
Introduction
Progesterone, acting through its nuclear receptors (PR-A and PR-B), is a critical regulator of female reproductive functions. Synthetic progestins have long been mainstays in hormonal contraception and hormone replacement therapy. However, their utility can be limited by off-target effects resulting from interactions with other steroid receptors, such as the androgen, glucocorticoid, and mineralocorticoid receptors.[2] This lack of selectivity can lead to undesirable side effects. The development of non-steroidal PR agonists like this compound was driven by the need for more selective compounds that could offer a better safety profile.[2] this compound emerged as a lead candidate due to its high binding affinity and specificity for the PR, coupled with potent agonist activity in preclinical models.[2]
Pharmacological Profile
The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies.
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the progesterone receptor. Its selectivity profile reveals minimal cross-reactivity with other steroid hormone receptors, a key attribute that distinguishes it from many steroidal progestins.
Table 1: Progesterone Receptor Binding Affinity of this compound and Reference Compounds
| Compound | Receptor Source | IC50 (nM) | Ki (nM) | Reference Compound |
|---|---|---|---|---|
| This compound | Human PR | 1.7[1] | Not Reported | Progesterone |
| This compound | Monkey PR | 0.3 | Not Reported | Progesterone |
| This compound | Rat PR | 0.5 | Not Reported | Progesterone |
| this compound | Rabbit PR | 0.5 | Not Reported | Progesterone |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Endpoint | EC50 (nM) | Efficacy | Reference Compound |
|---|---|---|---|---|---|
| Alkaline Phosphatase Induction | T47D | Enzyme Activity | 0.1[2] | ~60% of MPA and TMG[2] | Medroxyprogesterone Acetate (MPA), Trimegestone (TMG) |
| Mammalian Two-Hybrid | - | PR/SRC-1 Interaction | 0.02[2] | Similar to MPA and TMG[2] | Medroxyprogesterone Acetate (MPA), Trimegestone (TMG) |
Table 3: In Vivo Potency of this compound
| Animal Model | Endpoint | ED50 (mg/kg) | Potency vs. MPA |
|---|
| Rat | Ovulation Inhibition | 0.03 (complete inhibition)[1] | 30-fold more potent[2] |
Table 4: Selectivity Profile of this compound Against Other Steroid Receptors
| Receptor | Binding Affinity (Relative to PR) |
|---|---|
| Androgen Receptor (AR) | Very low |
| Glucocorticoid Receptor (GR) | Very low |
| Mineralocorticoid Receptor (MR) | Very low |
| Estrogen Receptor (ER) | Very low |
Note: Specific Ki or IC50 values for other steroid receptors are not consistently reported in the provided search results, but the qualitative assessment indicates high selectivity for the PR.
Mechanism of Action
This compound exerts its biological effects through its interaction with the progesterone receptor.
Progesterone Receptor Activation and Coactivator Recruitment
As a PR agonist, this compound binds to the ligand-binding domain of the progesterone receptor, inducing a conformational change that facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[1] This ligand-receptor-coactivator complex then binds to progesterone response elements (PREs) on the DNA, leading to the modulation of target gene transcription.
Downstream Signaling and Gene Regulation
The activation of the progesterone receptor by this compound initiates a cascade of signaling events. In the context of the endometrium, this compound has been shown to down-regulate the expression of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-7.[3] These enzymes are involved in the breakdown of the extracellular matrix and their dysregulation is implicated in the pathophysiology of endometriosis. By suppressing MMP expression, this compound is thought to reduce the invasive potential of endometrial tissue.[3]
Furthermore, progestins can also elicit rapid, non-genomic effects through the activation of cytoplasmic signaling pathways. Progesterone receptor activation has been linked to the stimulation of the c-Src/MAPK (mitogen-activated protein kinase) signaling cascade, which can influence cell proliferation and other cellular processes.[4][5][6]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound.
Progesterone Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of this compound for the progesterone receptor.
-
Materials:
-
Radioligand: [³H]-Progesterone or a synthetic progestin like [³H]-R5020.
-
Receptor Source: Cytosol extract from progesterone receptor-rich tissues (e.g., rat uterus) or cells (e.g., T47D).
-
Test Compound: this compound at various concentrations.
-
Reference Compound: Unlabeled progesterone or a known high-affinity progestin.
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal or filtration apparatus.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare the receptor-containing cytosol by homogenizing the tissue or cells in ice-cold buffer followed by ultracentrifugation to remove cellular debris.
-
In assay tubes, combine a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (this compound) or reference compound.
-
Add the receptor preparation to each tube and incubate to allow binding to reach equilibrium.
-
Separate the bound from free radioligand. For the dextran-coated charcoal method, add the charcoal suspension to adsorb the free radioligand, followed by centrifugation to pellet the charcoal. For the filtration method, pass the incubation mixture through a filter that traps the receptor-ligand complex.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Alkaline Phosphatase Induction Assay in T47D Cells
This cell-based functional assay measures the progestogenic activity of this compound.
-
Materials:
-
T47D human breast cancer cells (known to express high levels of PR).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Test Compound: this compound at various concentrations.
-
Reference Compound: A known progestin like Medroxyprogesterone Acetate (MPA).
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP).
-
Cell lysis buffer.
-
Spectrophotometer.
-
-
Procedure:
-
Seed T47D cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Replace the growth medium with a medium containing the test compound (this compound) or reference compound at various concentrations. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the induction of alkaline phosphatase.[7]
-
After incubation, wash the cells and then lyse them to release the intracellular contents, including the induced alkaline phosphatase.
-
Add the alkaline phosphatase substrate (pNPP) to the cell lysates. The enzyme will convert the substrate into a colored product (p-nitrophenol).[8]
-
Measure the absorbance of the colored product using a spectrophotometer at a specific wavelength (e.g., 405 nm).[8]
-
Generate a dose-response curve by plotting the alkaline phosphatase activity against the logarithm of the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Mammalian Two-Hybrid Assay for PR-Coactivator Interaction
This assay assesses the ability of this compound to promote the interaction between the progesterone receptor and a coactivator protein.
-
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T or CV-1).
-
Expression vector for a fusion protein of the PR ligand-binding domain (LBD) with a DNA-binding domain (DBD), e.g., GAL4-PR-LBD.
-
Expression vector for a fusion protein of the coactivator (e.g., SRC-1) with a transcriptional activation domain (AD), e.g., VP16-SRC-1.
-
Reporter plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter with binding sites for the DBD (e.g., GAL4 upstream activating sequence).
-
Transfection reagent.
-
Test Compound: this compound at various concentrations.
-
Luciferase assay reagent or SEAP detection kit.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Co-transfect the mammalian cells with the three plasmids: GAL4-PR-LBD, VP16-SRC-1, and the reporter plasmid.
-
After transfection, treat the cells with various concentrations of the test compound (this compound) or a vehicle control.
-
Incubate the cells to allow for ligand-induced interaction between the PR-LBD and the coactivator, which brings the DBD and AD into proximity, leading to the activation of the reporter gene.
-
Measure the reporter gene activity. For luciferase, lyse the cells and measure the light output using a luminometer. For SEAP, collect the cell culture medium and measure the enzyme activity.
-
Generate a dose-response curve by plotting the reporter gene activity against the logarithm of the compound concentration.
-
Calculate the EC50 value for the induction of the PR-coactivator interaction.
-
Rat Ovulation Inhibition Assay
This in vivo bioassay evaluates the contraceptive potential of this compound.
-
Materials:
-
Mature female rats with regular estrous cycles (e.g., Sprague-Dawley).
-
Test Compound: this compound administered orally or via another relevant route.
-
Vehicle control.
-
Microscope for examining vaginal smears and counting ova.
-
-
Procedure:
-
Monitor the estrous cycles of the female rats by daily vaginal smears to identify the proestrus stage.
-
Administer the test compound (this compound) or vehicle to the rats on the day of proestrus.
-
On the following day (estrus), sacrifice the animals.
-
Dissect the oviducts and flush them to collect the ova.
-
Count the number of ova under a microscope.
-
The absence or a significant reduction in the number of ova in the treated group compared to the control group indicates ovulation inhibition.
-
Determine the effective dose (ED50 or the dose for complete inhibition) by testing a range of doses.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action and characterization.
Caption: Mechanism of action of this compound.
Caption: Workflow for Progesterone Receptor Competitive Binding Assay.
Caption: Workflow for Alkaline Phosphatase Induction Assay.
Conclusion
This compound represents a significant achievement in the rational design of selective, non-steroidal progesterone receptor agonists. Its high affinity and selectivity for the PR, coupled with its potent in vivo activity, underscore its potential as a therapeutic agent with an improved side-effect profile over existing steroidal progestins. The detailed experimental methodologies and quantitative data presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the field of progesterone receptor modulation. Further investigation and clinical development of this compound and similar compounds could lead to new and improved therapies for a range of reproductive health conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]
- 6. Integration of Progesterone Receptor Action with Rapid Signaling Events in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Tanaproget: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanaproget (formerly NSP-989) is a potent, selective, nonsteroidal progesterone (B1679170) receptor (PR) agonist that has been investigated for its potential use in contraception and other hormone-related therapies. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data on its binding affinity, in vitro functional activity, and in vivo efficacy. Detailed experimental protocols for the pivotal assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and evaluation process.
Introduction
Progesterone, acting via the progesterone receptor (PR), is a critical regulator of female reproductive functions. Synthetic progestins are widely used in hormonal contraception and hormone replacement therapy. However, steroidal progestins can be associated with off-target effects due to their interaction with other steroid receptors. This compound emerged as a highly selective, nonsteroidal PR agonist with a potentially improved side-effect profile. This guide delves into the core preclinical data that characterizes the pharmacological properties of this compound.
Binding Affinity
This compound demonstrates high and selective binding affinity for the progesterone receptor across various species. The following table summarizes its binding affinity in competitive binding assays.
Table 1: Progesterone Receptor Binding Affinity of this compound
| Species | Assay Type | Radioligand | Preparation | IC50 (nM) | Reference |
| Human | Whole Cell | [3H]R5020 | T47D cells | 1.7 | [1] |
| Monkey | Not Specified | Not Specified | Not Specified | 0.3 | [1] |
| Rat | Not Specified | Not Specified | Not Specified | 0.5 | [1] |
| Rabbit | Not Specified | Not Specified | Not Specified | 0.5 | [1] |
Experimental Protocol: Progesterone Receptor Competitive Binding Assay
This protocol outlines the general procedure for a competitive binding assay to determine the affinity of a test compound for the progesterone receptor using T47D human breast cancer cells.
-
Cell Culture: T47D cells, which endogenously express high levels of progesterone receptor, are cultured in appropriate media (e.g., RPMI) supplemented with fetal bovine serum.
-
Assay Preparation: Cells are harvested and washed. A whole-cell suspension or a cytosolic fraction can be used.
-
Competitive Binding: A constant concentration of a radiolabeled progestin, typically [3H]R5020 (promegestone), is incubated with the cell preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by rapid filtration through glass fiber filters, where the cell membranes or receptor-ligand complexes are retained on the filter.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. Specific binding is defined as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of unlabeled progesterone).
In Vitro Functional Activity
This compound exhibits potent agonist activity in cell-based functional assays, confirming its ability to activate the progesterone receptor and downstream signaling pathways.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Endpoint | EC50 (nM) | Efficacy | Reference |
| Alkaline Phosphatase Induction | T47D | Enzyme Activity | 0.15 | Full agonist | [1] |
| Mammalian Two-Hybrid | Not Specified | SRC-1 Interaction | 0.02 | Similar to MPA and TMG | [2] |
MPA: Medroxyprogesterone Acetate; TMG: Trimegestone
Signaling Pathway
Upon binding to the progesterone receptor, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA and recruits coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), to initiate the transcription of target genes. One such target gene in T47D cells is alkaline phosphatase.
Experimental Protocols
Alkaline Phosphatase Induction Assay in T47D Cells
This assay measures the ability of a compound to induce the expression of alkaline phosphatase, an endogenous PR-regulated gene in T47D cells.
-
Cell Seeding: T47D cells are seeded in multi-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release intracellular components, including alkaline phosphatase.
-
Enzymatic Reaction: The cell lysate is incubated with a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP), in a suitable buffer (e.g., Tris-HCl, pH 9.5). Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.
-
Quantification: The absorbance of the p-nitrophenol product is measured spectrophotometrically at a wavelength of 405 nm.
-
Data Analysis: The EC50 value, which is the concentration of the compound that produces 50% of the maximal induction of alkaline phosphatase activity, is calculated from the dose-response curve.
Mammalian Two-Hybrid Assay
This assay is used to investigate the ligand-dependent interaction between the progesterone receptor and a coactivator protein like SRC-1.
-
Vector Construction: Two expression vectors are constructed: one encoding the PR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and another encoding the coactivator (e.g., SRC-1) fused to a transcriptional activation domain (e.g., VP16).
-
Transfection: These two vectors, along with a reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase), are co-transfected into a suitable mammalian cell line.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.
-
Data Analysis: An increase in reporter gene activity in the presence of the compound indicates a ligand-induced interaction between the PR-LBD and the coactivator. The EC50 value for this interaction is determined from the dose-response curve.
In Vivo Efficacy
This compound has demonstrated significant efficacy in animal models of progesterone action, most notably in the inhibition of ovulation.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species/Strain | Endpoint | Dose/Route | Result | Reference |
| Ovulation Inhibition | Sprague-Dawley Rat | Complete inhibition of ovulation | 0.03 mg/kg, oral | 30-fold more potent than MPA and TMG | [1] |
Experimental Protocol: Rat Ovulation Inhibition Assay
This model assesses the ability of a progestational compound to block ovulation in gonadotropin-primed immature female rats.
-
Animal Model: Immature female Sprague-Dawley rats are used.
-
Ovulation Induction: Ovulation is synchronized and induced by an intraperitoneal injection of pregnant mare's serum gonadotropin (PMSG), followed 48-56 hours later by an injection of human chorionic gonadotropin (hCG). PMSG stimulates follicular development, and hCG triggers ovulation.
-
Compound Administration: this compound or a vehicle control is administered orally at various doses prior to the hCG injection.
-
Assessment of Ovulation: The morning after the hCG injection, the rats are euthanized, and the oviducts are excised. The number of oocytes in the ampullae of the oviducts is counted under a microscope.
-
Data Analysis: The dose of the compound that causes a 50% reduction in the number of ovulated oocytes (ED50) or the dose that completely inhibits ovulation in a certain percentage of animals is determined.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been evaluated in preclinical species and in humans, demonstrating properties suitable for once-daily oral administration.
Table 4: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose (mg) | Cmax (pg/mL) | Tmax (h) | t1/2 (h) | Oral Clearance (L/h) | Reference |
| 0.1 - 15 | Dose-dependent | ~2-3 | 12-30 | ~70 | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life
Metabolism
In vitro studies using human liver microsomes have indicated that this compound has a low potential for inhibiting major cytochrome P450 (CYP) enzymes, suggesting a low risk of drug-drug interactions mediated by these enzymes. The primary metabolic pathways have not been extensively detailed in the public domain but are a critical aspect of its overall disposition.
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms in human liver microsomes.
-
Microsome Preparation: Pooled human liver microsomes are used as the source of CYP enzymes.
-
Incubation: The microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4) in the presence of various concentrations of this compound.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of an NADPH-generating system and terminated after a specific incubation time by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the CYP isoform's activity, is determined.
Selectivity Profile
A key feature of this compound is its high selectivity for the progesterone receptor over other steroid hormone receptors, which is anticipated to translate into a more favorable side-effect profile compared to less selective steroidal progestins. This compound has shown weak interactions with other steroid receptors.
Conclusion
The preclinical pharmacological data for this compound characterize it as a potent, selective, and orally active nonsteroidal progesterone receptor agonist. Its high affinity and functional activity at the progesterone receptor, coupled with its efficacy in in vivo models and favorable pharmacokinetic profile, underscore its potential as a therapeutic agent. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of reproductive health and hormone receptor pharmacology.
References
- 1. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tanaproget's Interaction with the Progesterone Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of tanaproget, a nonsteroidal agonist of the progesterone (B1679170) receptor (PR). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.
Core Data Summary
This compound exhibits high-affinity binding to the progesterone receptor across multiple species and demonstrates potent functional activity. The following tables summarize the key quantitative data from various in vitro and cellular assays.
Table 1: this compound Binding Affinity for Progesterone Receptor (PR)
| Species | Assay Type | Parameter | Value (nM) |
| Human | Radioligand Binding | IC50 | 1.7[1] |
| Monkey | Radioligand Binding | IC50 | 0.3[1] |
| Rat | Radioligand Binding | IC50 | 0.5[1] |
| Rabbit | Radioligand Binding | IC50 | 0.5[1] |
Table 2: this compound Functional Activity
| Assay System | Endpoint | Parameter | Value (nM) | Efficacy |
| T47D Cells | Alkaline Phosphatase Induction | EC50 | 0.15[1] | Full agonist activity, comparable to medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and trimegestone (B1683257) (TMG)[1][2] |
| Mammalian Two-Hybrid Assay (SRC-1 interaction) | PR-Coactivator Interaction | EC50 | 0.02[2] | Similar to MPA and TMG[2] |
Progesterone Receptor Signaling Pathways
Progesterone, and by extension its agonists like this compound, exerts its effects through multiple signaling pathways. These can be broadly categorized into classical genomic and non-classical (extranuclear) pathways.
Classical Genomic Signaling Pathway
The classical pathway involves the binding of progesterone to the progesterone receptor in the cytoplasm, leading to the receptor's dimerization and translocation into the nucleus. Inside the nucleus, the PR complex binds to progesterone response elements (PREs) on the DNA, recruiting coactivators and modulating the transcription of target genes. This pathway is central to the long-term effects of progesterone.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Non-Classical (Extranuclear) Signaling Pathway
Recent evidence has highlighted rapid, non-genomic actions of progesterone mediated by a subpopulation of PR located outside the nucleus, potentially at the cell membrane or in the cytoplasm.[3][4] This pathway involves the rapid activation of intracellular signaling cascades, such as the c-Src/MAPK pathway, leading to more immediate cellular responses.[3][4]
References
In Vitro Characterization of Tanaproget: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget (formerly NSP-989 or WAY-166989) is a potent and selective nonsteroidal agonist of the progesterone (B1679170) receptor (PR).[1][2][3] Unlike clinically used steroidal progestins, this compound's unique chemical structure and high selectivity for the PR may offer an improved side-effect profile.[1][4] This document provides an in-depth technical overview of the in vitro characterization of this compound's activity, presenting key data in a structured format, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and experimental workflows.
Core Activity Data
The in vitro progestational activity of this compound has been evaluated through a series of binding and functional assays. The following tables summarize the key quantitative data from these studies.
Progesterone Receptor Binding Affinity
| Species | Assay Type | IC50 (nM) | Reference Compound |
| Human | Competition-binding assay | 1.7[5] | - |
| Monkey | Competition-binding assay | 0.3[5] | - |
| Rat | Competition-binding assay | 0.5[5] | - |
| Rabbit | Competition-binding assay | 0.5[5] | - |
Functional Activity in Cell-Based Assays
| Cell Line | Assay | EC50 (nM) | Efficacy | Reference Compounds |
| T47D | Alkaline Phosphatase Induction | 0.15[5][6] | ~60% of steroidal progestins[1][4] | Medroxyprogesterone acetate (B1210297) (MPA), Trimegestone (TMG)[1][4] |
| - | Mammalian Two-Hybrid Assay (SRC-1 interaction) | 0.02[1][4] | Similar to MPA and TMG[1][4] | MPA, TMG[1][4] |
Effects on Gene Expression
| Cell/Tissue Type | Treatment | Effect |
| Endometrial stromal cells | 1 nM this compound for 3-5 days | Significant down-regulation of pro-MMP-3 expression, even under IL-1α stimulation.[5] |
| Endometrial organ cultures | 1-100 pM this compound for 48-72h | Inhibition of pro-MMP-3 and pro-MMP-7 secretion.[5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to the intracellular progesterone receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex undergoes a conformational change, promoting its interaction with coactivator proteins such as Steroid Receptor Coactivator-1 (SRC-1).[1][5] This complex then binds to progesterone response elements (PREs) on the DNA, leading to the modulation of target gene expression. For instance, this compound has been shown to inhibit the secretion of matrix metalloproteinases (MMP-3 and MMP-7), which are involved in tissue remodeling and angiogenesis.[5]
References
- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of a benzoxazinthione derivative of this compound and pharmacological evaluation for PET imaging of PR expression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tanaproget in Ovulation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanaproget is a potent and selective nonsteroidal progesterone (B1679170) receptor (PR) agonist that has demonstrated significant efficacy in the inhibition of ovulation. This document provides a comprehensive technical overview of the molecular mechanisms, preclinical data, and experimental methodologies related to the ovulation-inhibiting properties of this compound. Through its high affinity and selective binding to the progesterone receptor, this compound modulates the hypothalamic-pituitary-gonadal (HPG) axis, effectively suppressing the luteinizing hormone (LH) surge required for follicular rupture and oocyte release. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction
Progesterone receptor agonists are a cornerstone of hormonal contraception. This compound represents a novel class of nonsteroidal PR agonists, offering high selectivity and potency, which may translate to an improved side-effect profile compared to traditional steroidal progestins.[1][2] Understanding the precise mechanism by which this compound inhibits ovulation is critical for its continued development and clinical application. This guide delves into the core aspects of this compound's pharmacology, focusing on its role as a potent inhibitor of ovulation.
Mechanism of Action: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The primary mechanism by which this compound inhibits ovulation is through its potent agonist activity at the progesterone receptor, leading to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.
Action on the Hypothalamus
This compound's primary site of action for ovulation inhibition is the hypothalamus. By binding to and activating progesterone receptors on hypothalamic neurons, this compound mimics the negative feedback effect of endogenous progesterone. This leads to a decrease in the pulse frequency of Gonadotropin-Releasing Hormone (GnRH) secretion.[3][4] The precise neuronal pathways are complex and may involve direct action on GnRH neurons or indirect effects via intermediary neurons, such as those producing kisspeptin, which are known to regulate GnRH release.[5]
Action on the Pituitary Gland
The reduced pulsatility of GnRH reaching the anterior pituitary gland leads to a significant reduction in the synthesis and secretion of Luteinizing Hormone (LH).[3] Specifically, this compound's action prevents the pre-ovulatory LH surge, a critical event for the final maturation of the ovarian follicle and the subsequent rupture and release of the oocyte (ovulation).
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Progesterone Receptor Binding and Functional Activity of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (IC50) | Human PR | 1.7 nM | [1] |
| Monkey PR | 0.3 nM | [1] | |
| Rat PR | 0.5 nM | [1] | |
| Rabbit PR | 0.5 nM | [1] | |
| Functional Potency (EC50) | T47D cell alkaline phosphatase induction | 0.1 nM | [2] |
| Mammalian two-hybrid (SRC-1 interaction) | 0.02 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Ovulation Inhibition
| Animal Model | Dose for Complete Ovulation Inhibition | Potency vs. Medroxyprogesterone Acetate (MPA) | Reference |
| Sprague-Dawley Rat | 0.03 mg/kg (oral, once daily for 4 days) | 30-fold more potent | [1] |
Experimental Protocols
In Vivo Ovulation Inhibition Assay in Rats
This assay is a standard method to evaluate the potential of a compound to inhibit ovulation.
Objective: To determine the dose-dependent effect of this compound on ovulation in female rats.
Methodology:
-
Animal Model: Sexually mature female Sprague-Dawley rats with regular estrous cycles are used.
-
Ovulation Induction: Ovulation is synchronized and induced by subcutaneous administration of pregnant mare's serum gonadotropin (PMSG) to stimulate follicular development, followed 48-52 hours later by an injection of human chorionic gonadotropin (hCG) to trigger ovulation.
-
Drug Administration: this compound is administered orally, typically once daily for four consecutive days, starting on the day of PMSG administration. A vehicle control group receives the vehicle alone.
-
Assessment of Ovulation: Approximately 24 hours after hCG administration, the rats are euthanized. The oviducts are dissected, and the ampullae are flushed with saline. The number of ova is counted under a microscope.
-
Data Analysis: The mean number of ova in the this compound-treated groups is compared to the vehicle control group. Complete inhibition of ovulation is defined as the absence of ova in the oviducts.
In Vitro Alkaline Phosphatase Induction Assay in T47D Cells
This assay is used to determine the progestogenic activity of compounds in a human breast cancer cell line that expresses the progesterone receptor.
Objective: To quantify the dose-dependent induction of alkaline phosphatase activity by this compound in T47D cells.
Methodology:
-
Cell Culture: T47D cells are maintained in appropriate culture medium supplemented with fetal bovine serum. For the assay, cells are plated in multi-well plates and allowed to attach.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control. The cells are incubated for a specified period, typically 24-72 hours.
-
Assay Procedure:
-
The cells are washed with phosphate-buffered saline (PBS).
-
A substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) in a suitable buffer (e.g., diethanolamine (B148213) buffer) is added to each well.
-
The plates are incubated at 37°C to allow the alkaline phosphatase to convert pNPP to p-nitrophenol (a yellow product).
-
The reaction is stopped by adding a stop solution (e.g., NaOH).
-
-
Quantification: The absorbance of the yellow p-nitrophenol is measured using a microplate reader at a wavelength of 405 nm. The activity is normalized to the total protein concentration in each well.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.
Mammalian Two-Hybrid Assay for PR-SRC-1 Interaction
This assay is used to investigate the ligand-dependent interaction between the progesterone receptor and its coactivator, Steroid Receptor Coactivator-1 (SRC-1).
Objective: To determine the ability of this compound to promote the interaction between the PR and SRC-1.
Methodology:
-
Plasmid Constructs: Two expression vectors are used: one encoding the PR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4), and another encoding SRC-1 fused to a transcriptional activation domain (AD) (e.g., VP16).
-
Cell Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with the two hybrid vectors and a reporter plasmid containing a promoter with binding sites for the DBD (e.g., a GAL4-responsive promoter) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The fold induction of reporter gene activity in the presence of this compound is calculated relative to the vehicle control. A dose-response curve is generated to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits ovulation by suppressing the HPG axis.
Caption: Workflow for the in vivo rat ovulation inhibition assay.
Caption: Workflow for the in vitro alkaline phosphatase induction assay.
Conclusion
This compound is a highly potent, selective, nonsteroidal progesterone receptor agonist that effectively inhibits ovulation. Its mechanism of action is centered on the suppression of the hypothalamic-pituitary-gonadal axis, leading to the blockade of the pre-ovulatory LH surge. The quantitative data from both in vitro and in vivo studies underscore its potential as a contraceptive agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel progesterone receptor modulators.
References
- 1. Progesterone Directly and Rapidly Inhibits GnRH Neuronal Activity via Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone directly and rapidly inhibits GnRH neuronal activity via progesterone receptor membrane component 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Tanaproget: A Non-Steroidal Progesterone Receptor Agonist for Contraceptive Research
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tanaproget (formerly NSP-989 or WAY-166989) is a potent, orally bioavailable, and highly selective non-steroidal agonist of the progesterone (B1679170) receptor (PR).[1][2] Unlike traditional steroidal progestins, this compound's unique chemical structure offers a more targeted interaction with the progesterone receptor, potentially reducing off-target effects and improving its safety profile.[1][3] Its primary mechanism of action involves mimicking the effects of progesterone, leading to the inhibition of ovulation, which forms the basis of its investigation as a contraceptive agent.[1][4] This document provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, pharmacological data, and relevant experimental protocols to support further research and development in the field of contraception.
Introduction: Reclassifying this compound
While investigated for non-hormonal contraception, it is critical to clarify that this compound is a non-steroidal progesterone receptor agonist .[4][5] Its mechanism is fundamentally hormonal as it directly targets and activates the progesterone receptor. The "non-steroidal" classification refers to its chemical structure, which differs from classic progestins derived from a steroid nucleus.[1][6] This distinction is crucial for understanding its pharmacological profile and potential for a differentiated safety and side-effect profile compared to steroidal progestins.[7]
Mechanism of Action
This compound exerts its effects by binding with high affinity to the progesterone receptor.[3][8][9] This binding event initiates a conformational change in the receptor, promoting its interaction with coactivator proteins such as Steroid Receptor Coactivator-1 (SRC-1).[4] The resulting complex then modulates the transcription of target genes.
A key pathway implicated in its contraceptive and potential endometriosis-inhibiting effects is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-7.[4] By inhibiting the secretion of these enzymes, this compound is thought to reduce endometrial tissue invasion and angiogenesis, processes crucial for both endometrial receptivity and the progression of endometriosis.[4]
Figure 1: this compound's intracellular signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/System | Value | Reference |
| IC₅₀ (PR Binding) | Human | - | 1.7 nM | [4] |
| Monkey | - | 0.3 nM | [4] | |
| Rat | - | 0.5 nM | [4] | |
| Rabbit | - | 0.5 nM | [4] | |
| EC₅₀ (Alkaline Phosphatase Induction) | Human | T47D cells | 0.15 nM | [4] |
| EC₅₀ (SRC-1 Interaction) | - | Mammalian two-hybrid assay | 0.02 nM | [1][6] |
Table 2: In Vivo Activity of this compound
| Model | Species | Dosage | Outcome | Potency vs. MPA | Reference |
| Ovulation Inhibition | Sprague-Dawley Rat | 0.03 mg/kg (oral, daily for 4 days) | Complete inhibition of ovulation | 30-fold higher | [1][4][6] |
| Endometriosis Model | Ncr/nude Mouse | 300 µg/kg (gavage/sustained-release, daily for 14-16 days) | Significant reduction in number and size of endometriotic lesions | - | [4] |
| Medroxyprogesterone acetate |
Table 3: Phase I Clinical Pharmacokinetics in Healthy Women (Single Ascending Doses)
| Parameter | Dose Range | Value | Reference |
| Time to Maximum Concentration (Tₘₐₓ) | 0.1 - 15 mg | ~2 - 3 hours | [10] |
| Elimination Half-life (t₁/₂) | 0.1 - 15 mg | 12 - 30 hours | [10] |
| Oral Clearance | 0.1 - 15 mg | ~70 L/h | [10] |
| Effect of High-Fat Meal | 7 mg | Not noticeably altered | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vitro Progesterone Receptor Binding Assay
This assay determines the affinity of this compound for the progesterone receptor.
Figure 2: Workflow for a competitive PR binding assay.
Methodology:
-
Receptor Preparation: A source of progesterone receptors, such as a cell lysate from PR-expressing cells (e.g., T47D) or purified receptor protein, is prepared.
-
Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled progestin (e.g., [³H]R5020) and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand using methods like filtration or charcoal adsorption.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined.
T47D Cell Alkaline Phosphatase Induction Assay
This functional assay measures the agonistic activity of this compound on the progesterone receptor.
Methodology:
-
Cell Culture: T47D human breast cancer cells, which endogenously express the progesterone receptor, are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, the cells are lysed to release intracellular components.
-
Enzyme Assay: The alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The enzyme activity is plotted against the concentration of this compound to determine the EC₅₀ value, the concentration that produces 50% of the maximal response.
Rat Ovulation Inhibition Model
This in vivo model assesses the contraceptive efficacy of this compound.[11][12]
Figure 3: Workflow for the rat ovulation inhibition model.
Methodology:
-
Animal Selection: Adult female Sprague-Dawley rats with regular 4-day estrous cycles are selected.
-
Dosing: Rats are administered this compound orally, once daily for four consecutive days. A control group receives the vehicle.
-
Ovulation Assessment: On the morning of the expected estrus (the day after the last dose), the rats are euthanized.
-
Ova Examination: The oviducts are removed and examined under a microscope to count the number of ova present.
-
Efficacy Determination: The complete inhibition of ovulation at a specific dose is determined by the absence of ova in the oviducts.
Selectivity and Safety Profile
A significant advantage of this compound is its high selectivity for the progesterone receptor, with weak interactions with other steroid receptors such as the androgen and glucocorticoid receptors.[1][3][6] This selectivity is a key differentiator from many steroidal progestins and may translate to a more favorable side-effect profile.[13] Furthermore, this compound has been shown to have little effect on cytochrome P450 metabolic pathways, suggesting a lower potential for drug-drug interactions.[1][6] Phase I clinical trials in healthy women indicated that this compound was safe and well-tolerated at the tested doses.[10]
Conclusion and Future Directions
This compound represents a promising, structurally novel, and highly selective progesterone receptor agonist. Its potent ovulation-inhibiting effects and favorable preclinical and early clinical safety profile make it a compelling candidate for further investigation as a non-steroidal contraceptive agent. Future research should focus on long-term efficacy and safety studies in larger clinical trials to fully elucidate its potential role in women's health. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of contraception.
References
- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A new generation of progesterone receptor modulators. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship of novel 6-aryl-1,4-dihydrobenzo[d][1,3]oxazine-2-thiones as progesterone receptor modulators leading to the potent and selective nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetics and safety of this compound, a nonsteroidal progesterone receptor agonist, in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of hormonal contraceptives: Understanding drug-specific and user-specific variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of contraception: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Investigational Studies on Tanaproget for Endometriosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current medical treatments are often associated with significant side effects and high recurrence rates upon cessation of therapy. Tanaproget (TNPR), a potent, non-steroidal progesterone (B1679170) receptor (PR) agonist, has been investigated as a potential therapeutic agent for endometriosis. This technical guide provides an in-depth review of the preclinical investigational studies on this compound for endometriosis, focusing on its mechanism of action, efficacy in in vitro and in vivo models, and the experimental protocols utilized in these key studies. All quantitative data from cited studies are summarized in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams. While preclinical data are promising, there is a notable absence of published clinical trial data for this compound specifically in the treatment of endometriosis.
Introduction
Endometriosis is a complex gynecological disorder driven by estrogen and characterized by a state of progesterone resistance.[1][2] This resistance impairs the normal progesterone-mediated suppression of inflammatory and proliferative processes within the endometrium. A key pathological feature of endometriosis is the aberrant expression and activity of matrix metalloproteinases (MMPs), enzymes that facilitate the invasion and establishment of ectopic endometrial tissue.[2]
This compound is a selective, non-steroidal progesterone receptor agonist that has shown high binding affinity and functional activity at the progesterone receptor. Its potential utility in endometriosis stems from its ability to overcome progesterone resistance and suppress the molecular drivers of the disease. This document synthesizes the available preclinical evidence for this compound in endometriosis.
Mechanism of Action: Progesterone Receptor Signaling in Endometriosis
Progesterone receptor signaling is crucial for maintaining a non-proliferative, differentiated state in the endometrium. In endometriosis, this signaling is often impaired. This compound, as a PR agonist, is designed to activate this pathway, thereby counteracting the effects of estrogen and reducing the inflammatory and invasive characteristics of endometriotic tissue.
The binding of a progesterone agonist like this compound to the progesterone receptor initiates a signaling cascade that leads to the modulation of gene expression. In the context of endometriosis, a primary target of this pathway is the downregulation of matrix metalloproteinases, which are critical for the breakdown of the extracellular matrix and tissue invasion.
Preclinical Efficacy of this compound
The primary preclinical evidence for this compound in endometriosis comes from a study by Bruner-Tran et al. (2006). This study investigated the in vitro and in vivo effects of this compound on key pathological features of endometriosis.
In Vitro Studies: Downregulation of Matrix Metalloproteinases
Endometrial tissue from women with and without endometriosis was cultured to assess the effect of this compound on the expression of MMP-3 and MMP-7, two MMPs implicated in the invasive nature of endometriosis.
Table 1: In Vitro Efficacy of this compound on MMP-3 and MMP-7 Secretion in Endometrial Organ Cultures
| Treatment Group | Concentration | % Inhibition of MMP-3 Secretion (vs. Control) | % Inhibition of MMP-7 Secretion (vs. Control) |
|---|---|---|---|
| Progesterone | 500 nM | Significant Inhibition | Significant Inhibition |
| This compound | 1 nM | Significant Inhibition | Significant Inhibition |
| This compound | 100 pM | Most Effective Inhibition | Most Effective Inhibition |
| Medroxyprogesterone (B1676146) Acetate (MPA) | 1 nM | Significant Inhibition | Significant Inhibition |
| Norethindrone (B1679910) Acetate (NETA) | 1 nM & 100 pM | Ineffective | Ineffective |
Data abstracted from Bruner-Tran et al. (2006). "Significant Inhibition" indicates a notable reduction as described in the study. "Most Effective Inhibition" for this compound at 100 pM is highlighted in the study's findings.[2]
In Vivo Studies: Regression of Endometriotic Lesions
A chimeric mouse model, where human endometrial tissue from patients with endometriosis was implanted into immunodeficient mice, was used to evaluate the in vivo efficacy of this compound.
Table 2: In Vivo Efficacy of this compound on the Regression of Established Endometriotic Lesions in a Mouse Model
| Treatment Group | Duration of Treatment | Outcome on Lesion Growth |
|---|---|---|
| Placebo | 2 weeks | Continued growth of ectopic lesions in 100% of mice |
| Progesterone | 2 weeks | Ineffective in regressing lesions from endometriosis patients' tissue |
| This compound | 2 weeks | Significant reduction of ectopic lesions |
Data abstracted from Bruner-Tran et al. (2006).[2]
Experimental Protocols
In Vitro Endometrial Organ Culture
This protocol was designed to assess the direct effects of progestational agents on MMP secretion from endometrial tissue.
Detailed Methodology:
-
Tissue Collection: Endometrial biopsies were obtained from asymptomatic volunteers and patients with endometriosis during the proliferative phase of the menstrual cycle.
-
Tissue Preparation: The tissue was minced into 1-2 mm fragments.
-
Organ Culture: Tissue fragments were placed in culture inserts and maintained for 48 hours in media containing 1 nM 17β-estradiol and various concentrations of progesterone, this compound, medroxyprogesterone acetate, or norethindrone acetate.
-
Analysis: Conditioned media was collected and subjected to Western blot analysis to determine the levels of pro-MMP-3 and pro-MMP-7. Densitometry was used for quantification.
In Vivo Human/Mouse Model of Endometriosis
This chimeric model allows for the study of human endometrial tissue growth and regression in a living organism.
Detailed Methodology:
-
Animal Model: Immunodeficient nude mice were used as hosts.
-
Tissue Implantation: Human endometrial tissue fragments from patients with endometriosis were injected into the peritoneal cavity of the mice.
-
Lesion Establishment: The mice were allowed a period for the ectopic endometrial tissue to establish and form lesions.
-
Treatment: Mice with established lesions were then treated with subcutaneous pellets containing either placebo, progesterone, or this compound for two weeks.
-
Outcome Evaluation: At the end of the treatment period, the mice were euthanized, and the peritoneal cavity was examined for the presence and size of endometriotic lesions. Lesions were excised, weighed, and histologically confirmed.
Pharmacokinetics and Safety Profile
It is critical to note that there are no published clinical trials of this compound for the treatment of endometriosis. The available pharmacokinetic and safety data for this compound come from studies in healthy women for its potential use as a contraceptive.
Table 3: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Women
| Parameter | Value |
|---|---|
| Time to Maximum Concentration (Tmax) | ~2-3 hours |
| Elimination Half-life (t1/2) | 12-30 hours |
| Oral Clearance | ~70 L/h |
Data from a study in healthy women for contraception.[3]
Safety and Tolerability: In a study of healthy women, this compound was generally well-tolerated. The most common treatment-emergent adverse events were vaginal bleeding/spotting, abdominal cramping, and vomiting, which were mostly mild and not dose-related.[3] The applicability of these findings to a population with endometriosis is unknown.
Discussion and Future Directions
The preclinical data for this compound in the context of endometriosis are compelling. The in vitro studies demonstrate its potent ability to suppress the secretion of key matrix metalloproteinases implicated in the invasive pathology of the disease.[2] Importantly, this compound was effective in tissue from women with endometriosis, a setting where natural progesterone shows reduced efficacy, suggesting it may overcome the progesterone resistance inherent to the disease. The in vivo findings further support its therapeutic potential, with this compound inducing a significant reduction in established endometriotic lesions in a clinically relevant animal model.[2]
Despite these promising preclinical results, the development pathway for this compound for endometriosis appears to have stalled, as there is a conspicuous lack of published clinical trial data in this indication. The reasons for this are not publicly available. Future research would need to bridge this translational gap. Well-designed Phase I and II clinical trials in women with endometriosis would be necessary to establish the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in this patient population. Key endpoints would include pain reduction (dysmenorrhea, non-menstrual pelvic pain, dyspareunia), lesion size reduction as assessed by imaging, and quality of life improvements.
Conclusion
This compound has demonstrated a strong preclinical profile as a potential therapeutic agent for endometriosis. Its mechanism of action, centered on potent progesterone receptor agonism and subsequent downregulation of matrix metalloproteinases, directly targets a key pathological process in endometriosis. The available in vitro and in vivo data indicate a high potential for efficacy. However, the absence of clinical trial data specifically in women with endometriosis remains a critical gap. Further clinical investigation would be required to determine if the preclinical promise of this compound can be translated into a safe and effective treatment for the millions of women affected by this debilitating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Tanaproget's Progesterone Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget (formerly NSP-989 or WAY-166989) is a nonsteroidal, orally effective agonist of the progesterone (B1679170) receptor (PR).[1][2] Its development marked a significant step in endocrine pharmacology, offering a potent and highly selective alternative to steroidal progestins.[2][3] Conventional steroidal progestins often exhibit cross-reactivity with other steroid receptors, such as the androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors, which can lead to undesirable side effects.[3] this compound's distinct chemical structure confers a superior selectivity profile, making it a valuable tool for research and a promising candidate for clinical applications like contraception and hormone therapy.[3][4] This guide provides an in-depth analysis of this compound's selectivity for the progesterone receptor, detailing the quantitative data, experimental methodologies used for its characterization, and the associated signaling pathways.
Data Presentation: Receptor Binding Affinity
This compound's high affinity for the progesterone receptor is well-documented.[4] In contrast, it demonstrates significantly weaker interactions with other steroid hormone receptors, which underscores its high selectivity.[3] While precise IC50 values for androgen, glucocorticoid, mineralocorticoid, and estrogen receptors are not consistently reported in publicly available literature, studies uniformly describe these interactions as "relatively weak."[3]
The following tables summarize the available quantitative data for this compound's interaction with the human progesterone receptor and provide a qualitative comparison of its affinity for other steroid receptors.
Table 1: this compound Binding Affinity and Potency for Human Progesterone Receptor (PR)
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 1.7 nM | Human PR | [4] |
| EC50 | 0.15 nM | T47D cells | [4] |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the progesterone receptor. A lower IC50 value signifies higher binding affinity.
-
EC50 (Half-maximal effective concentration): Represents the concentration of this compound that induces a response halfway between the baseline and maximum in a functional assay, such as alkaline phosphatase induction in T47D cells.[3]
Table 2: Comparative Selectivity of this compound for Steroid Receptors
| Receptor | Relative Binding Affinity | Quantitative Data (IC50) | Reference |
| Progesterone Receptor (PR) | High | 1.7 nM | [4] |
| Androgen Receptor (AR) | Very Low | Not Available | [3] |
| Glucocorticoid Receptor (GR) | Very Low | Not Available | [3] |
| Mineralocorticoid Receptor (MR) | Very Low | Not Available | [3] |
| Estrogen Receptor (ER) | Very Low | Not Available | [3] |
Experimental Protocols
The selectivity and potency of this compound are determined through a series of established in vitro assays. The two primary methods are competitive binding assays and transactivation assays.
Competitive Binding Assay
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (IC50 or Ki) of this compound for the progesterone receptor and other steroid receptors.
Materials:
-
Purified recombinant human steroid receptors (PR, AR, GR, MR, ER).
-
Radiolabeled ligands (e.g., [³H]-Promegestone for PR, [³H]-DHT for AR, [³H]-Dexamethasone for GR).
-
Test compound: this compound.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well microplates.
-
Scintillation counter.
Methodology:
-
Preparation of Reagents: Serial dilutions of this compound are prepared in the assay buffer. A constant, known concentration of the radiolabeled ligand is also prepared.
-
Incubation: The purified receptor, radiolabeled ligand, and varying concentrations of this compound (or vehicle control) are combined in the wells of a microplate.
-
Equilibrium Binding: The mixture is incubated for a specific period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through a filter mat that traps the larger receptor-ligand complexes, followed by washing to remove unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is determined from the resulting competition curve, representing the concentration of this compound that displaces 50% of the radiolabeled ligand.
Transactivation Assay
This cell-based functional assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Objective: To determine the functional potency (EC50) and efficacy of this compound as a PR agonist and to assess its activity on other steroid receptors.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or T47D) that lacks endogenous steroid receptors.
-
Expression plasmid encoding the full-length steroid receptor (e.g., human PR-B).
-
Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or CAT).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound: this compound.
-
Luminometer or appropriate detection instrument.
Methodology:
-
Cell Culture and Transfection: Cells are seeded in multi-well plates. They are then co-transfected with the steroid receptor expression plasmid and the HRE-reporter plasmid.
-
Compound Treatment: After an incubation period to allow for receptor expression, the cells are treated with various concentrations of this compound or a control agonist.
-
Incubation: The cells are incubated for a sufficient time (e.g., 18-24 hours) to allow for receptor activation, binding to the HRE, and expression of the reporter gene.
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the reporter protein.
-
Reporter Gene Assay: The activity of the reporter protein (e.g., luciferase) is measured by adding a specific substrate and quantifying the resulting light output using a luminometer.
-
Data Analysis: The reporter gene activity is plotted against the concentration of this compound. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.
Progesterone Receptor Signaling Pathway
As a PR agonist, this compound mimics the action of endogenous progesterone. Upon binding, it induces a conformational change in the progesterone receptor, leading to the recruitment of coactivators and the regulation of target gene expression.
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs) and induces a conformational change in the receptor. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), which in turn recruit other proteins that modify chromatin structure and initiate transcription.[4] For example, this pathway leads to the inhibition of matrix metalloproteinases (MMP-3 and MMP-7) secretion, which is relevant to its therapeutic effects in conditions like endometriosis.[4]
Conclusion
This compound stands out as a highly selective, nonsteroidal progesterone receptor agonist. Its high affinity for the PR, coupled with minimal cross-reactivity for other steroid receptors, provides a significantly improved pharmacological profile over traditional steroidal progestins. The experimental data, primarily derived from competitive binding and transactivation assays, consistently support its selectivity. This specificity, originating from its unique chemical structure, allows for targeted engagement of the progesterone receptor signaling pathway, making this compound an invaluable molecule for both therapeutic development and fundamental research in reproductive health and beyond.
References
In-Depth Technical Guide: Early-Phase Clinical Trial Data for Tanaproget
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget (NSP-989) is a potent and selective, nonsteroidal progesterone (B1679170) receptor (PR) agonist that has been investigated for its potential therapeutic applications in women's health, including contraception and the treatment of endometriosis.[1][2] Unlike steroidal progestins, this compound's nonsteroidal structure offers the potential for a more favorable side-effect profile due to its reduced interaction with other steroid receptors.[1][3] This technical guide provides a comprehensive overview of the available early-phase clinical and preclinical data for this compound, with a focus on its pharmacological properties, mechanism of action, and initial clinical findings.
Preclinical Pharmacology
In Vitro Studies
Binding Affinity and Potency:
This compound demonstrates high binding affinity and potency for the progesterone receptor. In vitro studies have shown that this compound binds to PR from various species with a higher relative affinity than some reference steroidal progestins.[1][3]
| Parameter | Species | Value | Reference Compound(s) |
| IC50 | Human | 1.7 nM | - |
| Monkey | 0.3 nM | - | |
| Rat | 0.5 nM | - | |
| Rabbit | 0.5 nM | - | |
| EC50 (Alkaline Phosphatase Activity) | Human (T47D cells) | 0.1 nM | Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), Trimegestone (B1683257) (TMG) |
| EC50 (SRC-1 Interaction) | Mammalian two-hybrid assay | 0.02 nM | MPA, TMG |
| Table 1: In Vitro Binding Affinity and Potency of this compound.[1][2] |
Functional Activity:
In T47D human breast cancer cells, this compound induces alkaline phosphatase activity, a marker of progestational activity, with an EC50 value of 0.1 nM.[1] While its potency is comparable to potent steroidal progestins like medroxyprogesterone acetate (MPA) and trimegestone (TMG), its efficacy in this assay was approximately 60% of these compounds.[1] In a mammalian two-hybrid assay, this compound was shown to promote the interaction between the steroid receptor co-activator-1 (SRC-1) and the progesterone receptor with an EC50 of 0.02 nM, similar in potency and efficacy to MPA and TMG.[1]
In Vivo Studies
Ovulation Inhibition:
In a rat ovulation inhibition model, orally administered this compound demonstrated full efficacy, completely inhibiting ovulation at a dose of 0.03 mg/kg.[2] This indicated an approximately 30-fold greater potency compared to MPA and TMG.[1]
Endometriosis Model:
In a nude mouse model of endometriosis, this compound was shown to cause a significant reduction in the size of human endometrial lesions.[2]
Mechanism of Action
This compound exerts its effects as a selective agonist of the progesterone receptor. The binding of this compound to the PR is thought to induce a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the this compound-PR complex binds to progesterone response elements (PREs) on target genes, modulating their transcription.
One of the key downstream effects of this compound is the inhibition of matrix metalloproteinases (MMPs), such as MMP-3 and MMP-7.[2] This is achieved by promoting the interaction between the PR and coactivators like SRC-1.[2] The inhibition of these MMPs is believed to reduce endometrial tissue invasion and angiogenesis, which are key processes in the pathophysiology of endometriosis.[2]
Early-Phase Clinical Development
Phase I Clinical Trial
A randomized, double-blind, placebo-controlled, ascending single-dose study was conducted in healthy women to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound.[2]
Study Design:
-
Participants: Healthy women aged 25 to 45 years.
-
Design: Randomized, double-blind, placebo-controlled, sequential-group, ascending single-dose.
-
Dose Cohorts: 0.1, 0.3, 1, 3, 7 (with and without a high-fat meal), and 15 mg.
-
Treatment: Single oral dose of this compound or placebo.
Pharmacokinetics:
| Parameter | Value Range |
| Tmax (Time to Maximum Concentration) | ~2 - 3 hours |
| t1/2 (Elimination Half-life) | 12 - 30 hours |
| Oral Clearance | ~70 L/h |
| Table 2: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Women.[2] |
The pharmacokinetics of this compound were not significantly affected by the administration with a high-fat meal.[2]
Pharmacodynamics:
All doses of this compound resulted in a decrease in cervical mucus scores, as assessed by a modified Insler method, indicating a progestational effect on the cervix.[2]
Safety and Tolerability:
This compound was generally safe and well-tolerated. The most frequently reported treatment-emergent adverse events were:
-
Vaginal bleeding/spotting
-
Abdominal cramping
-
Vomiting
The incidence of these events was not related to the dose, and most were of mild severity.[2]
Experimental Protocols
In Vitro: Alkaline Phosphatase Activity Assay (T47D cells)
A detailed protocol for this specific study is not publicly available. However, a general methodology for such an assay would involve:
-
Cell Culture: T47D cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound, reference compounds (e.g., MPA, TMG), and a vehicle control.
-
Incubation: Cells are incubated for a specified period to allow for a response.
-
Lysis: Cells are lysed to release intracellular components, including alkaline phosphatase.
-
Enzyme Assay: A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added to the cell lysate.
-
Measurement: The product of the enzymatic reaction is measured spectrophotometrically.
-
Data Analysis: The EC50 value is calculated by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Rat Ovulation Inhibition Assay
Specific details of the protocol used for this compound are not available. A representative protocol would include:
-
Animal Model: Use of regularly cycling female rats (e.g., Sprague-Dawley).
-
Dosing: Administration of this compound, vehicle control, and positive controls (e.g., MPA, TMG) orally for a specified number of days during the estrous cycle.
-
Ovulation Assessment: On the morning of expected estrus, the oviducts are examined for the presence of ova.
-
Data Analysis: The percentage of animals in each group in which ovulation is inhibited is determined.
Conclusion
The early-phase data for this compound suggest that it is a potent and selective nonsteroidal progesterone receptor agonist with a pharmacokinetic and safety profile that supports its potential for use in women's health. Preclinical studies demonstrated high potency in vitro and significant efficacy in animal models of ovulation inhibition and endometriosis. The initial Phase I clinical trial in healthy women indicated that this compound is well-tolerated and exhibits a pharmacokinetic profile suitable for once-daily oral administration. Further clinical development, including Phase II and III trials, would be necessary to fully elucidate its efficacy and safety in patient populations for its intended indications.
References
- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of this compound, a nonsteroidal progesterone receptor agonist, in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Tanaproget: A Non-Steroidal Progesterone Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a potent and selective non-steroidal agonist of the progesterone (B1679170) receptor (PR).[1] Its high affinity and selectivity for the PR, coupled with a distinct chemical structure compared to steroidal progestins, have positioned it as a significant subject of research for applications in contraception and the treatment of endometriosis.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical identity, pharmacological properties, and the experimental methodologies used for its characterization.
Chemical Identity
IUPAC Name: 5-(4,4-dimethyl-2-thioxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile[2]
Synonyms:
-
NSP-989[2]
-
WAY-166989[1]
-
Tanaprogetum[3]
-
5-(4,4-dimethyl-2-sulfanylidene-2,4-dihydro-1H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile[3]
Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, highlighting its potent and selective interaction with the progesterone receptor.
Table 1: In Vitro Progesterone Receptor Binding Affinity
| Species | IC50 (nM) | Reference Compound |
| Human | 1.7 | - |
| Monkey | 0.3 | - |
| Rat | 0.5 | - |
| Rabbit | 0.5 | - |
| Data sourced from MedChemExpress. |
Table 2: In Vitro Functional Potency
| Assay | Cell Line | Parameter | Value (nM) |
| Alkaline Phosphatase Induction | T47D | EC50 | 0.15 |
| PR-SRC-1 Interaction | Mammalian Two-Hybrid | EC50 | 0.02 |
| Data sourced from MedChemExpress and Zhang et al. (2005).[2][4] |
Table 3: In Vivo Efficacy
| Animal Model | Species | Effect | Dosage | Potency vs. MPA |
| Ovulation Inhibition | Rat | Complete Inhibition | 0.03 mg/kg (oral, daily for 4 days) | 30-fold higher |
| Data sourced from MedChemExpress.[2] |
Table 4: Clinical Pharmacokinetics in Healthy Women (Single Ascending Doses)
| Parameter | Value |
| Time to Maximum Concentration (Cmax) | ~2 - 3 hours |
| Elimination Half-life (t1/2) | 12 - 30 hours |
| Oral Clearance | ~70 L/h |
| Data from a study by Bapst et al. (2006) involving single doses of 0.1, 0.3, 1, 3, 7, or 15 mg.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays central to the characterization of this compound.
Progesterone Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the progesterone receptor through competition with a radiolabeled ligand.
1. Materials:
- Progesterone Receptor (PR) preparation (e.g., from T47D cell lysates or recombinant sources).
- Radiolabeled progestin (e.g., [³H]-Promegestone).
- Unlabeled this compound and a reference progestin (e.g., Promegestone) for standard curve.
- Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate (B1676688) to stabilize the receptor).
- Scintillation fluid and vials.
- Multi-well plates and filtration apparatus.
2. Procedure:
- Prepare serial dilutions of unlabeled this compound and the reference progestin.
- In a multi-well plate, combine the PR preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of either unlabeled this compound or the reference progestin. Include wells for total binding (radioligand and PR only) and non-specific binding (radioligand, PR, and a high concentration of unlabeled reference progestin).
- Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).
- Separate the bound from free radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).
- Wash the filters with cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Alkaline Phosphatase Induction Assay in T47D Cells
This functional assay measures the potency of this compound in inducing a progestin-responsive gene, alkaline phosphatase, in a human breast cancer cell line.
1. Materials:
- T47D human breast cancer cells.
- Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
- This compound and a reference progestin.
- p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution.
- Assay buffer (e.g., containing Tris-HCl and MgCl2).
- Lysis buffer.
- Microplate reader.
2. Procedure:
- Seed T47D cells in multi-well plates and allow them to attach and grow.
- Replace the growth medium with medium containing charcoal-stripped serum.
- Treat the cells with varying concentrations of this compound or the reference progestin for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.
- After the incubation period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Add the pNPP substrate solution to each well.
- Incubate the plate at 37°C to allow the alkaline phosphatase to convert pNPP to p-nitrophenol (a yellow product).
- Stop the reaction (e.g., by adding NaOH).
- Measure the absorbance at 405 nm using a microplate reader.
- Normalize the absorbance values to the protein concentration in each well.
- Plot the normalized alkaline phosphatase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Rat Ovulation Inhibition Model
This in vivo assay assesses the efficacy of this compound in preventing ovulation in a rodent model.
1. Animals:
- Mature female Sprague-Dawley rats with regular estrous cycles.
2. Procedure:
- Monitor the estrous cycle of the rats (e.g., by vaginal smears) to identify animals in the proestrus stage.
- Administer this compound or a vehicle control orally once daily for a set number of days (e.g., 4 days), starting on the day of estrus.
- On the day following the last treatment, sacrifice the animals.
- Excise the oviducts and examine them under a microscope to count the number of ova.
- The absence of ova in the oviducts indicates complete inhibition of ovulation.
- Determine the dose at which this compound completely inhibits ovulation in all treated animals.
Signaling Pathway
This compound exerts its effects by binding to and activating the progesterone receptor, a member of the nuclear receptor superfamily. The activated receptor then modulates the transcription of target genes.
Caption: Progesterone receptor signaling pathway activated by this compound.
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay of Tanaproget Using T47D Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a nonsteroidal, selective progesterone (B1679170) receptor (PR) agonist that has demonstrated high binding affinity and potent in vivo activity.[1][2][3] T47D, a human breast cancer cell line, is widely used as an in vitro model for studying the effects of progestins and antiprogestins. This cell line expresses high levels of progesterone receptors, making it an ideal system for characterizing the pharmacological properties of PR modulators like this compound.[4][5] These application notes provide detailed protocols for assessing the in vitro activity of this compound in T47D cells, including cell culture, progesterone receptor binding, transcriptional activation, and cell proliferation assays.
Data Summary
The following table summarizes the quantitative data for this compound's activity in T47D cells based on published studies.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Alkaline Phosphatase Activity | T47D | EC50 | 0.1 nM | [6][7] |
| Mammalian Two-Hybrid Assay (PR-SRC-1 Interaction) | T47D | EC50 | 0.02 nM | [6][7] |
Signaling Pathway
The binding of this compound, a progesterone receptor agonist, to the progesterone receptor (PR) in T47D cells initiates a signaling cascade that modulates gene expression. Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, recruiting co-activators and the transcriptional machinery to regulate the expression of target genes. This signaling pathway ultimately influences cellular processes such as proliferation and differentiation.[8][9][10]
This compound signaling pathway in T47D cells.
Experimental Protocols
T47D Cell Culture
This protocol describes the standard procedure for culturing and maintaining T47D cells.
Materials:
-
T47D cells (ATCC HTB-133)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks (T-25, T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a frozen vial of T47D cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,200 rpm for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cells with PBS. Add a minimal volume of Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 5-15 minutes, or until cells detach.[11] Neutralize the trypsin with complete growth medium and centrifuge the cells. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:5 split ratio.
T47D cell culture workflow.
Progesterone Receptor Competitive Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled progestin for binding to the progesterone receptor in T47D cell extracts.
Materials:
-
T47D cells
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Radiolabeled progestin (e.g., [3H]R5020)
-
Unlabeled this compound
-
Unlabeled progesterone (for non-specific binding control)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Lysate Preparation: Grow T47D cells to high density. Harvest the cells and prepare a cytosolic extract.
-
Assay Setup: In microcentrifuge tubes, add a constant amount of T47D cell lysate and a fixed concentration of [3H]R5020.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the tubes. For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled progesterone.
-
Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
PR-Mediated Transcriptional Reporter Assay
This assay quantifies the ability of this compound to activate the progesterone receptor and induce the expression of a reporter gene.
Materials:
-
T47D cells
-
Reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed T47D cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization of transfection efficiency.[12]
-
Hormone Starvation: After transfection, replace the medium with a hormone-free medium (e.g., phenol (B47542) red-free RPMI with charcoal-stripped FBS) and incubate for 24 hours.[13][14][15]
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Reporter gene assay workflow.
Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of T47D cells.
Materials:
-
T47D cells
-
Complete growth medium
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) in complete growth medium. Allow the cells to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[16][17]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone [frontiersin.org]
- 11. T47D Cell Line - Creative Biogene [creative-biogene.com]
- 12. Progesterone Receptor Inhibits Proliferation of Human Breast Cancer Cells via Induction of MAPK Phosphatase 1 (MKP-1/DUSP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Tanaproget in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tanaproget, a nonsteroidal progesterone (B1679170) receptor (PR) agonist, in preclinical animal models of endometriosis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound and similar compounds for the treatment of this disease.
Introduction to Animal Models in Endometriosis Research
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Animal models are indispensable tools for studying the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutic agents. The most commonly used models are rodent and non-human primate models.
-
Rodent Models: Mice and rats are frequently used due to their low cost, short reproductive cycles, and the availability of genetically modified strains.[1] Endometriosis is typically induced surgically by transplanting uterine tissue into the peritoneal cavity of the same (autologous) or a genetically similar (syngeneic) animal.[2] Immunocompromised mice, such as nude or SCID mice, can also be used to host human endometrial tissue (heterologous or xenograft model), providing a valuable tool for studying human-specific disease mechanisms.[2]
-
Non-human Primate Models: Baboons and macaques are considered the gold standard for endometriosis research as they are the only animals besides humans that spontaneously develop endometriosis and have a menstrual cycle similar to humans.[3][4] Endometriosis can also be induced in these models by injecting menstrual endometrium into the pelvic cavity, closely mimicking the theory of retrograde menstruation in women.[3][4]
This compound: A Selective Progesterone Receptor Agonist
This compound (TNPR) is a potent and selective nonsteroidal progesterone receptor agonist.[5] Progesterone and its synthetic analogs, progestins, are a cornerstone of medical therapy for endometriosis. They exert their effects by binding to progesterone receptors, leading to the suppression of estrogen-driven proliferation of endometrial tissue, reduction of inflammation, and inhibition of angiogenesis.[6] However, some women with endometriosis exhibit a state of "progesterone resistance," where their endometriotic lesions are less responsive to progesterone-based therapies.[6] this compound has been investigated for its potential to overcome this resistance and effectively treat endometriosis.[5]
Quantitative Data from a Preclinical Study
The following table summarizes the in vivo efficacy of this compound in a human/mouse chimeric model of endometriosis. In this model, human endometrial tissue from patients with endometriosis was implanted into oophorectomized, estrogen-supplemented nude mice.
| Treatment Group | Dosage | Treatment Duration | % of Mice with Lesions | Average No. of Lesions | Average Lesion Size (mm) |
| Placebo | N/A | 14-16 days | 100% | 4.5 ± 0.8 | 3.5 ± 0.6 |
| This compound (TNPR) | 300 µg/kg/day (gavage) | 14-16 days | 25% | 0.3 ± 0.2 | 0.1 ± 0.1* |
*p < 0.05 compared to placebo
Data extracted from Osteen et al., J Clin Endocrinol Metab, 2006.[5]
Experimental Protocols
This section provides a detailed methodology for a human/mouse chimeric model used to evaluate the in vivo efficacy of this compound. This protocol is based on the study by Osteen et al. (2006).[5]
Animal Model and Endometriosis Induction
-
Animals: Oophorectomized female nude mice (athymic nu/nu).
-
Hormonal Supplementation: Subcutaneous implantation of a slow-release pellet containing 17β-estradiol to maintain a constant estrogenic environment, which is necessary for the growth of endometriotic lesions.
-
Endometrial Tissue Preparation: Obtain endometrial tissue biopsies from women with diagnosed endometriosis during the proliferative phase of their menstrual cycle.
-
Tissue Implantation: Mince the endometrial tissue into small fragments (approximately 1-2 mm³). Surgically implant the tissue fragments (typically 5-10 fragments) onto the peritoneal wall or in the intestinal mesentery of the anesthetized mice.
-
Lesion Establishment: Allow 10-14 days for the implanted tissue to establish and form visible endometriotic lesions.
Treatment Administration
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
This compound (300 µg/kg body weight).
-
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 14-16 days.
Outcome Assessment
-
Necropsy: At the end of the treatment period, euthanize the mice.
-
Lesion Evaluation: Surgically expose the peritoneal cavity and carefully identify, count, and measure the endometriotic lesions. Lesion size is typically measured in two dimensions (length and width) using calipers.
-
Histological Confirmation: Excise the lesions and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to confirm the presence of endometrial glands and stroma.
-
Immunohistochemistry (Optional): Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), angiogenesis (e.g., CD31), and inflammation (e.g., F4/80 for macrophages).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Endometriosis
The diagram below illustrates the proposed mechanism of action of this compound in endometriotic cells. As a progesterone receptor agonist, this compound is expected to counteract the pro-inflammatory effects often seen in endometriosis, partly through the inhibition of the NF-κB signaling pathway.
Caption: Proposed signaling pathway of this compound in endometriotic cells.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study evaluating this compound in an animal model of endometriosis.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Progesterone Receptors and Endometriosis. | EndoNews [endonews.com]
- 5. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Tanaproget-Based Oral Contraceptive: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a potent and selective nonsteroidal progesterone (B1679170) receptor (PR) agonist that has shown potential for use as a once-daily oral contraceptive.[1] Unlike steroidal progestins, which can interact with other steroid receptors leading to off-target effects, this compound's high selectivity for the PR may offer an improved safety profile.[2][3] Progestin-only contraceptives primarily prevent pregnancy by inhibiting ovulation and thickening cervical mucus to impede sperm penetration.[4] This document provides detailed application notes and experimental protocols for the preclinical and early clinical development of a this compound-based oral contraceptive.
Mechanism of Action
This compound exerts its contraceptive effect by acting as an agonist at the progesterone receptor. The binding of this compound to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the this compound-PR complex binds to progesterone response elements (PREs) on target genes, recruiting co-activators and modulating gene transcription.[3][4]
The primary contraceptive mechanisms initiated by this signaling pathway are:
-
Inhibition of Ovulation: this compound-mediated PR activation in the hypothalamus and pituitary gland suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5][6] This disruption of the hypothalamic-pituitary-gonadal (HPG) axis prevents the LH surge required for ovulation.
-
Thickening of Cervical Mucus: PR activation in the cervix alters the expression of genes responsible for mucus production, such as mucins (e.g., MUC5B), leading to a thick, viscous mucus that is hostile to sperm penetration.
-
Endometrial Changes: this compound induces changes in the endometrium that make it unreceptive to implantation.
Signaling Pathway and Contraceptive Action
Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound, with comparative data for other progestins where available.
Table 1: In Vitro Activity of this compound and Other Progestins
| Compound | Progesterone Receptor Binding Affinity (IC50, nM) | Alkaline Phosphatase Induction (EC50, nM) in T47D cells | PR-SRC-1 Interaction (EC50, nM) |
| This compound | 1.7 (human) [3] | 0.1 [3] | 0.02 [3] |
| Medroxyprogesterone Acetate (MPA) | 11.2 (human)[3] | 0.12[3] | ~0.02[3] |
| Trimegestone (TMG) | 7.8 (human)[3] | 0.09[3] | ~0.02[3] |
| Levonorgestrel | Data not directly comparable | Data not directly comparable | Data not directly comparable |
| Norethindrone | Data not directly comparable | Data not directly comparable | Data not directly comparable |
Table 2: In Vivo Activity of this compound
| Assay | Species | Endpoint | Result |
| Ovulation Inhibition | Rat | Complete inhibition of ovulation | 30-fold more potent than MPA[2][3] |
Table 3: Pharmacokinetic Properties of this compound in Healthy Women (Single Dose) [1]
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2-3 hours |
| Elimination Half-life (t1/2) | 12-30 hours |
| Oral Clearance | ~70 L/h |
| Effect of High-Fat Meal | Not significant |
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor.
Materials:
-
Human progesterone receptor (recombinant or from a suitable cell line, e.g., T47D cells)
-
Radiolabeled progestin (e.g., [³H]R5020)
-
This compound and reference progestins (e.g., progesterone, levonorgestrel)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
96-well plates
-
Scintillation counter and fluid
Protocol:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, add the PR preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of the unlabeled test compounds (this compound or references).
-
Include wells for total binding (radioligand + PR, no competitor) and non-specific binding (radioligand + PR + a high concentration of unlabeled progesterone).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand (e.g., using filtration over glass fiber filters).
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Alkaline Phosphatase Induction Assay in T47D Cells
Objective: To assess the functional progestogenic activity of this compound by measuring the induction of alkaline phosphatase, an endogenous PR-regulated gene in T47D breast cancer cells.
Materials:
-
T47D human breast cancer cell line
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound and reference progestins
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Cell lysis buffer
-
Spectrophotometer
Protocol:
-
Plate T47D cells in 96-well plates and allow them to adhere.
-
Replace the medium with a medium containing charcoal-stripped FBS to remove endogenous steroids.
-
Treat the cells with serial dilutions of this compound or reference compounds for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release intracellular contents.
-
Add the alkaline phosphatase substrate to the cell lysates.
-
Incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Generate a dose-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Rat Ovulation Inhibition Assay
Objective: To evaluate the in vivo efficacy of this compound in preventing ovulation.
Materials:
-
Mature, regularly cycling female rats (e.g., Sprague-Dawley)
-
This compound and a vehicle control (e.g., corn oil)
-
Vaginal smear equipment
-
Surgical tools for ovariectomy and oviduct flushing
-
Microscope
Protocol:
-
Monitor the estrous cycle of the rats by daily vaginal smears.
-
Select rats with regular 4-day cycles.
-
On the day of estrus, begin oral administration of this compound or vehicle once daily for four consecutive days.
-
On the fifth day (expected day of estrus), euthanize the animals.
-
Surgically remove the oviducts.
-
Flush the oviducts with saline and collect the flushings.
-
Examine the flushings under a microscope to count the number of oocytes.
-
A complete inhibition of ovulation is indicated by the absence of oocytes.
-
Determine the effective dose (ED) for ovulation inhibition.
Preclinical Development Workflow
The development of a this compound-based oral contraceptive follows a structured preclinical pathway to ensure safety and efficacy before human trials.
Safety and Toxicology
Preclinical safety evaluation is critical. As per regulatory guidelines, this includes:
-
General Toxicology: Single-dose and repeat-dose studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity.[7]
-
Genotoxicity: A battery of in vitro and in vivo assays to assess the potential for mutagenicity and clastogenicity.[7]
-
Reproductive and Developmental Toxicology: Studies to evaluate effects on fertility, and embryonic and fetal development.[7]
-
Safety Pharmacology: Studies to assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
Conclusion
This compound presents a promising profile for a novel, nonsteroidal, progestin-only oral contraceptive due to its high potency, selectivity, and favorable pharmacokinetic properties. The protocols and data presented here provide a framework for its continued development. Further studies should focus on long-term safety and efficacy in appropriate animal models before advancing to clinical trials in humans.
References
- 1. Pharmacokinetics and safety of this compound, a nonsteroidal progesterone receptor agonist, in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone Inhibits Basal and Gonadotropin-Releasing Hormone Induction of Luteinizing Hormone β-Subunit Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone Inhibits basal and gonadotropin-releasing hormone induction of luteinizing hormone beta-subunit gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA requirements for nonclinical testing of contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tanaproget in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget (NSP-989) is a potent and selective nonsteroidal progesterone (B1679170) receptor (PR) agonist.[1] It has demonstrated significant efficacy in preclinical animal models for conditions such as endometriosis and for ovulation inhibition, making it a compound of interest for therapeutic development. These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in in vivo animal studies, based on published research.
Mechanism of Action
This compound exerts its effects by binding to the progesterone receptor with high affinity. This binding promotes the interaction between the PR and coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). This complex then modulates gene expression, leading to the inhibition of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-7.[1] The downregulation of these MMPs is crucial in reducing endometrial tissue invasion and angiogenesis, which are key pathological features of endometriosis.
Signaling Pathway Diagram
References
Application Notes and Protocols for Tanaproget in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a potent and selective nonsteroidal agonist for the progesterone (B1679170) receptor (PR).[1] As a member of the nuclear receptor superfamily of transcription factors, the progesterone receptor modulates the expression of specific target genes in response to ligand binding. This compound, through its interaction with the PR, can be utilized as a tool to investigate progesterone signaling pathways and their effects on gene expression in various research and drug development contexts. These application notes provide detailed protocols for the use of this compound in gene expression analysis, focusing on cell-based assays.
Mechanism of Action
This compound binds to the progesterone receptor, inducing a conformational change that promotes the recruitment of coactivators and the initiation of downstream signaling cascades. This leads to the modulation of target gene transcription. The progesterone receptor can influence gene expression through two primary pathways:
-
Genomic Pathway: The classical pathway involves the PR directly binding to progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Non-Genomic Pathway: Progesterone receptors can also initiate rapid, non-transcriptional signaling events from the cell membrane. These pathways, often involving the activation of kinase cascades like the MAPK/Erk pathway, can indirectly influence gene expression by phosphorylating and activating other transcription factors.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's activity in various assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| Progesterone Receptor Binding | Human PR | IC50 | 1.7 nM | [1] |
| Alkaline Phosphatase Induction | T47D cells | EC50 | 0.1 nM | [1] |
| SRC-1 Coactivator Interaction | Mammalian two-hybrid | EC50 | 0.02 nM | [1] |
Table 2: Effect of this compound on Gene Expression
| Gene Target | Cell System | Treatment Conditions | Effect | Reference |
| Matrix Metalloproteinase-3 (MMP-3) | Endometrial Stromal Cells | 1 nM this compound for 3-5 days | Downregulation of pro-MMP-3 expression | |
| Matrix Metalloproteinase-7 (MMP-7) | Endometrial Organ Culture | 1-100 pM this compound for 48-72 hours | Inhibition of pro-MMP-7 secretion | |
| Alkaline Phosphatase | T47D cells | 0.1 nM this compound for 24 hours | Induction of activity | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: this compound signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for gene expression analysis.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for the treatment of adherent cell lines with this compound for subsequent gene expression analysis. Specific parameters such as cell seeding density and serum concentrations may need to be optimized for your cell line of interest.
Materials:
-
Cell line of interest (e.g., T47D human breast cancer cells, primary human endometrial stromal cells)
-
Complete growth medium appropriate for the cell line
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
One to two days prior to treatment, seed cells in appropriate culture vessels to achieve 70-80% confluency at the time of treatment.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce the background effects of growth factors in serum, replace the complete growth medium with serum-free or low-serum medium 12-24 hours prior to this compound treatment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free or low-serum medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 24, 48 hours). The optimal time will depend on the specific genes and pathways being investigated.
-
-
Cell Harvesting for RNA Extraction:
-
At the end of the treatment period, aspirate the medium.
-
Wash the cells once with ice-cold sterile PBS.
-
Proceed immediately to RNA extraction.
-
Protocol 2: RNA Extraction
This protocol describes a common method for total RNA extraction from cultured cells using a column-based kit.
Materials:
-
TRIzol reagent or other cell lysis buffer provided with an RNA extraction kit
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Ethanol (70% and 100%), molecular biology grade
-
RNase-free water
-
Microcentrifuge tubes, RNase-free
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Add the appropriate volume of lysis buffer (e.g., TRIzol or Buffer RLT) directly to the culture vessel after washing with PBS.
-
Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube.
-
Homogenize the lysate by passing it through a pipette several times.
-
-
RNA Purification:
-
Follow the manufacturer's protocol for the specific RNA extraction kit being used. This typically involves:
-
Binding the RNA to a silica (B1680970) membrane spin column.
-
Washing the membrane with the provided wash buffers to remove contaminants.
-
Eluting the purified RNA with RNase-free water.
-
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-seq.
-
-
Storage:
-
Store the purified RNA at -80°C for long-term storage.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for validating changes in the expression of specific genes identified through global analysis or for directly measuring the effect of this compound on genes of interest.
Materials:
-
Purified total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (containing SYBR Green or designed for probe-based assays)
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
RNase-free water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from your purified RNA using a reverse transcription kit according to the manufacturer's instructions. Typically, 1 µg of total RNA is used per reaction.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and RNase-free water.
-
Aliquot the master mix into qPCR plate wells or tubes.
-
Add the cDNA template to each reaction. Include a no-template control to check for contamination.
-
Run each sample in triplicate.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run if using a SYBR Green-based assay to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
-
Protocol 4: Western Blotting for MAPK/Erk Pathway Activation
This protocol can be used to assess the non-genomic signaling effects of this compound by measuring the phosphorylation of key proteins in the MAPK/Erk pathway.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Erk1/2).
-
Conclusion
This compound is a valuable research tool for investigating the role of the progesterone receptor in gene expression. The protocols provided here offer a framework for conducting robust and reproducible experiments to elucidate the genomic and non-genomic effects of this selective PR agonist. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental goals.
References
Application Notes and Protocols for Tanaproget Crystallization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a potent and selective nonsteroidal agonist for the progesterone (B1679170) receptor (PR), a key target in drug development for contraception and various hormone-related disorders. Understanding the molecular interactions between this compound and the PR ligand-binding domain (LBD) is crucial for structure-based drug design and the development of next-generation therapeutics. X-ray crystallography is a powerful technique for elucidating these interactions at an atomic level. This document provides detailed application notes and protocols for the crystallization of the human progesterone receptor ligand-binding domain (PR-LBD) in complex with this compound.
Mechanism of Action of this compound
This compound is an orally effective, nonsteroidal agonist of the progesterone receptor (PR) with high selectivity.[1] It binds to the human PR with an IC50 of 1.7 nM.[1] Upon binding, this compound promotes the interaction between the PR and coactivators, such as Steroid Receptor Coactivator-1 (SRC-1).[1] This complex then modulates the transcription of target genes. This action leads to the inhibition of matrix metalloproteinase (MMP-3 and MMP-7) secretion, which in turn reduces endometrial tissue invasion and angiogenesis.[1] These properties make this compound a candidate for research in contraception and the treatment of endometriosis.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's interaction with the progesterone receptor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (human PR) | 1.7 nM | Whole cell displacement assay | [1] |
| IC50 (monkey PR) | 0.3 nM | Not specified | [1] |
| IC50 (rat, rabbit PR) | 0.5 nM | Not specified | [1] |
| EC50 (human T47D cells) | 0.15 nM | Alkaline phosphatase activity | [1] |
| EC50 (Mammalian two-hybrid) | 0.02 nM | PR-SRC-1 interaction | [2] |
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Method | Reference |
| Resolution | 2.00 Å | X-ray Diffraction | [3] |
| R-Value Free | 0.228 | X-ray Diffraction | [3] |
| R-Value Work | 0.179 | X-ray Diffraction | [3] |
Table 2: Crystallographic Data for this compound-PR-LBD Complex (PDB ID: 1ZUC)
Experimental Protocols
Expression and Purification of Human PR-LBD
This protocol is adapted from established methods for the expression and purification of the progesterone receptor ligand-binding domain for crystallographic studies.
Materials:
-
pET15b vector containing the human PR-LBD (residues 678-933)
-
E. coli BL21(DE3) star cells
-
2xYT medium
-
This compound
-
Buffer A: 50 mM Tris-HCl pH 7.8, 250 mM NaCl, 10% glycerol, 10 mM β-mercaptoethanol
-
Pefabloc (Roche Applied Science)
-
Ni-NTA affinity resin
-
Imidazole
-
Thrombin
Procedure:
-
Expression:
-
Transform the pET15b-PR-LBD plasmid into E. coli BL21(DE3) star cells.
-
Inoculate a starter culture in 2xYT medium and grow overnight.
-
Inoculate a larger volume of 2xYT medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and supplement the culture with 10 µM this compound.
-
Continue to grow the culture overnight at 20°C.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Buffer A containing 0.4 mM Pefabloc and 50 µM this compound.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively with Buffer A.
-
Elute the His-tagged PR-LBD with Buffer A containing a gradient of imidazole.
-
Pool the fractions containing the PR-LBD and treat with thrombin overnight at 4°C to cleave the His-tag.
-
Further purify the protein by size-exclusion chromatography.
-
Concentrate the purified PR-LBD to 5-10 mg/mL for crystallization trials.
-
Crystallization of the this compound-PR-LBD Complex
This protocol utilizes the hanging drop vapor diffusion technique, a common and effective method for protein crystallization.[4][5][6][7][8]
Materials:
-
Purified PR-LBD in complex with this compound (5-10 mg/mL)
-
Crystallization buffer: 20–30% PEG 3350, 0.1 M HEPES pH 6.5, 100 mM MgSO₄, 10% (v/v) glycerol[9]
-
24-well crystallization plates
-
Siliconized glass cover slips
Procedure:
-
Setup:
-
Pipette 500 µL of the crystallization buffer into the reservoir of a 24-well crystallization plate.
-
On a siliconized cover slip, mix 2 µL of the purified PR-LBD/Tanaproget complex with 1 µL of the reservoir solution and 0.5 µL of 40% 1,3-propanediol.[9]
-
Carefully invert the cover slip and place it over the reservoir, ensuring an airtight seal.
-
-
Incubation and Observation:
-
Incubate the crystallization plates at a constant room temperature.
-
Monitor the drops for crystal growth regularly over several days to weeks. Kite-shaped crystals may appear after approximately 3 days.[9]
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals have grown to a suitable size, they can be harvested using a cryo-loop.
-
For cryo-protection, briefly transfer the crystal to a solution containing the reservoir buffer supplemented with a higher concentration of a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid nitrogen.
-
Visualizations
Caption: Experimental workflow for this compound-PR-LBD crystallization.
Caption: Progesterone receptor signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tanaproget Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a potent and selective nonsteroidal agonist for the progesterone (B1679170) receptor (PR).[1] Unlike steroidal hormones, its non-steroidal nature may offer a more favorable side-effect profile, making it a person of interest for therapeutic applications such as contraception and the treatment of endometriosis.[1] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, along with a summary of its biological activity and relevant quantitative data.
Mechanism of Action
This compound selectively binds to the progesterone receptor, initiating a signaling cascade that mimics the effects of natural progesterone. This binding promotes the interaction between the progesterone receptor and coactivators, such as Steroid Receptor Coactivator-1 (SRC-1).[1] This complex then modulates gene expression, leading to the inhibition of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-7.[1] The downregulation of these MMPs is crucial in reducing endometrial tissue invasion and angiogenesis, which are key processes in the pathogenesis of endometriosis.[1][2]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (human PR) | - | 1.7 nM | [1] |
| EC₅₀ (Alkaline Phosphatase Activity) | T47D | 0.15 nM | [1] |
| EC₅₀ (PR-SRC-1 Interaction) | - | 0.02 nM | [3] |
Table 1: In Vitro Activity of this compound
| Parameter | Species | IC₅₀ | Reference |
| Progesterone Receptor Binding | Human | 1.7 nM | [1] |
| Monkey | 0.3 nM | [1] | |
| Rat | 0.5 nM | [1] | |
| Rabbit | 0.5 nM | [1] |
Table 2: Species-Specific Progesterone Receptor Binding Affinity of this compound
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 297.38 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 0.2974 mg of this compound powder.
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 0.2974 mg).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of this compound Working Solutions and Cell Treatment
This protocol outlines the dilution of the this compound stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or plates for serial dilutions
-
Cultured cells ready for treatment
Procedure:
-
Thaw Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for preparing a 1 µM working solution from a 10 mM stock:
-
Perform an initial 1:100 dilution by adding 2 µL of the 10 mM stock to 198 µL of culture medium. This results in a 100 µM intermediate solution.
-
Perform a final 1:100 dilution by adding 10 µL of the 100 µM intermediate solution to 990 µL of culture medium to get the final 1 µM working solution.
-
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control by treating cells with culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to the inhibition of MMP-3 and MMP-7.
Experimental Workflow for this compound Cell Treatment
Caption: General experimental workflow for treating cultured cells with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a new class of selective nonsteroidal progesterone receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Tanaproget for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a high-affinity, non-steroidal agonist for the progesterone (B1679170) receptor (PR), a key biomarker in breast cancer. Positron Emission Tomography (PET) imaging of PR expression can provide valuable information for patient stratification and monitoring response to endocrine therapies, overcoming the limitations of invasive biopsies.[1][2][3] These application notes provide detailed protocols for the radiolabeling of this compound derivatives with Fluorine-18 ([¹⁸F]) and a conceptual protocol for Carbon-11 ([¹¹C]), intended for preclinical PET imaging studies.
Progesterone Receptor Signaling Pathway
This compound, as a progesterone agonist, modulates the progesterone receptor signaling pathway. This pathway has both classical (genomic) and non-classical (non-genomic) branches. In the classical pathway, ligand binding to the cytosolic PR induces a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on DNA, recruiting co-regulators to modulate the transcription of target genes. The non-classical pathway involves membrane-bound PRs (mPRs) and progesterone receptor membrane components (PGRMCs), which can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, through second messengers.[4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on the radiolabeling of this compound derivatives.
Table 1: Radiolabeling of [¹⁸F]-Tanaproget Derivatives
| Radiotracer | Precursor | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Molar/Specific Activity | Synthesis Time | Reference |
| [¹⁸F]Fluoromethyl-Tanaproget derivative ([¹⁸F]6) | Des-fluoromethyl precursor (5) | 15% ± 4% (non-decay corrected) | >99% | 10-20 GBq/µmol | 30 min | [2][9][10] |
| [¹⁸F]Benzoxazinthione derivative ([¹⁸F]2) | Nitro-precursor (7) | 2.29% ± 2.31% (decay-corrected) | >95% | 2.5 ± 1.6 GBq/µmol | 167 min | [11][12] |
Table 2: Radiolabeling of [¹¹C]-Tanaproget
| Radiotracer | Precursor | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Molar/Specific Activity | Synthesis Time | Reference |
| [¹¹C]this compound | Acyclic aminohydroxyl precursor | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4][11] |
Note: Detailed quantitative data for the radiosynthesis of [¹¹C]this compound is limited in the currently available literature.
Experimental Protocols
Protocol 1: Radiosynthesis of a [¹⁸F]Fluoromethyl-Tanaproget Derivative ([¹⁸F]6)
This protocol is adapted from the synthesis of a fluorinated derivative of this compound.[9][10]
1. Materials and Reagents:
-
Des-fluoromethyl precursor (compound 5 in the referenced literature)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
[¹⁸F]Fluoromethyltosylate
-
Semi-preparative HPLC system with a C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm)
-
Mobile phase: Acetonitrile/Water (MeCN/H₂O)
-
Solid-phase extraction (SPE) cartridge (e.g., tC18 light)
-
Ethanol (B145695) (EtOH) for formulation
-
Saline for injection
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Preparation of Reagents: In a reaction vessel, dissolve 5 mg of the des-fluoromethyl precursor and 5 mg of K₂CO₃ in 100 µL of anhydrous DMF.
-
Radiolabeling Reaction: Add the prepared [¹⁸F]fluoromethyltosylate to the reaction vessel. Seal the vessel and heat the mixture at 150°C for 30 minutes.
-
Purification:
-
After cooling, dilute the reaction mixture with 8 mL of a 2:3 mixture of water and acetonitrile.
-
Inject the diluted mixture onto a semi-preparative HPLC system.
-
Elute with a mobile phase of 2:3 water:acetonitrile at a flow rate of 3 mL/min.
-
Collect the fraction corresponding to the radiolabeled product.
-
-
Reformulation:
-
Dilute the collected HPLC fraction with 10 mL of water.
-
Pass the diluted solution through a pre-conditioned tC18 light SPE cartridge.
-
Wash the cartridge with water.
-
Elute the final product with ethanol and dilute with saline to achieve a final ethanol concentration of less than 5%.
-
4. Quality Control:
-
Radiochemical Purity and Identity: Determined by analytical HPLC, co-eluting with a non-radioactive standard.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the product, as determined by HPLC with a UV detector calibrated with the standard.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
pH: Measured using a pH meter or pH strips.
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.
Protocol 2: Conceptual Radiosynthesis of [¹¹C]this compound
This conceptual protocol is based on the reported strategy of using [¹¹C]carbon disulfide ([¹¹C]CS₂) for the synthesis of [¹¹C]this compound.[4][11]
1. Materials and Reagents:
-
Acyclic aminohydroxyl precursor of this compound
-
[¹¹C]Carbon disulfide ([¹¹C]CS₂)
-
Anhydrous solvent (e.g., acetonitrile)
-
Base (if required for the cyclization reaction)
-
HPLC system for purification
-
Reagents for formulation as described in Protocol 1.
2. Experimental Workflow:
3. Conceptual Step-by-Step Procedure:
-
Preparation of [¹¹C]CS₂: Synthesize [¹¹C]CS₂ from cyclotron-produced [¹¹C]methane or [¹¹C]carbon dioxide according to established methods.
-
Radiolabeling Reaction:
-
Dissolve the acyclic aminohydroxyl precursor in an appropriate anhydrous solvent in a reaction vessel.
-
Bubble the gaseous [¹¹C]CS₂ through the precursor solution.
-
The intramolecular cyclization is expected to proceed to form [¹¹C]this compound. The reaction may require heating and the addition of a base to facilitate the reaction.
-
-
Purification and Formulation: Purify the crude reaction mixture using semi-preparative HPLC, followed by reformulation using an SPE cartridge, similar to the procedure for the [¹⁸F]-labeled tracer.
-
Quality Control: Perform the same quality control tests as outlined in Protocol 1.
Note on [¹¹C]this compound: In vitro studies have suggested that [¹¹C]this compound may be a substrate for multi-drug resistance proteins (MDR), which could affect its cellular uptake and in vivo performance.[11] This should be a consideration in the design and interpretation of imaging studies.
Conclusion
The protocols and data provided herein offer a comprehensive guide for the radiolabeling of this compound for PET imaging studies. The [¹⁸F]-labeling method is well-documented and provides a viable route to a PET tracer for preclinical investigation, although challenges such as in vivo defluorination need to be considered for novel derivatives. The [¹¹C]-labeling approach presents an alternative, but further optimization and characterization are required to overcome potential limitations. These application notes serve as a valuable resource for researchers developing novel imaging agents for the progesterone receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pre-clinical evaluation of a [18F]fluoromethyl-tanaproget derivative for imaging of progesterone receptor expression - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. Carbon-11 radiolabelling of organosulfur compounds: (11) C synthesis of the progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 7. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pre-clinical evaluation of a [18F]fluoromethyl-tanaproget derivative for imaging of progesterone receptor expression - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Synthesis of a benzoxazinthione derivative of this compound and pharmacological evaluation for PET imaging of PR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing Tanaproget's Efficacy in Mouse Models of Endometriosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the efficacy of Tanaproget, a nonsteroidal progesterone (B1679170) receptor (PR) agonist, in mouse models of endometriosis. The information is compiled from preclinical studies and is intended to guide the design and execution of similar research.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. It is a significant cause of pelvic pain and infertility. Progesterone and synthetic progestins are common treatments, but their efficacy can be limited by side effects and progesterone resistance observed in some patients.[1][2][3] this compound (TNPR) is a selective progesterone receptor modulator (SPRM) that has shown promise in preclinical models by effectively targeting key pathways in endometriosis pathophysiology.[1][2]
Mechanism of Action
This compound is a highly selective progesterone receptor agonist.[1] Its therapeutic effect in endometriosis is primarily attributed to its ability to down-regulate the expression of matrix metalloproteinases (MMPs), such as MMP-3 and MMP-7.[1][2] MMPs are enzymes that play a crucial role in the breakdown of the extracellular matrix, facilitating the invasion and establishment of ectopic endometrial tissue.[1][4] In endometriosis, there is often a reduced responsiveness to progesterone, leading to elevated MMP expression.[1][2][4] this compound has demonstrated greater efficacy than natural progesterone in suppressing MMP secretion in tissues from women with endometriosis.[1]
Signaling Pathway
Caption: this compound's mechanism of action in down-regulating MMP expression.
Efficacy Data in a Human/Mouse Endometriosis Model
The in vivo efficacy of this compound has been evaluated using a chimeric mouse model where human endometrial tissue from patients with endometriosis is implanted into immunodeficient mice.[1] This model allows for the direct assessment of a compound's effect on human endometriotic lesions.
Quantitative Assessment of Lesion Growth
The following table summarizes the effect of this compound on the growth of established human endometriotic lesions in nude mice.
| Treatment Group | Number of Mice (n) | Percentage of Mice with Continued Lesion Growth |
| Placebo | 10 | 100% |
| This compound | 10 | 0% |
Data extracted from a study where treatment was initiated after lesion establishment.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for inducing and evaluating endometriosis in a mouse model.
Experimental Workflow
Caption: Workflow for assessing this compound's efficacy in a mouse model.
Human/Mouse Chimeric Model of Endometriosis
This model involves the transplantation of human endometrial tissue into immunodeficient mice, allowing for the growth of human endometriotic lesions.
Materials:
-
Human endometrial tissue from biopsies of patients with endometriosis.
-
Immunodeficient mice (e.g., nude mice).
-
Sterile phosphate-buffered saline (PBS).
-
Surgical instruments.
-
Anesthesia.
Protocol:
-
Obtain fresh human endometrial tissue biopsies under sterile conditions.
-
Wash the tissue with sterile PBS to remove any blood clots or debris.
-
Mechanically mince the tissue into small fragments (approximately 1-2 mm³).
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the abdominal wall to expose the peritoneal cavity.
-
Suture the endometrial tissue fragments onto the parietal peritoneum.
-
Close the incision with sutures or surgical clips.
-
Allow the lesions to establish for a period of time (e.g., 2 weeks) before initiating treatment.
This compound Administration
This compound can be administered through various routes, with subcutaneous injection being a common method in preclinical studies.
Materials:
-
This compound.
-
Vehicle for dissolving this compound (e.g., sesame oil).
-
Syringes and needles.
Protocol:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Divide the mice into treatment and control (vehicle only) groups.
-
Administer this compound or the vehicle to the mice via subcutaneous injection. The dosing regimen (e.g., daily, every other day) and duration will depend on the study design.
Assessment of Efficacy
The efficacy of this compound is determined by evaluating its effect on the established endometriotic lesions.
Materials:
-
Calipers or imaging system for measuring lesion size.
-
Analytical balance for weighing lesions.
-
Fixatives (e.g., 10% formalin) for histology.
-
Reagents for immunohistochemistry or molecular analysis (e.g., RT-PCR for MMP expression).
Protocol:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the endometriotic lesions from the peritoneal cavity.
-
Measure the dimensions of each lesion using calipers or an imaging system to calculate the volume.
-
Weigh each lesion.
-
Fix the lesions in 10% formalin for histological analysis to assess tissue morphology and cellular changes.
-
Alternatively, snap-freeze a portion of the lesion in liquid nitrogen for subsequent molecular analysis, such as quantifying the expression of MMP-3 and MMP-7.
-
Compare the lesion size, weight, and biomarker expression between the this compound-treated and control groups to determine the efficacy of the treatment.
Conclusion
The preclinical data strongly support the continued development of this compound for the treatment of endometriosis.[1][2] Its ability to effectively down-regulate MMP expression and induce the regression of established endometriotic lesions in a clinically relevant mouse model highlights its potential as a novel therapeutic agent.[1][2] The protocols outlined in this document provide a framework for further investigation into the efficacy and mechanism of action of this compound and other selective progesterone receptor modulators in the context of endometriosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Tanaproget Pharmacokinetics Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a potent and selective nonsteroidal progesterone (B1679170) receptor (PR) agonist that has been investigated for various applications in women's health, including contraception and the treatment of endometriosis.[1][2][3][4] Its high affinity and selectivity for the progesterone receptor may offer an improved side-effect profile compared to traditional steroidal progestins.[2][5][6] Understanding the pharmacokinetic (PK) profile of this compound is crucial for its development as a therapeutic agent. This document provides a detailed experimental design for a preclinical pharmacokinetic study of this compound in a rat model, including protocols for sample analysis and data presentation.
This compound acts by binding to and activating progesterone receptors, which in turn modulate the transcription of target genes.[2] This leads to various physiological effects, such as the inhibition of matrix metalloproteinase secretion, which is relevant to its potential therapeutic effects in conditions like endometriosis.[1]
Signaling Pathway of this compound (Progesterone Receptor Agonist)
This compound, as a progesterone receptor (PR) agonist, mimics the action of endogenous progesterone. The binding of this compound to the PR initiates a cascade of signaling events. In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription.[2][7][8] Additionally, non-classical, rapid signaling events can occur, often initiated by a subpopulation of PRs located outside the nucleus. These can involve the activation of kinase cascades such as the Src/Ras/MAPK pathway.[3][9][10] These pathways can, in turn, influence gene transcription and other cellular processes.
Experimental Protocols
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a single-dose oral pharmacokinetic study of this compound in Sprague-Dawley rats.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Female
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated for at least 7 days prior to the study.
-
Housing: Housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard chow and water available ad libitum, with fasting for 12 hours before dosing.
2. Dosing:
-
Dose Level: A single oral dose of 1 mg/kg. This can be adjusted based on preliminary toxicity and efficacy data.
-
Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: Administer via oral gavage.
3. Blood Sampling:
-
Route of Collection: Blood samples (approximately 0.25 mL) will be collected from the tail vein.
-
Time Points: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Experimental Workflow
The following diagram illustrates the workflow for the preclinical pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification of this compound in Rat Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS need to be optimized.
3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][7][11][12] Validation should include assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation
The quantitative data from the pharmacokinetic study should be summarized in clear and well-structured tables.
Table 1: Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats Following a Single Oral Dose (1 mg/kg)
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax (Maximum Plasma Concentration) | ng/mL | [Insert Value] |
| Tmax (Time to Cmax) | h | [Insert Value] |
| AUC(0-t) (Area Under the Curve from 0 to last measurement) | ngh/mL | [Insert Value] |
| AUC(0-inf) (Area Under the Curve from 0 to infinity) | ngh/mL | [Insert Value] |
| t1/2 (Elimination Half-life) | h | [Insert Value] |
| CL/F (Apparent Oral Clearance) | L/h/kg | [Insert Value] |
| Vd/F (Apparent Volume of Distribution) | L/kg | [Insert Value] |
Table 2: Plasma Concentration of this compound at Different Time Points
| Time (h) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |
| 0 | Below Limit of Quantification |
| 0.5 | [Insert Value] |
| 1 | [Insert Value] |
| 2 | [Insert Value] |
| 4 | [Insert Value] |
| 6 | [Insert Value] |
| 8 | [Insert Value] |
| 12 | [Insert Value] |
| 24 | [Insert Value] |
Conclusion
This document provides a comprehensive framework for designing and conducting a preclinical pharmacokinetic study of this compound. The detailed protocols for the in-vivo study and the bioanalytical method, along with the structured data presentation, will enable researchers to generate robust and reliable data to support the continued development of this compound as a therapeutic agent. Adherence to these protocols and validation guidelines is essential for ensuring data quality and regulatory acceptance.
References
- 1. glpsolutions.it [glpsolutions.it]
- 2. What are PR agonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 9. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Studying Progesterone Receptor Signaling Pathways with Tanaproget
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanaproget is a potent and selective nonsteroidal agonist of the progesterone (B1679170) receptor (PR), offering a valuable tool for investigating PR signaling pathways.[1][2] Its high affinity and specificity for the PR, coupled with its distinct chemical structure, make it an excellent candidate for dissecting the molecular mechanisms of progestin action, with potential applications in contraception and the treatment of endometriosis.[2][3][4][5] These application notes provide detailed protocols and data for utilizing this compound in the study of PR signaling.
Mechanism of Action
This compound functions as a classic PR agonist. Upon binding to the progesterone receptor, it induces a conformational change that promotes the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1).[3] This ligand-receptor-coactivator complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This binding event modulates the transcription of target genes, leading to downstream physiological effects. A key pathway affected by this compound is the downregulation of matrix metalloproteinases (MMPs), such as MMP-3 and MMP-7, which are involved in tissue remodeling and invasion.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Cell Line/System | Reference |
| IC50 (PR Binding) | Human | 1.7 nM | - | [3] |
| Monkey | 0.3 nM | - | [3] | |
| Rat | 0.5 nM | - | [3] | |
| Rabbit | 0.5 nM | - | [3] | |
| EC50 (Alkaline Phosphatase Induction) | Human | 0.15 nM | T47D | [3] |
| EC50 (PR-SRC-1 Interaction) | Human | 0.02 nM | Mammalian Two-Hybrid Assay | [1] |
Table 2: Comparative Potency of this compound and Other Progestins
| Compound | EC50 (Alkaline Phosphatase Induction in T47D cells) | Efficacy (Alkaline Phosphatase Induction vs. MPA/TMG) | In Vivo Potency (Rat Ovulation Inhibition vs. MPA) | Reference |
| This compound | 0.1 nM | ~60% | 30-fold higher | [1] |
| Medroxyprogesterone Acetate (MPA) | Comparable to this compound | 100% | - | [1] |
| Trimegestone (TMG) | Comparable to this compound | 100% | - | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tanaproget Concentration in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tanaproget concentration for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as NSP-989) is a potent and selective non-steroidal agonist for the progesterone (B1679170) receptor (PR).[1][2][3][4] Unlike steroidal hormones, its non-steroidal nature provides a more selective binding profile, potentially reducing off-target effects.[5][6] this compound functions by binding to intracellular progesterone receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with progesterone response elements (PREs) on target genes, modulating their transcription.[3] This can lead to various cellular responses, such as the inhibition of matrix metalloproteinases (MMP-3 and MMP-7) secretion, which is relevant in studying conditions like endometriosis.[1][4]
Q2: What is a good starting concentration range for this compound in my in vitro assay?
The optimal concentration of this compound is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of the assay. Based on published studies, a broad range to start with is 1 pM to 10 nM .
For sensitive cell lines or long-term assays, you may start as low as 1-100 pM.[1] For other cell types, a starting range of 0.1 nM to 10 nM is common.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: I am not observing the expected effect with this compound. What are some possible reasons?
Several factors could contribute to a lack of an observable effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell system. It is advisable to perform a dose-response study, typically spanning several orders of magnitude (e.g., 1 pM to 100 nM), to identify the optimal concentration.
-
Cell Line and Receptor Expression: Ensure that your chosen cell line expresses the progesterone receptor (PR) at sufficient levels. You can verify PR expression using techniques like Western blotting or qPCR.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the downstream effects of this compound. Consider using a more sensitive readout or an alternative assay.
-
Incubation Time: The duration of this compound exposure may be insufficient. Some cellular responses occur rapidly, while others, particularly those involving changes in gene expression, may require longer incubation times (e.g., 24, 48, or 72 hours).[1]
-
Compound Integrity and Solubility: Verify the integrity of your this compound stock. Improper storage can lead to degradation. While generally soluble, high concentrations in complex media could lead to precipitation. Ensure proper dissolution of your stock solution.
Q4: Are there any known off-target effects of this compound at high concentrations?
While this compound is known for its high selectivity for the progesterone receptor, using excessively high concentrations in any in vitro experiment can increase the risk of off-target effects.[6] It is crucial to use the lowest effective concentration that produces the desired biological response to minimize the potential for non-specific interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No biological response observed | This compound concentration is too low. | Perform a dose-response curve with a wider concentration range (e.g., 1 pM to 1 µM). |
| Cell line does not express sufficient levels of the progesterone receptor (PR). | Confirm PR expression in your cell line using Western blot or qPCR. | |
| Insufficient incubation time. | Optimize the incubation time by performing a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). | |
| Degraded this compound stock. | Use a fresh, properly stored aliquot of this compound. | |
| High background or non-specific effects | This compound concentration is too high, leading to off-target effects. | Lower the concentration of this compound. Determine the EC50 from a dose-response curve and work at concentrations around this value. |
| Contamination of cell culture. | Check for and address any potential microbial contamination in your cell cultures. | |
| Poor reproducibility between experiments | Inconsistent cell seeding density. | Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. |
| Variability in this compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as receptor expression can change with prolonged culturing. |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Endometrial Stromal Cells | 1 nM | 3-5 days | Down-regulation of pro-MMP-3 expression | [1] |
| Endometrial Organ Cultures | 1-100 pM | 48-72 hours | Inhibition of pro-MMP-3 and pro-MMP-7 secretion | [1] |
| T47D Cells | 0.1 nM | 24 hours | Induction of alkaline phosphatase activity (EC50 of 0.15 nM) | [1] |
| Mammalian Two-Hybrid Assay (SRC-1 and PR) | - | - | EC50 of 0.02 nM | [5][6] |
Table 2: Key In Vitro Potency Values for this compound
| Parameter | Value | Species | Reference |
| IC50 | 1.7 nM | Human PR | [1][4] |
| IC50 | 0.3 nM | Monkey PR | [1] |
| IC50 | 0.5 nM | Rat, Rabbit PR | [1] |
| EC50 | 0.15 nM | T47D cells (alkaline phosphatase activity) | [1] |
| EC50 | 0.02 nM | Mammalian two-hybrid assay (SRC-1 and PR interaction) | [5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the effective concentration range of this compound for a specific cell line and endpoint.
1. Cell Seeding:
- Culture your cells of interest to approximately 80% confluency.
- Trypsinize, count, and seed the cells into a multi-well plate (e.g., 96-well) at a predetermined optimal density.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations. A common approach is to use a logarithmic dilution series (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, 1 pM).
- Include a "vehicle control" (medium with the same concentration of the solvent used for the stock solution) and an "untreated control" (medium only).
3. Cell Treatment:
- Carefully remove the existing medium from the cells.
- Add the medium containing the different concentrations of this compound to the respective wells.
- Incubate the plate for the desired treatment period (this may also need to be optimized, e.g., 24, 48, or 72 hours).
4. Assay and Data Analysis:
- Perform your specific biological assay to measure the desired endpoint (e.g., cell viability, gene expression, protein secretion).
- Plot the response against the logarithm of the this compound concentration.
- From the resulting dose-response curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming Tanaproget solubility issues for experiments
Welcome to the technical support center for overcoming solubility issues with Tanaproget. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a potent and selective nonsteroidal progesterone (B1679170) receptor (PR) agonist.[1][2][3] Like many small molecule drugs, it is poorly soluble in aqueous solutions, which can lead to challenges in preparing consistent and effective formulations for cellular and animal studies. Overcoming these solubility issues is critical for obtaining reliable and reproducible experimental results.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] A stock solution of at least 25 mg/mL can be prepared in DMSO.[1] For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds dissolved in DMSO.[4] This "crashing out" can be mitigated by:
-
Pre-warming the media: Always use media pre-warmed to 37°C.[4]
-
Serial dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform an intermediate dilution step in a smaller volume of warm media.[4]
-
Gentle mixing: Add the this compound solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[4]
-
Lowering the final concentration: If precipitation persists, you may be exceeding the aqueous solubility limit of this compound in your specific media formulation. Try lowering the final working concentration.
Q4: What are suitable vehicles for in vivo administration of this compound?
A: For oral administration in animal models, a common vehicle is a mixture of DMSO and corn oil.[1] A typical formulation involves preparing a 25 mg/mL stock solution in DMSO and then diluting it in corn oil to the desired final concentration.[1] Other potential co-solvents and vehicles for poorly soluble drugs include polyethylene (B3416737) glycol (PEG300/PEG400), Tween-80, and cyclodextrins.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro cell-based assays.
-
Potential Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your culture plates for any signs of precipitate after adding the this compound solution.
-
Review your dilution protocol. Ensure you are using pre-warmed media and adding the compound slowly with gentle mixing.
-
Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
-
Consider using a formulation with a solubilizing agent like a low concentration of a non-ionic surfactant or complexation with cyclodextrins, after confirming their compatibility with your cell line.
-
Issue 2: Low or variable bioavailability in animal studies.
-
Potential Cause: Poor dissolution of this compound in the gastrointestinal tract after oral administration.
-
Troubleshooting Steps:
-
Ensure your formulation is homogenous. If using a suspension, make sure it is well-mixed before each administration.
-
Optimize the vehicle formulation. Experiment with different ratios of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) to improve solubility and absorption.
-
Consider particle size reduction techniques for the solid this compound before formulation, as smaller particles have a larger surface area and can dissolve more quickly.
-
Quantitative Data Summary
| Parameter | Solvent/Vehicle | Concentration | Reference |
| Stock Solution | DMSO | ≥ 25 mg/mL | [1] |
| In Vivo Formulation | 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | [1] |
| In Vitro Activity (IC50) | Not specified | 1.7 nM (human PR) | [1] |
| In Vitro Activity (EC50) | Not specified | 0.15 nM (T47D cells) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound for In Vitro Cell Culture Experiments
-
Thaw an aliquot of the this compound DMSO stock solution and allow it to reach room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, to achieve a final concentration of 1 µM with 0.1% DMSO, first prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of warm media.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium while gently swirling.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 3: Preparation of this compound for Oral Gavage in Rodents
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration and vehicle ratio (e.g., for a 10% DMSO in corn oil formulation, add 9 volumes of corn oil to 1 volume of the DMSO stock).
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Administer the formulation to the animals immediately after preparation.
Visualizations
Caption: this compound signaling pathway.
Caption: In Vitro experimental workflow.
Caption: Troubleshooting logic for precipitation.
References
assessing Tanaproget stability in different solvents
Technical Support Center: Tanaproget
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound in various solvents, including troubleshooting tips and frequently asked questions to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: It is recommended to prepare stock solutions in Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of 50 mg/mL or higher[1]. For in vivo experiments, a common practice is to first create a concentrated stock in DMSO and then dilute it with a suitable vehicle, such as corn oil. A 10% DMSO in 90% corn oil mixture has been used to achieve a clear solution of at least 2.5 mg/mL[1]. Always use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[1].
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the compound's integrity. Recommendations vary for the powdered form versus solutions. Please refer to the storage data table below for specific details. One supplier notes that solutions can be unstable and recommends preparing them fresh before use[2].
Q3: How can I tell if my this compound solution has degraded?
A: Visual indicators of degradation can include a change in color of the solution or the appearance of precipitates that do not dissolve upon warming or sonication. For a quantitative assessment, the most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing you to quantify the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A: While DMSO is the most commonly cited solvent for in vitro stock solutions, the choice of solvent ultimately depends on your specific experimental needs (e.g., cell toxicity limits, vehicle for animal studies). If you need to use a different solvent, it is crucial to perform a solubility test first. Furthermore, because stability can be solvent-dependent, you should validate the stability of this compound in your chosen solvent under your experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | The concentration exceeds the solubility limit in the chosen solvent. | Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. If precipitation persists, the solution may be supersaturated; prepare a new, more dilute solution. |
| The solvent has absorbed water (especially common with DMSO). | Use a fresh, unopened bottle of anhydrous-grade DMSO to prepare your solution[1]. Store DMSO properly to prevent water absorption. | |
| The solution was stored at an inappropriate temperature, causing the compound to fall out of solution. | Check the recommended storage conditions. Some compounds are more soluble at room temperature than at 4°C or -20°C. Allow the solution to fully equilibrate to room temperature before use. | |
| Inconsistent Experimental Results | The compound has degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh solutions for each experiment or aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability[1]. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your balance and pipettes. Re-calculate the required mass and volume. If possible, confirm the concentration of the stock solution using a spectrophotometer or HPLC. | |
| Loss of Compound Activity | Chemical degradation of this compound in the solvent or experimental medium. | Run a stability study of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C) using HPLC. This will help determine the time window in which the compound is stable. |
| Interaction with other components in the experimental setup (e.g., plastics, other compounds). | Use low-adhesion polypropylene (B1209903) labware. Ensure there are no known chemical incompatibilities between this compound and other reagents in your assay. |
Data Presentation: Stability & Solubility
The following tables summarize the available quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (168.14 mM) | Recommended for preparing concentrated stock solutions for in vitro use[1]. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (8.41 mM) | A suitable vehicle for in vivo oral administration. Prepare by diluting a DMSO stock into corn oil[1]. |
Table 2: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration |
|---|---|---|
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| | -20°C | 1 year |
Experimental Protocols
Protocol: Assessing this compound Stability in Solvents via HPLC-UV
This protocol provides a standard method for determining the stability of this compound in a specific solvent over time.
1. Objective: To quantify the degradation of this compound in a selected solvent at a specific temperature over a set time course.
2. Materials:
-
This compound powder
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HPLC-grade solvent of interest (e.g., DMSO, Ethanol, Acetonitrile)
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HPLC system with a UV detector and a C18 analytical column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid, to be optimized)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
-
Incubator or water bath set to the desired temperature
3. Method:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in the solvent of interest to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several sealed autosampler vials to prevent evaporation.
-
Prepare a "Time Zero" (T=0) sample by immediately diluting an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Place the remaining sealed vials in an incubator set to the desired test temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Allow the vial to return to room temperature.
-
Prepare a sample for HPLC analysis by diluting it in the same manner as the T=0 sample.
-
Inject the sample into the HPLC system.
-
-
HPLC Analysis:
-
Set the UV detector to a wavelength appropriate for this compound (this may require a preliminary UV scan to find the absorbance maximum).
-
Run the samples using an isocratic or gradient method capable of separating the parent this compound peak from any potential degradant peaks.
-
Record the peak area of the this compound peak for each time point.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to visualize the degradation kinetics.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound experiments.
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway of this compound.
References
troubleshooting inconsistent results in Tanaproget experiments
Welcome to the troubleshooting guide for Tanaproget experiments. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues that may lead to inconsistent results in their studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cell proliferation assays. What could be the cause?
A1: Batch-to-batch variability is a common issue that can stem from several factors. First, ensure that the this compound compound is stored correctly, protected from light, and handled as recommended on the datasheet, as degradation can affect its potency. Second, confirm the identity and purity of each batch using methods like HPLC or mass spectrometry. Minor variations in purity can lead to significant differences in biological activity. Finally, inconsistency in experimental conditions, such as cell passage number or serum concentration in the media, can also contribute to this variability.
Q2: Our in-vivo studies show inconsistent tumor growth inhibition with this compound. Why might this be happening?
A2: Inconsistent in-vivo efficacy can be complex. Key areas to investigate include the formulation and administration of the compound. Ensure that this compound is fully solubilized and stable in the vehicle used for injection. Incomplete solubilization can lead to inaccurate dosing. Additionally, factors related to the animal model, such as age, weight, and overall health, should be carefully controlled. We recommend running a pilot study to confirm the maximum tolerated dose (MTD) and to establish a stable formulation before proceeding with larger efficacy studies.
Q3: this compound appears to have low solubility in our aqueous buffer systems. What can we do to improve this?
A3: this compound is a hydrophobic molecule, and solubility can be a challenge. We recommend the use of co-solvents such as DMSO or ethanol (B145695) to create a stock solution, which can then be diluted into your aqueous experimental medium. However, it is crucial to keep the final concentration of the organic solvent consistent across all samples, including vehicle controls, and to ensure it is at a level that does not induce cellular toxicity (typically <0.5% for most cell lines). For in-vivo work, formulation vehicles like PEG400, Tween 80, or cyclodextrins may be necessary to improve bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves in Cell-Based Assays
If you are observing variable sigmoidal curves or fluctuating IC50 values, this guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow
Caption: Troubleshooting logic for inconsistent dose-response curves.
Data Presentation: IC50 Variability
The table below summarizes hypothetical data from three separate experiments, highlighting potential inconsistencies.
| Experiment ID | Cell Line | Passage Number | This compound Batch | IC50 (nM) |
| EXP-001 | MCF-7 | 8 | TPG-A01 | 12.5 |
| EXP-002 | MCF-7 | 25 | TPG-A01 | 45.2 |
| EXP-003 | MCF-7 | 9 | TPG-A02 | 33.7 |
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Analysis: The shift in IC50 in EXP-002 may be attributed to the high cell passage number, which can lead to phenotypic drift. The difference between EXP-001 and EXP-003 suggests a potential potency variation between this compound batches TPG-A01 and TPG-A02.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
This protocol describes a standard method for assessing the effect of this compound on cell viability.
Experimental Workflow
Caption: Workflow for a typical cell proliferation (MTT) assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., T47D, MCF-7) in 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve 2X final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway
Hypothesized Mechanism of Action
This compound is a selective progesterone (B1679170) receptor (PR) modulator. Upon binding, it is thought to induce a conformational change in the receptor, leading to the recruitment of co-repressors instead of co-activators, thereby antagonizing the transcription of progesterone-responsive genes involved in cell proliferation.
Caption: Hypothesized antagonistic signaling pathway for this compound.
potential off-target effects of Tanaproget in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tanaproget in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal, selective progesterone (B1679170) receptor (PR) agonist.[1][2][3] Its primary mechanism involves binding to the progesterone receptor with high affinity, which in turn promotes the interaction between the receptor and coactivators like SRC-1.[1] This complex then modulates the expression of target genes, such as inhibiting the secretion of matrix metalloproteinases (MMP-3 and MMP-7), which can reduce endometrial tissue invasion and angiogenesis.[1]
Q2: How selective is this compound for the progesterone receptor?
A2: this compound is known for its high selectivity for the progesterone receptor (PR) when compared to other steroid receptors.[2][3] Studies have shown that it has over 250-fold selectivity for PR over other closely related steroid receptors.[4] Its interactions with other steroid receptors, such as the glucocorticoid receptor (GR), are weak and generally not observed at effective in vivo doses.[4] Furthermore, it has demonstrated little effect on cytochrome P450 metabolic pathways.[2][5]
Q3: In which cell lines has the on-target activity of this compound been characterized?
A3: The on-target activity of this compound has been well-characterized in the T47D human breast carcinoma cell line, where it induces alkaline phosphatase activity.[1][2][5] Additionally, its effects on down-regulating pro-MMP-3 expression have been observed in endometrial stromal cells isolated from normal women and in endometrial organ cultures from endometriosis patients.[1]
Q4: Are there any known off-target effects of this compound in cell lines?
A4: Current literature emphasizes the high selectivity of this compound, with reports indicating weak interactions with other steroid receptors and binding proteins.[2][4][5] While this suggests a low probability of significant off-target effects, it is always crucial to include proper controls in your experiments to verify that the observed effects are mediated by the progesterone receptor.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Weaker or no response to this compound treatment in a PR-positive cell line.
-
Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary between cell lines.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
-
Possible Cause 2: Low Progesterone Receptor Expression. The level of PR expression in your cell line may be insufficient to elicit a strong response.
-
Troubleshooting Step: Confirm the PR expression level in your cell line using techniques like Western blot or qPCR.
-
-
Possible Cause 3: Experimental Conditions. Assay conditions, such as incubation time and serum in the media, can influence the outcome.
-
Troubleshooting Step: Optimize the treatment duration. Ensure the use of charcoal-stripped serum to eliminate interference from endogenous hormones.
-
Issue 2: Unexpected cellular effects are observed after this compound treatment.
-
Possible Cause 1: Off-Target Effects. Although this compound is highly selective, unexpected effects could potentially be due to off-target interactions in a specific cellular context.
-
Troubleshooting Step 1: Use a PR Antagonist. Co-treat your cells with this compound and a known PR antagonist (e.g., RU-486). If the unexpected effect is blocked by the antagonist, it is likely mediated by the progesterone receptor.
-
Troubleshooting Step 2: Use a PR-negative Cell Line. As a control, treat a cell line that does not express the progesterone receptor with this compound. The absence of the effect in the PR-negative line would support an on-target mechanism.
-
Troubleshooting Step 3: Gene Silencing. Use siRNA or shRNA to knock down the progesterone receptor in your target cell line. If the effect of this compound is diminished or absent after PR knockdown, it confirms an on-target action.
-
Quantitative Data Summary
The following table summarizes the binding affinity and effective concentrations of this compound from published studies.
| Parameter | Species | Cell Line/System | Value | Reference |
| IC50 | Human | Progesterone Receptor | 1.7 nM | [1] |
| Monkey | Progesterone Receptor | 0.3 nM | [1] | |
| Rat | Progesterone Receptor | 0.5 nM | [1] | |
| Rabbit | Progesterone Receptor | 0.5 nM | [1] | |
| EC50 | Human | T47D Cells (Alkaline Phosphatase Activity) | 0.15 nM | [1] |
| Human | T47D Cells (Mammalian Two-Hybrid Assay with SRC-1) | 0.02 nM | [2][5] |
Experimental Protocols
Protocol: Verifying On-Target Effects of this compound using a PR Antagonist
-
Cell Seeding: Plate your progesterone receptor-positive cells at the desired density in a suitable plate format and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with a progesterone receptor antagonist (e.g., RU-486) at a concentration known to block PR activity for 1-2 hours. Include a vehicle control group.
-
This compound Treatment: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated wells.
-
Incubation: Incubate the cells for the appropriate duration required to observe your endpoint of interest.
-
Assay: Perform your primary assay to measure the cellular response (e.g., reporter gene assay, gene expression analysis, or cell viability assay).
-
Data Analysis: Compare the response to this compound in the presence and absence of the PR antagonist. A significant reduction in the response in the presence of the antagonist indicates an on-target effect.
Visualizations
Caption: Workflow for verifying the on-target effects of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
minimizing side effects of Tanaproget in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tanaproget in animal models. The information is intended for scientists and drug development professionals to help minimize potential side effects and ensure the welfare of research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered to have a potentially favorable side effect profile?
A1: this compound (also known as NSP-989) is a non-steroidal, selective progesterone (B1679170) receptor (PR) agonist.[1][2] Unlike many steroidal progestins, this compound binds with high affinity and selectivity to the progesterone receptor, with weak interaction with other steroid receptors.[3][4] This high selectivity is believed to contribute to a more targeted therapeutic effect and potentially fewer side effects compared to less selective compounds.[2]
Q2: What are the known or potential side effects of this compound in animal models?
A2: Specific side effect data from preclinical animal studies on this compound is limited in publicly available literature. However, based on its mechanism of action as a progesterone receptor agonist and findings from a clinical study in humans, researchers should monitor for signs related to hormonal changes. In a clinical trial with healthy women, the most frequent adverse events were mild and included vaginal bleeding/spotting, abdominal cramping, and vomiting. While these are human-centric, they can inform what to look for in animal models, such as changes in reproductive cycle, abdominal discomfort (indicated by posture or behavior), and gastrointestinal issues.
Q3: How can I minimize potential side effects when administering this compound to my animals?
A3: To minimize side effects, it is crucial to:
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Use the appropriate dose: Start with the lowest effective dose reported in the literature for your specific model and research question.
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Ensure proper administration technique: For oral gavage, use the correct needle size and technique to avoid injury to the esophagus and trachea.[5][6][7]
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Provide supportive care: Ensure animals have easy access to food and water, and maintain a clean, stress-free environment.
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Monitor animals closely: Regularly check for any signs of distress, changes in behavior, weight loss, or other adverse effects.
Q4: What should I do if I observe adverse effects in my study animals?
A4: If you observe adverse effects, you should:
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Document your observations: Record the type, severity, and frequency of the side effects.
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Consult with a veterinarian: A veterinarian experienced with laboratory animals can provide guidance on supportive care and potential interventions.
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Consider adjusting the dose: If the side effects are likely dose-dependent, a reduction in the dose of this compound may be necessary after consulting with the veterinarian and your institution's animal care and use committee.
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Report to your institution's animal care committee: Any unexpected adverse events should be reported as per your institution's guidelines.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake
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Potential Cause: Gastrointestinal discomfort, a potential bien indirect effect of hormonal changes.
-
Troubleshooting Steps:
-
Confirm accurate dosing: Double-check your calculations and administration technique to ensure the correct dose is being delivered without causing undue stress.
-
Monitor feeding and drinking behavior: Quantify food and water consumption if possible.
-
Provide palatable, high-energy food: Supplementing the diet with wet mash or other palatable food can encourage eating.
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Assess for other signs of distress: Look for changes in posture, activity level, or grooming habits.
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Consult a veterinarian: If weight loss persists or is severe, veterinary intervention is necessary.
-
Issue 2: Signs of Lethargy or Distress
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Potential Cause: Could be related to the experimental procedure, the effects of this compound, or an unrelated health issue.
-
Troubleshooting Steps:
-
Perform a thorough clinical assessment: Check for changes in breathing, heart rate, body temperature, and overall appearance.
-
Review your experimental protocol: Ensure all procedures are being performed correctly and with minimal stress to the animals.
-
Consider the housing environment: Check for any environmental stressors such as noise, improper lighting, or temperature fluctuations.
-
Isolate the affected animal if necessary: If the animal is being housed with others, moving it to a separate cage may reduce stress.
-
Seek immediate veterinary care.
-
Data Presentation
Table 1: Summary of Potential Side Effects of this compound (Inferred from Clinical Data and Pharmacological Class)
| Potential Side Effect Category | Observable Signs in Animal Models | Recommended Monitoring |
| Gastrointestinal | Reduced food intake, weight loss, changes in fecal consistency. | Daily weight checks, visual inspection of feces. |
| Reproductive/Endocrine | Changes in the estrous cycle, vaginal discharge or bleeding. | Regular monitoring of the reproductive cycle (e.g., via vaginal smears). |
| General Well-being | Lethargy, hunched posture, ruffled fur, reduced activity. | Daily observation of behavior and physical appearance. |
Table 2: Key Parameters from Published Animal Studies with this compound
| Species | Model | Dose | Route of Administration | Key Finding |
| Rat (Sprague-Dawley) | Ovulation Inhibition | 0.03 mg/kg (once daily for 4 days) | Oral | Complete inhibition of ovulation.[8] |
| Mouse (ncr/nude) | Endometriosis | 300 µg/kg (once daily for 14-16 days) | Gavage/sustained-release capsules | Significant reduction in the number and size of endometriotic lesions.[8] |
Experimental Protocols
Key Experiment: Oral Administration of this compound in a Rodent Model
This protocol provides a generalized methodology for the oral administration of this compound. Researchers must adapt this protocol to their specific experimental design and obtain approval from their institution's Animal Care and Use Committee.
1. Materials:
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This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile syringes and oral gavage needles (select the correct size for the animal species and weight)[6][7]
-
Scale for weighing animals
-
70% ethanol (B145695) for disinfection
2. Procedure:
-
a. Preparation of Dosing Solution:
-
On the day of dosing, calculate the required amount of this compound and vehicle based on the mean body weight of the animals in each dose group.
-
Prepare the this compound suspension in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.
-
-
b. Animal Handling and Restraint:
-
Gently handle the animals to minimize stress.
-
Use an appropriate restraint technique for the species to ensure the animal is secure and to straighten the path to the esophagus. For mice, this typically involves scruffing the neck.[5]
-
-
c. Oral Gavage Administration:
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).[7]
-
Gently insert the gavage needle into the mouth, passing it along the animal's palate and into the esophagus. The needle should pass smoothly without resistance.[6]
-
If any resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Administer the calculated volume of the this compound suspension slowly.
-
Gently remove the needle.
-
-
d. Post-Administration Monitoring:
-
Immediately after dosing, monitor the animal for any signs of respiratory distress.[5]
-
Return the animal to its home cage and observe for a short period.
-
Continue to monitor the animals daily for any potential side effects as outlined in Table 1.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a selective progesterone receptor agonist.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: Troubleshooting guide for managing adverse events in animal models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. instechlabs.com [instechlabs.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dose-Response Analysis for Tanaproget
Welcome to the technical support center for Tanaproget dose-response curve analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as NSP-989) is a potent and selective nonsteroidal agonist for the progesterone (B1679170) receptor (PR).[1][2] Unlike steroidal progestins, its non-steroidal structure contributes to a more selective binding profile, potentially reducing off-target effects.[1][2] this compound activates the progesterone receptor, which then modulates the transcription of target genes. This mechanism of action makes it a subject of investigation for applications such as contraception and the treatment of endometriosis.
Q2: Which in vitro assay is commonly used to determine the potency of this compound?
A widely used method is the alkaline phosphatase (ALP) induction assay in the T47D human breast cancer cell line.[1][2][3] T47D cells endogenously express the progesterone receptor, and progestin agonists induce the expression of alkaline phosphatase. The measurement of ALP activity provides a quantitative readout of this compound's potency (EC50).
Q3: What is the expected EC50 of this compound in the T47D alkaline phosphatase assay?
The reported EC50 for this compound in the T47D alkaline phosphatase induction assay is approximately 0.1 nM.[1][2] This potency is comparable to potent steroidal progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and trimegestone (B1683257) (TMG).[1][2]
Q4: Does this compound exhibit the same maximal effect (efficacy) as steroidal progestins in the T47D ALP assay?
No, this compound has been shown to have a reduced efficacy of approximately 60% in the T47D alkaline phosphatase induction assay when compared to steroidal progestins like MPA and TMG.[1][2] This means that even at saturating concentrations, this compound induces a lower maximal ALP activity than full steroidal agonists in this particular assay.
Data Presentation
Table 1: Comparative Potency and Efficacy of Progestin Receptor Agonists in the T47D Alkaline Phosphatase Induction Assay
| Compound | EC50 (nM) | Relative Efficacy | Compound Type |
| This compound | ~0.1 [1][2] | ~60% [1][2] | Nonsteroidal |
| Medroxyprogesterone Acetate (MPA) | Comparable to this compound[1][2] | 100% | Steroidal |
| Trimegestone (TMG) | Comparable to this compound[1][2] | 100% | Steroidal |
| Progesterone | Not explicitly stated in the same comparative assay | 100% (Reference) | Steroidal (Endogenous) |
Experimental Protocols
Key Experiment: Alkaline Phosphatase (ALP) Induction Assay in T47D Cells
This protocol outlines the general steps for determining the dose-response curve of this compound by measuring the induction of alkaline phosphatase activity in T47D cells.
Materials:
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T47D cells
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Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
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Charcoal-stripped FBS
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This compound and other progestin compounds
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Assay buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer, pH 10.5)
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p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
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Cell lysis buffer
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96-well plates
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Microplate reader
Procedure:
-
Cell Seeding: Plate T47D cells in 96-well plates at a density of approximately 1 x 10^4 cells per well. Allow cells to attach and grow for 24-48 hours.
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS for 24 hours to reduce the influence of endogenous hormones.
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Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the charcoal-stripped FBS medium. Remove the hormone-deprivation medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known progestin). Incubate the cells for 48-72 hours.[4][5]
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
ALP Activity Measurement:
-
Add the pNPP substrate solution to each well containing the cell lysate.[6][7]
-
Incubate at 37°C for 15-30 minutes.[6] The enzyme alkaline phosphatase will convert the colorless pNPP to the yellow-colored p-nitrophenol.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Consider not using the outer wells of the plate or filling them with PBS to maintain humidity. |
| Low or no induction of alkaline phosphatase with this compound | Low progesterone receptor expression in T47D cells, degraded compound, or issues with the assay reagents. | Ensure T47D cells are at a low passage number as receptor expression can decrease over time. Use a fresh stock of this compound. Verify the activity of the pNPP substrate and the pH of the assay buffer. Include a potent steroidal progestin as a positive control. |
| Inconsistent EC50 values between experiments | Variation in cell passage number, serum batches, incubation times, or cell health. | Maintain a consistent cell passage number for all experiments. Test different lots of charcoal-stripped FBS or use a single, qualified batch. Standardize incubation times. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Dose-response curve does not reach a plateau (incomplete curve) | The concentration range of this compound is not wide enough. | Extend the concentration range of this compound in both directions (higher and lower) to ensure the full sigmoidal curve is captured. |
| "Bell-shaped" or biphasic dose-response curve | At high concentrations, this compound might be causing cytotoxicity or off-target effects. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the ALP assay to assess cytotoxicity at high concentrations. |
| High background signal in vehicle control wells | Presence of endogenous hormones in the serum or phenol (B47542) red in the medium acting as a weak estrogen. | Ensure the use of high-quality charcoal-stripped FBS to effectively remove endogenous steroids. Use phenol red-free medium for the assay. |
Visualizations
Progesterone Receptor Signaling Pathway
Caption: Progesterone Receptor Signaling Pathway activated by this compound.
Experimental Workflow for this compound Dose-Response Analysis
Caption: Workflow for determining the EC50 of this compound.
Troubleshooting Logic for Inconsistent EC50 Values
Caption: Troubleshooting inconsistent this compound EC50 values.
References
- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
Technical Support Center: Optimizing Tanaproget Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Tanaproget. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the chemical synthesis of this compound and its derivatives?
A1: The synthesis of this compound and its analogs, as described in the literature, generally involves a multi-step process. A common route for a derivative involves a palladium-catalyzed Suzuki coupling to form the core biphenyl (B1667301) structure, followed by further modifications such as cyanation and alkylation to introduce the necessary functional groups.[1] The final steps often involve purification by methods like column chromatography.[2][3]
Q2: What is a typical overall yield for this compound synthesis?
A2: The provided literature primarily details the synthesis of radiolabeled derivatives for imaging studies, where yields can differ significantly from a bulk synthesis process. For instance, a fluoromethylated derivative of this compound was synthesized with a radiochemical yield of 15% ± 4%.[1][4] Specific steps in related syntheses have reported yields such as 61% after column chromatography[2][3], 47% for a Suzuki coupling reaction, and 19% for an N-alkylation step.[1] It is important to note that yields are highly dependent on the specific reagents, conditions, and scale of the reaction.
Q3: What are the most critical parameters to control for maximizing yield?
A3: Based on the described synthetic methods, critical parameters include:
-
Catalyst Activity: The efficiency of the palladium catalyst in the Suzuki coupling is crucial. Ensuring the use of a high-quality catalyst and inert reaction conditions to prevent catalyst degradation is vital.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are key for driving the reactions to completion and minimizing side products. For example, a Suzuki coupling was performed at 85°C for 16 hours.[3]
-
Purity of Reagents and Intermediates: The purity of starting materials and intermediates can significantly impact the yield and purity of the final product. Purification of intermediates, for example by column chromatography, is often necessary.[2][3]
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Inert Atmosphere: Many of the reactions, particularly the palladium-catalyzed coupling, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related side reactions.[3]
Troubleshooting Guide
Low Yield in Suzuki Coupling Step
Problem: The Suzuki coupling reaction between the boronic acid derivative and the aryl halide is resulting in a low yield of the desired biphenyl intermediate.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, high-quality Pd(PPh₃)₄ or another suitable palladium catalyst. Ensure proper storage and handling to prevent degradation. Consider performing a catalyst screening to identify the optimal catalyst for your specific substrates. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure the reaction is heated to the appropriate temperature (e.g., 85°C).[3] |
| Poor Quality Reagents | Use freshly purified reagents. Boronic acids can degrade over time; consider recrystallizing or re-purifying if necessary. Ensure solvents are anhydrous. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. Potassium carbonate (K₂CO₃) in a toluene (B28343)/ethanol (B145695)/water mixture is a common system.[3] Experiment with other bases (e.g., Cs₂CO₃, Na₂CO₃) and solvent systems if yields remain low. |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3] Oxygen can lead to oxidative side reactions and deactivate the catalyst. |
Inefficient Alkylation of the Pyrrole (B145914) Nitrogen
Problem: The alkylation of the N-H of the pyrrole ring is proceeding with low efficiency.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficiently Strong Base | A relatively strong base is needed to deprotonate the pyrrole nitrogen. While potassium carbonate was used in one instance[1], stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (e.g., DMF, THF) could be more effective. |
| Poor Nucleophilicity of the Pyrrole Anion | The nucleophilicity of the resulting pyrrole anion can be influenced by the solvent. A polar aprotic solvent like DMF or DMSO can enhance the reaction rate. |
| Low Reactivity of the Alkylating Agent | Ensure the alkylating agent (e.g., fluorobromomethane[1]) is reactive. If using a less reactive alkyl halide, consider converting it to a more reactive species (e.g., an iodide or tosylate). |
| Side Reactions | The alkylating agent can react with other nucleophilic sites. Running the reaction at a lower temperature may improve selectivity. |
Quantitative Data on Reaction Yields
The following table summarizes reported yields for key steps in the synthesis of this compound derivatives.
| Reaction Step | Reagents/Conditions | Reported Yield | Source |
| Suzuki Coupling | 6-Bromo-4,4-dimethyl-1,4-dihydrobenzo[d][3][5]oxin-2-one, N-boc-pyrrole boronic acid, Pd(PPh₃)₄ | 47% | [1] |
| Alkylation | N-H pyrrole, fluorobromomethane, K₂CO₃, DMF | 19% | [1] |
| Purification | Column Chromatography (silica, 40% EtOAc / 60% hexane) | 61% | [2][3] |
| Radiolabeling | Precursor, [¹⁸F]fluoromethyltosylate, K₂CO₃, DMF, 150°C | 15% ± 4% | [1][4] |
Experimental Protocols
Protocol 1: Suzuki Coupling
This protocol is adapted from the synthesis of a this compound derivative.[3]
-
To a solution of 6-bromo-4,4-dimethyl-1H-benzo[d][3][5]oxazin-2(4H)-one (1.6 mmol) in toluene (8 mL), add Pd(PPh₃)₄ (0.04 mmol).
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In a separate flask, dissolve the corresponding boronic acid (3.8 mmol) in ethanol (8 mL).
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In another flask, dissolve K₂CO₃ (3.1 mmol) in water (8 mL).
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Add the boronic acid solution and the K₂CO₃ solution to the reaction flask containing the aryl bromide and catalyst.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 85°C and stir vigorously under an inert atmosphere for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃ (10 mL).
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Extract the product with ethyl acetate (B1210297) (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Thionation using Lawesson's Reagent
This protocol describes the conversion of a carbonyl to a thiocarbonyl, a common step in the synthesis of this compound analogs.[3]
-
Evaporate the solvent (e.g., MeOH) from the starting material under a stream of nitrogen to obtain a dry residue.
-
Add Lawesson's reagent (e.g., 15 mg) to the dry residue, followed by toluene (300 µL).
-
Seal the reaction vial tightly and heat to 135°C for 35 minutes.
-
Evaporate the toluene under a stream of nitrogen.
-
Reconstitute the reaction mixture in DMSO (400 µL) for analysis or further purification.
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Filter the mixture and purify by preparative RP-HPLC.
Visualizations
Caption: Synthetic workflow for a this compound derivative.
Caption: Troubleshooting workflow for Suzuki coupling.
References
- 1. Synthesis and pre-clinical evaluation of a [18F]fluoromethyl-tanaproget derivative for imaging of progesterone receptor expression - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a benzoxazinthione derivative of this compound and pharmacological evaluation for PET imaging of PR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pre-clinical evaluation of a [18F]fluoromethyl-tanaproget derivative for imaging of progesterone receptor expression - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and structure-activity relationship of novel 6-aryl-1,4-dihydrobenzo[d][1,3]oxazine-2-thiones as progesterone receptor modulators leading to the potent and selective nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in Tanaproget animal study outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal study outcomes with Tanaproget. The information is intended for researchers, scientists, and drug development professionals to help ensure consistency and reproducibility in their experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during in vivo studies with this compound.
1. Why am I observing inconsistent tumor growth inhibition in my xenograft model?
Inconsistent anti-tumor efficacy can arise from a variety of factors related to the animal model, the compound, or the experimental procedure.
-
Possible Causes & Solutions:
-
Animal-Related Variability:
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Animal Strain: Different mouse or rat strains can exhibit varied metabolic rates and drug responses. Ensure you are using a consistent and well-characterized strain for your studies.[1][2] Strain differences in metabolism can significantly alter the effects of endocrine-disrupting compounds.[2]
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Age and Weight: Animals of different ages and weights can have different metabolic rates, affecting drug clearance and efficacy. Ensure that all animals in the study are age and weight-matched.
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Health Status: Underlying health issues can impact study outcomes. Only use healthy animals from a reputable supplier and monitor their health throughout the study.
-
-
Dosing and Formulation Variability:
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Inaccurate Dosing: Ensure accurate calculation of doses based on the most recent body weights.
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Improper Oral Gavage Technique: Inconsistent oral gavage can lead to variable drug delivery and can cause stress to the animals, which may affect tumor growth.[3][4] Ensure all personnel are properly trained in this technique.[5][6][7]
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Formulation Issues: Ensure the this compound formulation is homogenous and stable. Prepare fresh formulations regularly and ensure proper storage conditions.
-
-
Housing and Environmental Factors:
-
2. Why are the pharmacokinetic (PK) parameters of this compound variable between animals?
Variability in pharmacokinetic profiles can be attributed to several factors, from the route of administration to the physiological state of the animals.
-
Possible Causes & Solutions:
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Fasting Status: The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period before dosing.
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Oral Gavage Technique: As with efficacy studies, inconsistent gavage technique can lead to variability in drug absorption.[3][4][5][6][7]
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Animal Strain and Sex: Different strains and sexes of rodents can have different expression levels of metabolic enzymes, leading to altered drug clearance.[1][2]
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Health of the Animal: Liver or kidney dysfunction can significantly impact drug metabolism and excretion.
-
3. I am seeing unexpected side effects or toxicity. What could be the cause?
Unexpected toxicity can be dose-related, a result of off-target effects, or due to issues with the experimental procedure.
-
Possible Causes & Solutions:
-
Dosing Errors: Double-check all dose calculations and the concentration of the dosing solution.
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Vehicle Effects: The vehicle used to formulate this compound could have its own toxicity. Run a vehicle-only control group to assess this.
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Gavage-Related Injury: Improper oral gavage technique can cause esophageal or gastric injury.[3][4][5][6][7]
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Strain Sensitivity: The strain of animal you are using may be particularly sensitive to this compound.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a non-steroidal, selective progesterone (B1679170) receptor (PR) agonist.[3] It binds to the progesterone receptor and activates downstream signaling pathways, leading to the regulation of gene expression.[9]
Q2: Should I be concerned about the estrous cycle in my female animal studies? A2: While the estrous cycle can introduce variability in hormone levels, some studies suggest that for many endpoints, the variability in females is not significantly greater than in males.[10][11][12] For initial studies, you may not need to stage the estrous cycle. However, if you observe high variability in your female cohorts, it may be beneficial to monitor the estrous cycle to determine if it is a contributing factor.[9]
Q3: What is the recommended vehicle for in vivo administration of this compound? A3: The choice of vehicle will depend on the solubility of this compound. Common vehicles for oral gavage include corn oil, carboxymethylcellulose (CMC), or a solution of DMSO, Tween 20, and saline. It is crucial to test the solubility and stability of this compound in the chosen vehicle and to include a vehicle-only control group in your study.
Q4: How can I minimize stress during oral gavage? A4: Proper training and handling are key to minimizing stress.[8] Using the correct size and type of gavage needle is important.[5][6][7] Some studies have shown that precoating the gavage needle with a sucrose (B13894) solution can reduce procedural time and animal stress.[4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| IC50 (PR) | Human | 1.7 nM |
| Monkey | 0.3 nM | |
| Rat | 0.5 nM | |
| Rabbit | 0.5 nM | |
| EC50 (T47D cells) | Human | 0.15 nM |
Data compiled from publicly available sources.[3]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect |
| Rat Ovulation Inhibition | 0.03 mg/kg (oral, daily) | Complete inhibition of ovulation |
| Mouse Endometriosis Model | Not Specified | Reduced number and size of endometrial lesions |
Data compiled from publicly available sources.[3]
Experimental Protocols
Representative Protocol: Oral Gavage Administration of this compound in a Mouse Xenograft Model
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Animal Model: Female athymic nude mice, 6-8 weeks old, and weight-matched.
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Tumor Implantation: Subcutaneously implant tumor cells (e.g., a progesterone receptor-positive breast cancer cell line) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week.
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Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
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Formulation Preparation: Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the formulation is homogenous.
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Dosing:
-
Monitoring:
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Measure tumor volume and body weight twice weekly.
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Monitor the animals daily for any signs of toxicity or distress.
-
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Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or if signs of significant toxicity are observed.
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Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Progesterone Receptor Signaling Pathway for this compound.
Caption: General workflow for an in vivo efficacy study.
Caption: Key areas to investigate for inconsistent efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Animal Models of Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Meet the Methods Series: Measuring and Manipulating Sex Hormones in Laboratory Animals - CIHR [cihr-irsc.gc.ca]
- 10. Inclusion of females does not increase variability in rodent research studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neuronline-uat.sfn.org [neuronline-uat.sfn.org]
Technical Support Center: Long-Term Stability of Tanaproget in Solution
Welcome to the technical support center for the long-term stability testing of Tanaproget in solution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the stability of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term stability testing of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of this compound in solution. | - Inappropriate solvent: this compound may be unstable in certain organic solvents or aqueous buffers. - Incorrect pH: The pH of the solution may be outside the optimal stability range for this compound. - Presence of contaminants: Trace metals or other reactive species in the solvent or on glassware can catalyze degradation. - Exposure to light: this compound may be photolabile. - Elevated temperature: Storage temperature may be too high. | - Solvent Selection: Commercially available stock solutions of this compound are often prepared in DMSO.[1] For aqueous studies, consider using buffers at different pH values to determine the optimal range. - pH Optimization: Perform a pH-stability profile to identify the pH at which this compound has the lowest degradation rate. - Use High-Purity Reagents: Utilize high-purity solvents and meticulously clean all glassware. Consider using chelating agents like EDTA if metal-catalyzed degradation is suspected. - Photostability: Conduct experiments under controlled lighting conditions or in amber vials to protect from light, as per ICH Q1B guidelines. - Temperature Control: Store solutions at recommended temperatures. For stock solutions, -20°C (for up to 1 year) or -80°C (for up to 2 years) is advised.[1] |
| Appearance of unknown peaks in HPLC chromatograms. | - Degradation products: These are likely degradants of this compound. - Excipient interaction: If working with a formulation, this compound may be reacting with excipients. - Contamination: The sample or mobile phase may be contaminated. | - Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic conditions) to intentionally generate degradation products.[2][3] This helps in identifying and tracking the unknown peaks. - Excipient Compatibility: Test the stability of this compound in the presence of individual excipients to identify any interactions. - System Suitability: Run a blank (solvent) injection to check for contamination in the HPLC system or mobile phase. |
| Poor reproducibility of stability data. | - Inconsistent sample preparation: Variations in concentration, pH, or solvent composition. - Fluctuations in storage conditions: Inconsistent temperature or light exposure. - Analytical method variability: Issues with the HPLC method, such as column degradation or mobile phase inconsistency. | - Standardized Protocols: Adhere to a strict, detailed protocol for sample preparation. - Controlled Environment: Use calibrated and monitored stability chambers for storage. - Method Validation: Ensure the analytical method is validated for precision, accuracy, and robustness according to ICH guidelines.[4] Regularly perform system suitability tests. |
| Mass balance issues (sum of this compound and degradants is not close to 100%). | - Formation of non-UV active degradants: Some degradation products may not be detected by the UV detector at the chosen wavelength. - Precipitation of this compound or degradants: The compound or its byproducts may have limited solubility in the chosen solvent system. - Adsorption to container surfaces: The compound may adsorb to the walls of the storage vial. | - Use of a Mass Detector: Employ a mass spectrometer (LC-MS) to detect non-UV active compounds.[5] A Corona Charged Aerosol Detector (CAD) can also be used for universal detection.[6] - Solubility Assessment: Visually inspect samples for precipitation. If necessary, adjust the solvent composition or concentration. - Container Compatibility: Use low-adsorption vials (e.g., silanized glass or polypropylene) for storage. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for a this compound stock solution?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to two years or at -20°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
2. How should I design a forced degradation study for this compound?
A forced degradation study should be conducted to understand the degradation pathways and to develop a stability-indicating analytical method.[7] The study should expose this compound solutions to various stress conditions as recommended by ICH guidelines, including:
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Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
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Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.
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Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
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Thermal Degradation: Storing the solution at elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing the solution to light, as specified in ICH Q1B guidelines.
3. What type of analytical method is suitable for this compound stability testing?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[3][8] The method should be able to separate the parent this compound peak from all potential degradation products.[9] The use of a photodiode array (PDA) detector is beneficial for assessing peak purity.
4. How can I present the data from my long-term stability study?
Quantitative data should be summarized in tables to facilitate comparison. Below are example tables for presenting long-term and accelerated stability data.
Table 1: Illustrative Long-Term Stability Data for this compound in Solution (25°C/60% RH)
| Time Point (Months) | Assay (%) | Total Degradants (%) | pH | Appearance |
| 0 | 100.0 | 0.0 | 6.5 | Clear, colorless solution |
| 3 | 99.5 | 0.5 | 6.5 | Clear, colorless solution |
| 6 | 98.9 | 1.1 | 6.4 | Clear, colorless solution |
| 9 | 98.2 | 1.8 | 6.4 | Clear, colorless solution |
| 12 | 97.6 | 2.4 | 6.3 | Clear, colorless solution |
Table 2: Illustrative Accelerated Stability Data for this compound in Solution (40°C/75% RH)
| Time Point (Months) | Assay (%) | Total Degradants (%) | pH | Appearance |
| 0 | 100.0 | 0.0 | 6.5 | Clear, colorless solution |
| 1 | 98.8 | 1.2 | 6.4 | Clear, colorless solution |
| 2 | 97.5 | 2.5 | 6.3 | Clear, colorless solution |
| 3 | 96.2 | 3.8 | 6.2 | Clear, colorless solution |
| 6 | 93.8 | 6.2 | 6.1 | Clear, colorless solution |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of this compound in Solution
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for a specified period, neutralizing with an equivalent amount of acid before analysis.
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Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for a specified period.
-
Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Photodegradation: Expose the solution (100 µg/mL in a neutral buffer) to a light source as per ICH Q1B guidelines, alongside a dark control.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.
Protocol 2: Example of a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a generic method and must be optimized and validated for the specific application.
Visualizations
Diagram 1: Progesterone Receptor (PR) Signaling Pathway
Caption: Progesterone Receptor signaling pathway activated by this compound.
Diagram 2: Experimental Workflow for this compound Stability Study
Caption: Workflow for a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. lcms.cz [lcms.cz]
- 7. library.dphen1.com [library.dphen1.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tanaproget Radiolabeling Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanaproget radiolabeling procedures. The information is compiled from published studies involving the synthesis and evaluation of radiolabeled this compound analogs for PET imaging of the progesterone (B1679170) receptor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low radiochemical yields for our [¹⁸F]this compound analog synthesis. What are the potential causes and solutions?
A1: Low radiochemical yield is a significant challenge in the synthesis of some radiolabeled this compound derivatives. Published studies have reported yields as low as 2.29 ± 2.31% (decay-corrected) for certain benzoxazinthione derivatives of this compound[1][2]. Another study on a fluoromethyl-Tanaproget derivative reported a 15% ± 4 (non-decay corrected) radiochemical yield[3][4].
Potential Causes & Troubleshooting Steps:
-
Precursor Quality and Concentration: Ensure the precursor for radiolabeling is of high purity and used in the optimal concentration. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. Nucleophilic substitution reactions with [¹⁸F]fluoride are sensitive to temperature.
-
Reaction Time: The synthesis of an [¹⁸F]fluoromethyl-Tanaproget derivative was achieved in 30 minutes[3][4]. Ensure your reaction time is optimized; prolonged heating can lead to degradation of the product or precursor.
-
pH: The pH of the reaction mixture can significantly impact the nucleophilicity of [¹⁸F]fluoride. Ensure the reaction is carried out under optimal pH conditions, often requiring anhydrous and aprotic solvents.
-
-
[¹⁸F]Fluoride Activation: Inefficient activation of the [¹⁸F]fluoride can drastically reduce yields. Ensure proper drying of the [¹⁸F]fluoride and effective use of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in conjunction with a suitable base (e.g., potassium carbonate).
A logical workflow for troubleshooting low radiochemical yield is presented below:
Caption: Troubleshooting workflow for low radiochemical yield.
Q2: Our in vivo studies with a radiolabeled this compound analog show high bone uptake, suggesting defluorination. Why is this happening and how can it be addressed?
A2: Rapid in vivo defluorination has been a critical issue for some [¹⁸F]labeled this compound analogs. This is characterized by the accumulation of radioactivity in the bone, which indicates the release of free [¹⁸F]fluoride.
-
Metabolic Instability: One study hypothesized that defluorination of an [¹⁸F]fluoromethyl-Tanaproget derivative occurred via the formation of an iminium salt[3][4]. Another study confirmed rapid defluorination of a different this compound analog through in vitro metabolite analysis[1][2]. This metabolic instability makes these specific compounds unsuitable for in vivo imaging[3].
-
Addressing the Issue:
-
Structural Modification: The primary approach to overcome this is through medicinal chemistry efforts to design and synthesize new analogs with improved metabolic stability. This involves modifying the position of the radiolabel or altering the chemical structure to block metabolic pathways leading to defluorination.
-
In Vitro Metabolic Assays: Before proceeding to in vivo studies, it is crucial to perform in vitro metabolic stability assays using, for example, liver microsomes to predict in vivo defluorination.
-
The signaling pathway below illustrates the proposed mechanism of metabolic instability leading to defluorination.
Caption: Proposed pathway of in vivo defluorination.
Q3: What are the expected radiochemical purity and molar activity for this compound radiolabeling?
A3: The desired radiochemical purity for in vivo applications is typically >95%. Molar activity should be high enough to allow for imaging without causing pharmacological effects. Published data for a benzoxazinthione derivative of this compound reported a radiochemical purity (RCP) of >95% and a molar activity of 2.5 ± 1.6 GBq/μmol[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative data from published studies on the radiolabeling of this compound analogs.
| Parameter | [¹⁸F]Benzoxazinthione Derivative[1][2] | [¹⁸F]Fluoromethyl Derivative[3][4] |
| Radiochemical Yield | 2.29 ± 2.31% (decay-corrected) | 15 ± 4% (non-decay corrected) |
| Radiochemical Purity | > 95% | Not explicitly stated, but purified |
| Molar Activity | 2.5 ± 1.6 GBq/μmol | Not explicitly stated |
| Synthesis Time | Not explicitly stated | ~30 minutes for radiolabeling step |
Experimental Protocols
Below are generalized methodologies for key experiments based on the available literature. These should be adapted based on the specific this compound analog being used.
General Protocol for [¹⁸F]Fluorination of a this compound Precursor
This protocol is a generalized representation of a nucleophilic substitution reaction for radiolabeling with [¹⁸F]fluoride.
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile (B52724)/water.
-
-
Azeotropic Drying:
-
Dry the [K/K₂₂₂]⁺¹⁸F⁻ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step 2-3 times to ensure anhydrous conditions.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor (with a suitable leaving group, e.g., tosylate) in an anhydrous solvent (e.g., DMSO, DMF, or acetonitrile).
-
Add the precursor solution to the dried [K/K₂₂₂]⁺¹⁸F⁻ complex.
-
Heat the reaction mixture at an optimized temperature (e.g., 80-120 °C) for a specific duration (e.g., 10-30 minutes).
-
-
Purification:
-
Quench the reaction with water or a suitable buffer.
-
Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled product.
-
-
Formulation:
-
Collect the HPLC fraction containing the desired product.
-
Remove the organic solvent under reduced pressure.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vitro or in vivo studies.
-
An experimental workflow for this process is visualized below:
Caption: General workflow for this compound radiolabeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a benzoxazinthione derivative of this compound and pharmacological evaluation for PET imaging of PR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synthesis and pre-clinical evaluation of a [18F]fluoromethyl-tanaproget derivative for imaging of progesterone receptor expression - RSC Advances (RSC Publishing) [pubs.rsc.org]
interpreting unexpected results in Tanaproget research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanaproget. The information is designed to address specific issues that may arise during experiments and to help interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay shows significantly lower potency (higher EC50) for this compound than reported in the literature. What are the possible reasons?
A1: Several factors could contribute to a higher-than-expected EC50 value for this compound in your in vitro assay. The reported EC50 for inducing alkaline phosphatase activity in T47D cells is approximately 0.15 nM.[1] If your results deviate significantly, consider the following:
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Cell Line Integrity: Ensure the T47D cells used in your experiment express the progesterone (B1679170) receptor (PR) at appropriate levels. Passage number can affect receptor expression. It is advisable to use cells from a fresh, low-passage stock.
-
Compound Stability: this compound, like many small molecules, can degrade over time. Verify the age and storage conditions of your compound stock.[1] Prepare fresh dilutions for each experiment.
-
Assay Conditions: Optimize your assay parameters, including cell density, incubation time, and substrate concentration. Inadequate incubation time may not allow for a maximal response.
-
Reagent Quality: Confirm the quality and concentration of all reagents, including the vehicle (e.g., DMSO) used to dissolve this compound. High concentrations of DMSO can be toxic to cells.
Q2: I am observing off-target effects in my cell-based assays, even though this compound is described as a highly selective progesterone receptor (PR) agonist. Why might this be happening?
A2: While this compound is known for its high selectivity for the progesterone receptor with weak interactions with other steroid receptors, observing off-target effects, though unexpected, could be due to several factors:[2][3]
-
High Concentrations: At very high concentrations, even selective compounds can exhibit off-target binding. Review your experimental design to ensure you are using a concentration range appropriate for this compound's known potency.
-
Cell-Specific Expression Profiles: The cell line you are using may express other receptors or proteins that are not present in the commonly used T47D cells and might interact with this compound at high concentrations.
-
Impurity of Compound: Verify the purity of your this compound sample. Impurities from synthesis or degradation could be responsible for the observed off-target effects.
Q3: In my animal model, the observed efficacy of this compound is lower than published data. What troubleshooting steps should I take?
A3: Published studies in rat models show that this compound can completely inhibit ovulation at a dose of 0.03 mg/kg.[1] If you are not observing the expected efficacy, consider these points:
-
Compound Formulation and Administration: Ensure proper formulation and administration of this compound. Inconsistent dosing can lead to variable results.
-
Pharmacokinetics in Your Model: The pharmacokinetic profile of this compound can vary between species. It is crucial to perform pharmacokinetic studies in your specific animal model to ensure adequate exposure.
-
Animal Health and Stress: The health and stress levels of the animals can impact experimental outcomes. Ensure proper animal care and handling to minimize stress.
Q4: My results show that this compound is acting as a partial agonist, not a full agonist, in my functional assay. Is this expected?
A4: Yes, this can be an expected outcome depending on the assay. In T47D cells, this compound has been reported to induce alkaline phosphatase activity with a reduced efficacy of approximately 60% compared to potent steroidal progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and trimegestone (B1683257) (TMG), indicating it may act as a partial agonist in this context.[2][3] However, in a mammalian two-hybrid assay measuring the interaction between the steroid receptor co-activator-1 (SRC-1) and the progesterone receptor, this compound showed similar efficacy to MPA and TMG.[2][3] This phenomenon is known as biased agonism, where a ligand can preferentially activate certain signaling pathways over others.
Troubleshooting Guides
Guide 1: Interpreting Unexpected Potency and Efficacy Data
This guide will help you troubleshoot unexpected results related to this compound's potency and efficacy.
| Observed Issue | Potential Cause | Recommended Action |
| Higher EC50 (Lower Potency) | 1. Degraded this compound stock solution.[1] 2. Low progesterone receptor expression in cells. 3. Sub-optimal assay conditions (e.g., incubation time, cell density). | 1. Prepare fresh this compound dilutions from a new stock. 2. Confirm PR expression via Western blot or qPCR. Use low-passage cells. 3. Optimize assay parameters systematically. |
| Lower than Expected Efficacy | 1. Partial agonism in the specific signaling pathway being assayed.[2][3] 2. Cell line-specific factors influencing downstream signaling. | 1. Compare with a known full agonist in the same assay. 2. Test in a different cell line or use an alternative assay that measures a different downstream event (e.g., SRC-1 interaction). |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in multi-well plates. | 1. Ensure homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with a buffer. |
Guide 2: Investigating Off-Target Effects
If you suspect off-target effects, this guide provides a systematic approach to investigate the issue.
| Observation | Possible Explanation | Suggested Experiment |
| Activity in PR-negative cells | 1. Interaction with another receptor. 2. Non-specific cytotoxicity at high concentrations. | 1. Use a panel of receptor-specific antagonists to identify the off-target receptor. 2. Perform a cell viability assay (e.g., MTT or LDH) at the same concentrations. |
| Unexpected Phenotype in Animal Models | 1. Interaction with other steroid receptors in vivo.[2][3] 2. Metabolism of this compound into active metabolites with different receptor affinities. | 1. Perform ex vivo receptor binding assays on tissues from treated animals. 2. Conduct metabolite profiling studies. |
Experimental Protocols
Protocol 1: In Vitro Alkaline Phosphatase Induction Assay in T47D Cells
This protocol is used to determine the potency and efficacy of this compound in inducing a progestogenic response in a human breast cancer cell line.
-
Cell Culture: Culture T47D cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle in the cell culture medium should not exceed 0.1%.
-
Treatment: Replace the culture medium with a fresh medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.[1]
-
Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer.
-
Add p-nitrophenyl phosphate (B84403) (pNPP) substrate.
-
Incubate at 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
References
Technical Support Center: Optimizing Tanaproget Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tanaproget in cell-based assays. The information is tailored for scientists in drug development and related fields to help optimize experimental conditions, particularly incubation times, and address common issues encountered during these assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, non-steroidal agonist for the progesterone (B1679170) receptor (PR).[1][2] Its mechanism of action involves binding to the PR, which then promotes the interaction between the receptor and coactivators, such as Steroid Receptor Coactivator-1 (SRC-1).[2] This complex then modulates gene expression, a key aspect of its therapeutic and research applications. One of the downstream effects of this compound-activated PR is the inhibition of matrix metalloproteinases (MMP-3/MMP-7) secretion.[2]
Q2: Which cell line is most commonly used for this compound assays?
The T47D human breast cancer cell line is frequently used for in vitro studies of this compound and other progestins.[1][3] This cell line is known to be highly responsive to progesterone and its analogs, making it an ideal model for studying PR-mediated effects.[3]
Q3: What are the typical readouts for a this compound cell-based assay?
Common readouts for this compound's activity include:
-
Alkaline Phosphatase (ALP) Induction: In T47D cells, progestins induce the expression of alkaline phosphatase, which can be measured colorimetrically or luminometrically.[1][4][5]
-
Luciferase Reporter Gene Assays: These assays utilize a luciferase gene under the control of a progesterone-responsive promoter. Activation of the PR by this compound leads to the expression of luciferase, which produces a measurable light signal.[6][7]
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the change in mRNA levels of known progesterone-responsive genes.[8]
Troubleshooting Guide: Optimizing Incubation Times
Optimizing the incubation time with this compound is critical for achieving a robust and reproducible assay signal. The ideal incubation time will depend on the specific assay, cell line, and experimental endpoint.
Problem 1: Low or No Signal
A weak or absent signal is a common issue that can often be resolved by adjusting the incubation time.
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficient Incubation Time | Perform a time-course experiment. Test a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours). | The kinetics of PR activation and downstream gene expression or protein induction can vary. A time-course will identify the optimal window for signal detection. For example, maximal induction of alkaline phosphatase mRNA by a progestin in T47D cells has been observed at 24 hours, with a decrease by 72 hours.[5] |
| Suboptimal this compound Concentration | Titrate the concentration of this compound. A typical starting range could be from 0.01 nM to 100 nM. | The EC50 of this compound for inducing alkaline phosphatase activity in T47D cells is approximately 0.1 nM.[1] Using a concentration around the EC50 is a good starting point for optimization. |
| Low Progesterone Receptor Expression | If using a transient transfection system, ensure efficient transfection. For stable cell lines, verify PR expression levels. | Sufficient receptor levels are necessary for a detectable signal. |
| Reagent Issues | Confirm the activity of all assay reagents, including the luciferase substrate or ALP substrate. | Reagents can degrade over time, leading to a weak signal.[9] |
Problem 2: High Background Signal
A high background can mask the specific signal from this compound, leading to a low signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps | Rationale |
| Prolonged Incubation Time | Reduce the incubation time. Refer to your time-course experiment to select a time point with a good signal-to-noise ratio. | Extended incubation can lead to non-specific effects or the accumulation of interfering substances in the cell culture medium. |
| Cell Overgrowth | Ensure cells are seeded at an appropriate density and are not over-confluent at the time of the assay. | Over-confluent cells can have altered metabolism and may lead to higher background signals. |
| Serum Components | Use charcoal-stripped serum in your cell culture medium to remove endogenous steroids. | Hormones present in standard fetal bovine serum can activate the progesterone receptor and contribute to high background. |
| Contamination | Test for mycoplasma contamination and ensure aseptic technique. | Contamination can affect cell health and assay performance. |
Problem 3: Signal Decreases at Longer Incubation Times
Observing a peak in signal followed by a decline is a common phenomenon in time-course experiments.
| Possible Cause | Troubleshooting Steps | Rationale |
| Receptor Downregulation or Desensitization | Choose an earlier time point for your endpoint measurement, corresponding to the peak of the response in your time-course experiment. | Prolonged exposure to an agonist can lead to the downregulation or desensitization of the receptor, resulting in a diminished signal over time. |
| Cell Toxicity | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at different this compound concentrations and incubation times. | Although this compound is generally not considered highly cytotoxic at typical experimental concentrations, high concentrations or very long incubation times could potentially affect cell health. |
| Substrate Depletion | Ensure that the components in the cell culture medium are not depleted during long incubation periods. | Nutrient depletion can affect cell metabolism and the ability to produce the reporter protein. |
Summary of Incubation Times from Literature
The following table summarizes various incubation times used in cell-based assays with progestins, including this compound.
| Assay Type | Cell Line | Compound | Incubation Time | Concentration | Reference |
| Alkaline Phosphatase Induction | T47D | This compound | 24 hours | 0.1 nM | [2] |
| Alkaline Phosphatase Induction | T47D | R5020 (progestin) | 48 hours | Not specified | [5] |
| Alkaline Phosphatase Induction | T47D | R5020 (progestin) | 3 days | 1 nM | [10] |
| MMP-3/MMP-7 Secretion Inhibition | Endometrial Organ Cultures | This compound | 48-72 hours | 1-100 pM | [2] |
| Pro-MMP-3 Expression Downregulation | Endometrial Stromal Cells | This compound | 3-5 days | 1 nM | [2] |
| Luciferase Reporter Assay | HEK293T | Not specified (general nuclear receptor) | 14-16 hours | Not applicable | |
| Gene Expression (RNA-seq) | T47D | R5020 (progestin) | 6 hours | 50 pM and 10 nM | [8] |
Detailed Experimental Protocols
Protocol 1: Alkaline Phosphatase Induction Assay in T47D Cells
This protocol is a general guideline for measuring this compound-induced alkaline phosphatase activity.
Materials:
-
T47D cells
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Cell culture medium (e.g., RPMI-1640) with 10% charcoal-stripped fetal bovine serum
-
This compound stock solution (in DMSO)
-
96-well clear-bottom white plates
-
Phosphate-buffered saline (PBS)
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Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) for colorimetric assay or a chemiluminescent substrate)
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Lysis buffer (if required by the substrate kit)
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known progestin like R5020).
-
Treatment: Remove the seeding medium and add the prepared this compound dilutions and controls to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator. Based on the troubleshooting guide, a 24 to 48-hour incubation is a good starting point.
-
Assay:
-
For colorimetric assays (pNPP):
-
Wash the cells with PBS.
-
Add the pNPP substrate solution to each well.
-
Incubate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction (if necessary, as per the manufacturer's instructions).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
For luminescent assays:
-
Wash the cells with PBS.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the chemiluminescent substrate to the cell lysate.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis: Subtract the background (vehicle control) from the readings and plot the dose-response curve to determine the EC50 of this compound.
Protocol 2: Progesterone Receptor Luciferase Reporter Assay
This protocol provides a framework for a luciferase reporter assay to measure this compound activity.
Materials:
-
Host cell line (e.g., HEK293T or a PR-negative cell line)
-
Expression plasmid for the human progesterone receptor
-
Luciferase reporter plasmid with a progesterone response element (PRE)
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
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Transfection reagent
-
Cell culture medium with charcoal-stripped serum
-
This compound stock solution (in DMSO)
-
96-well white plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PR expression plasmid, the PRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Incubation (Post-transfection): Incubate for 24-48 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and controls.
-
Incubation (Treatment): Incubate for an optimized duration. A 16 to 24-hour incubation is a common starting point for reporter gene assays.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for a this compound cell-based assay.
Caption: Decision tree for troubleshooting incubation times.
References
- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
controlling for confounding variables in Tanaproget studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanaproget. The following information is designed to help control for confounding variables and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding variables to consider in clinical studies of this compound for endometriosis?
A1: In clinical studies of this compound for endometriosis, it is crucial to control for a range of patient- and disease-related factors. Key confounding variables include:
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Patient Demographics: Age and Body Mass Index (BMI).
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Clinical Site Variations: Differences in patient recruitment and standard of care between study locations.
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Medical History:
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History of previous exploratory surgery for endometriosis.
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Prior infertility diagnosis.
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Gravidity (number of pregnancies) and parity (number of births).
-
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Symptom Severity:
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Baseline severity of dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.
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Age at first use of painkillers for menstrual symptoms.
-
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Co-morbidities and Previous Diagnoses:
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Age at first diagnosis of ovarian cysts.
-
Age at first experience of dyspareunia (painful intercourse).
-
Q2: What are the key confounding variables in preclinical and clinical contraception studies with this compound?
A2: In contraception studies, potential confounding variables include:
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Lifestyle and Behavioral Factors: Differences in characteristics between users of various contraceptive methods (e.g., adherence rates, sexual behavior).
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Concomitant Medications: Use of other drugs, particularly those that induce cytochrome P450 (CYP450) enzymes, which could potentially alter the metabolism and effectiveness of this compound.
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Hormonal Profiles: Baseline individual variations in hormonal cycles.
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Off-target Effects of Comparators: When comparing this compound to steroidal progestins, it is essential to account for the off-target effects of the latter, such as interactions with other steroid receptors (e.g., androgen, glucocorticoid receptors).
Q3: How can I control for the off-target effects of steroidal progestins when comparing them to this compound in vitro?
A3: To specifically isolate the progesterone (B1679170) receptor (PR)-mediated effects of this compound and control for off-target confounding from steroidal progestins, consider the following experimental design:
-
Use a PR-negative cell line: Transfect a cell line that does not endogenously express steroid receptors with a PR expression vector and a progesterone-responsive reporter gene. This allows for the specific measurement of PR-mediated activity.
-
Include receptor antagonists: In parallel experiments, co-treat cells with specific antagonists for the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) along with the steroidal progestin. This will help to block signaling through these other receptors and isolate the PR-mediated effects.
-
Compare a panel of compounds: Test this compound alongside a range of steroidal progestins with known affinities for different steroid receptors. This will allow for a more comprehensive understanding of this compound's selectivity.
Troubleshooting Guides
Issue 1: High variability in in vivo endometriosis animal model results.
-
Potential Cause: Inconsistent establishment of endometriotic lesions due to variations in the hormonal status of the recipient animals.
-
Troubleshooting Steps:
-
Hormonal Synchronization: Ensure all recipient animals (e.g., nude mice) are ovariectomized to remove endogenous hormonal influences.
-
Standardized Estrogen Priming: Administer a consistent dose of estradiol (B170435) to all animals to mimic the estrogen-dependent nature of endometriosis and support the initial growth of transplanted endometrial tissue.
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Tissue Quality: Use endometrial tissue from a consistent phase of the menstrual cycle (e.g., proliferative phase) for transplantation to ensure uniformity in the implanted tissue.
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Randomization: After lesion establishment, randomize animals into treatment and control groups based on initial lesion size to ensure an even distribution of disease severity.
-
Issue 2: Difficulty in demonstrating the superior selectivity of this compound over steroidal progestins in vitro.
-
Potential Cause: The chosen cell line may endogenously express multiple steroid receptors, leading to confounding off-target effects from the steroidal progestin comparator.
-
Troubleshooting Steps:
-
Cell Line Selection: Utilize a well-characterized cell line with known steroid receptor expression profiles. T47D cells are commonly used as they express high levels of progesterone receptor. However, for selectivity studies, a receptor-negative line with specific receptor expression vectors is preferable.
-
Competitive Binding Assays: Perform competitive binding assays using radiolabeled ligands for the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors to quantify the binding affinity of this compound and steroidal progestins to each receptor.
-
Functional Assays with Receptor-Specific Antagonists: As mentioned in the FAQs, use specific antagonists for other steroid receptors to block their activity and isolate the PR-mediated effects of each compound.
-
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound Compared to Steroidal Progestins
| Compound | Cell Line | Assay | EC50 (nM) | Efficacy (% of MPA/TMG) |
| This compound (TNPR) | T47D | Alkaline Phosphatase Induction | 0.1 | ~60% |
| Medroxyprogesterone Acetate (MPA) | T47D | Alkaline Phosphatase Induction | ~0.1 | 100% |
| Trimegestone (TMG) | T47D | Alkaline Phosphatase Induction | ~0.1 | 100% |
| This compound (TNPR) | - | PR-SRC-1 Interaction | 0.02 | ~100% |
| Medroxyprogesterone Acetate (MPA) | - | PR-SRC-1 Interaction | ~0.02 | 100% |
| Trimegestone (TMG) | - | PR-SRC-1 Interaction | ~0.02 | 100% |
Data summarized from published studies.[1]
Experimental Protocols
Protocol 1: In Vitro Down-regulation of Matrix Metalloproteinases (MMPs) in Endometrial Cells
This protocol is designed to assess the ability of this compound to down-regulate the expression of MMP-3 and MMP-7, which are involved in the invasive growth of endometrial tissue.
-
Cell Culture:
-
Isolate and culture endometrial stromal cells from biopsies of normal women or patients with endometriosis.
-
Culture cells in the presence of 1 nM estradiol (E2) to mimic the proliferative phase environment.
-
-
Treatment:
-
Treat cells for 3-5 days with one of the following:
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Vehicle control (e.g., DMSO)
-
1 nM E2 + 500 nM Progesterone (P4)
-
1 nM E2 + this compound (at various concentrations, e.g., 1 pM - 10 nM)
-
1 nM E2 + Medroxyprogesterone Acetate (MPA) (as a steroidal progestin control)
-
-
For experiments investigating inflammatory conditions, an IL-1α challenge can be added during the last 24 hours of culture.
-
-
Analysis:
-
Collect conditioned media and perform Western blot analysis to determine the protein levels of pro-MMP-3 and pro-MMP-7.[2]
-
Perform densitometric analysis to quantify the changes in protein expression relative to the control.
-
Protocol 2: In Vivo Regression of Experimental Endometriosis in a Human/Mouse Chimeric Model
This protocol evaluates the in vivo efficacy of this compound in a model that mimics human endometriosis.
-
Animal Model:
-
Use 5-week-old female athymic nude mice.
-
Ovariectomize all mice to eliminate endogenous hormones.
-
Implant a slow-release estradiol pellet to provide a consistent estrogenic environment.
-
-
Induction of Endometriosis:
-
Obtain human endometrial tissue from biopsies.
-
Inject minced endometrial tissue fragments into the peritoneal cavity of the mice.
-
-
Treatment:
-
Allow 10-12 days for the establishment of endometriotic lesions.
-
Randomize mice into treatment groups (e.g., n=10 per group):
-
Placebo control
-
Progesterone (P4) treatment
-
This compound (TNPR) treatment (e.g., administered orally)
-
-
Treat for 14-16 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and perform a necropsy.
-
Count the number of endometriotic-like lesions.
-
Measure the size of each lesion.
-
Collect lesions for histological confirmation.[3]
-
Mandatory Visualization
Caption: this compound signaling pathway leading to repression of MMP gene expression.
Caption: Workflow for in vivo testing of this compound in an experimental endometriosis model.
References
Tanaproget Technical Support Center: Ensuring Experimental Reproducibility
Welcome to the Tanaproget Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experimental protocols involving this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter.
Troubleshooting Guides
This section provides solutions to specific problems that can arise during your this compound experiments, helping you to identify and resolve issues that may impact the reproducibility of your results.
| Problem ID | Issue | Suspected Cause(s) | Recommended Solution(s) |
| TP-T01 | High variability in this compound efficacy between experimental batches. | - Inconsistent cell culture conditions (e.g., passage number, confluency). - Variation in this compound stock solution preparation and storage. - Non-standardized timing of experimental procedures. | - Maintain a consistent cell passage number and ensure cells are at a similar confluency for each experiment. - Prepare fresh this compound stock solutions for each set of experiments and store them under recommended conditions. - Use a detailed, version-controlled protocol with precise timings for each step.[1][2] |
| TP-T02 | Inconsistent activation of the downstream signaling pathway (e.g., p-ERK levels) upon this compound treatment. | - Use of expired or improperly stored reagents (e.g., antibodies, growth factors).[3] - Technical variability in western blotting or ELISA procedures. - Cell line instability or genetic drift over time. | - Perform quality control checks on all reagents before use.[3] - Standardize all steps of the detection assay, including incubation times, temperatures, and washing steps. - Regularly perform cell line authentication and characterization. |
| TP-T03 | Failure to replicate published findings on this compound's anti-proliferative effects. | - Differences in the experimental model (e.g., cell line, animal strain). - Incomplete or ambiguous details in the original published protocol.[1][2][4] - Undervaluing or not reporting negative results in the original publication.[3][5] | - Ensure the experimental model and conditions precisely match those described in the original study. - Contact the original authors for clarification on any ambiguous steps in the protocol. - Consider that the original findings may have limitations and document your inability to reproduce them. |
| TP-T04 | Conflicting data on this compound's off-target effects. | - Presence of confounding variables in the experimental design.[6] - Lack of appropriate negative and positive controls.[3] - Insufficient sample size leading to statistically underpowered studies.[6][7] | - Implement randomization and blinding in your experimental design to minimize bias.[6] - Always include appropriate vehicle controls, untreated controls, and positive controls for known off-target effects. - Conduct a power analysis to determine the appropriate sample size for your experiments. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding best practices for ensuring the reproducibility of your this compound experimental protocols.
Q1: What are the most critical factors to document in my this compound experimental protocol to ensure others can reproduce my work?
A1: To ensure reproducibility, your protocol should be as detailed as possible.[4][8] Key elements to document include:
-
Reagents: Manufacturer, lot number, and expiration date for all reagents, including this compound, antibodies, and cell culture media.
-
Cell Lines: Source, passage number, and authentication method.
-
Experimental Conditions: Detailed step-by-step procedures with precise timings, temperatures, concentrations, and volumes.[4]
-
Instrumentation: Specific equipment used and their settings.
-
Data Analysis: The statistical methods and software used for data analysis.[9]
Q2: How can I minimize variability when preparing my this compound stock solutions?
A2: Consistency in stock solution preparation is crucial. Always use a calibrated balance for weighing the compound, and dissolve it in the recommended solvent to the exact final concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at the recommended temperature and protect them from light.
Q3: What are the best practices for managing and sharing our lab's this compound protocols?
A3: Employ a centralized, version-controlled system for your protocols.[10] Platforms like electronic lab notebooks (ELNs) or dedicated protocol repositories can be beneficial.[2][10] When a protocol is updated, clearly document the changes and the date of modification. Sharing detailed protocols alongside your publications, either as supplementary information or on platforms like Protocol Exchange, is also a key practice for promoting reproducibility.[8][10]
Q4: We are observing unexpected cell toxicity with this compound. How should we troubleshoot this?
A4: First, verify the concentration of your this compound stock solution. An error in calculation or dilution can lead to unintended high concentrations. Second, re-evaluate the health and confluency of your cells before treatment. Stressed or overly confluent cells can be more sensitive to treatment. Finally, ensure that the solvent used to dissolve this compound is not contributing to the toxicity by running a vehicle-only control.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of ERK Activation
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 350 mA for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Line Proliferation (IC50 Values)
| Cell Line | This compound IC50 (µM) - Batch 1 | This compound IC50 (µM) - Batch 2 | This compound IC50 (µM) - Batch 3 |
| MCF-7 | 5.2 | 5.5 | 5.1 |
| A549 | 10.8 | 11.2 | 10.5 |
| HCT116 | 7.1 | 7.4 | 6.9 |
Table 2: Quantification of p-ERK/Total ERK Ratio Following this compound Treatment
| Treatment | Time Point (min) | p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| Vehicle | 15 | 1.0 |
| This compound (10 µM) | 5 | 3.2 |
| This compound (10 µM) | 15 | 5.8 |
| This compound (10 µM) | 30 | 2.1 |
Mandatory Visualizations
References
- 1. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]
- 2. oacd.health.pitt.edu [oacd.health.pitt.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. aje.com [aje.com]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 7. 7 Experimental Design Mistakes Undermining Your Results [ponder.ing]
- 8. goldbio.com [goldbio.com]
- 9. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 10. Writing Methods for Reproducibility [c4r.io]
Validation & Comparative
Tanaproget vs. Medroxyprogesterone Acetate in Endometriosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nonsteroidal progesterone (B1679170) receptor (PR) agonist, tanaproget, and the synthetic progestin, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), in preclinical endometriosis models. The information presented is based on available experimental data, offering insights into their respective mechanisms of action and efficacy in reducing endometriosis-associated endpoints.
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Progesterone and its synthetic analogs, progestins, are cornerstones of medical management due to their ability to counteract estrogenic effects and induce endometrial tissue differentiation and atrophy. This guide focuses on a direct comparison of this compound, a novel nonsteroidal PR agonist, and medroxyprogesterone acetate (MPA), a widely used synthetic progestin, in preclinical settings.
Available data suggests that both this compound and MPA are effective in reducing the size of endometriotic lesions in animal models. This compound has demonstrated a potent ability to down-regulate matrix metalloproteinases (MMPs), key enzymes involved in tissue invasion and remodeling, even in progesterone-resistant endometrial cells. MPA also exhibits efficacy in lesion regression and acts by binding to progesterone receptors, thereby inhibiting gonadotropin release and inducing endometrial thinning.
Data Presentation
In Vitro Efficacy: Down-regulation of MMP Expression
Matrix metalloproteinases (MMPs) are crucial for the invasive establishment of endometriotic lesions. The ability of progestational agents to suppress MMP expression is a key indicator of their therapeutic potential. The following table summarizes the in vitro effects of this compound and MPA on the expression of pro-MMP-3 and pro-MMP-7 in endometrial organ cultures from women with endometriosis.
| Compound | Concentration | Pro-MMP-3 Suppression (relative to control) | Pro-MMP-7 Suppression (relative to control) | Reference |
| This compound (TNPR) | 1 nM | Significant | Significant | [1][2] |
| Medroxyprogesterone Acetate (MPA) | 1 nM | Significant | Significant | [1][2] |
| Progesterone (P) | 500 nM | Not fully suppressed | Not fully suppressed | [3] |
Note: In tissues from women with endometriosis, natural progesterone (P) fails to fully suppress pro-MMP-3 and pro-MMP-7 secretion, a phenomenon indicative of progesterone resistance. Both this compound and MPA were effective in overcoming this resistance in vitro.[3]
In Vivo Efficacy: Regression of Endometriotic Lesions in a Mouse Model
The primary endpoint in preclinical endometriosis models is the reduction in the size and number of ectopic endometrial lesions. The data below compares the in vivo efficacy of this compound and MPA in a human/mouse chimeric model of endometriosis.
| Treatment Group | Number of Mice with Lesion Regression/Total Mice | Percentage of Mice with Lesion Regression | Reference |
| Placebo | 0/8 | 0% | [2][3] |
| This compound (TNPR) | 5/6 | 83% | [2][3] |
| Medroxyprogesterone Acetate (MPA) | Data not available in direct comparison study | - | - |
Note: While a direct head-to-head in vivo comparison for lesion regression percentage was not found in the same study, other studies confirm the efficacy of MPA in reducing the volume of endometriotic foci in rat models. For instance, one study showed a reduction in the mean volume of endometriotic foci from 78.3 ± 20.4 mm³ to 42.6 ± 13.5 mm³ after 3 weeks of MPA treatment.[4] Another study in mice demonstrated that MPA treatment significantly decreased the weight of the uterine corpus and the incidence of endometrial adenocarcinoma and atypical hyperplasia.[5]
Experimental Protocols
In Vitro Endometrial Organ Culture
A common in vitro method to assess the direct effects of compounds on endometrial tissue involves organ cultures.
Protocol Outline:
-
Tissue Collection: Endometrial biopsies are obtained from women with and without endometriosis during the proliferative phase of their menstrual cycle.
-
Culture Preparation: The tissue is minced into small fragments and placed on a collagen matrix in culture wells.
-
Treatment: Cultures are treated with the compounds of interest (e.g., this compound, MPA, progesterone) in the presence of estradiol (B170435) to mimic the hormonal environment.
-
Analysis: After a defined incubation period (e.g., 48-72 hours), the conditioned media is collected to measure the secretion of proteins like pro-MMP-3 and pro-MMP-7 using techniques such as Western blotting.[2][3]
In Vivo Mouse Model of Endometriosis
The human endometrial tissue xenograft model in immunocompromised mice is a widely used preclinical model to study endometriosis.
Protocol Outline:
-
Animal Model: Immunocompromised female mice (e.g., nude mice) are used to prevent rejection of human tissue.[6]
-
Hormonal Priming: The mice are typically ovariectomized and supplemented with estradiol to create a hormonal environment conducive to the growth of ectopic endometrial tissue.[7]
-
Tissue Implantation: Minced human endometrial tissue from women with endometriosis is injected into the peritoneal cavity of the mice.[7]
-
Treatment: After a period to allow for lesion establishment, mice are treated with the test compounds (e.g., this compound, MPA) or a placebo, often administered daily via oral gavage or subcutaneous injection.
-
Endpoint Analysis: After the treatment period, the mice are euthanized, and the number and size of endometriotic lesions are quantified. Histological analysis is also performed to confirm the presence of endometrial glands and stroma.[7]
Signaling Pathways
Both this compound and MPA exert their effects primarily through the progesterone receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor. However, the nuances of their downstream signaling may differ.
Progesterone Receptor Signaling Pathway
This compound and MPA bind to the cytoplasmic progesterone receptor (PR), causing the dissociation of heat shock proteins (HSPs). The activated PR dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes. This compound has been shown to promote the recruitment of coactivators like SRC-1, enhancing transcriptional regulation.
Downstream Effects in Endometrial Cells
Caption: Downstream Effects of this compound and MPA.
This compound: A key mechanism of this compound is its potent, PR-mediated down-regulation of MMP-3 and MMP-7, which are critical for the invasion and vascularization of endometriotic implants. [2][3]This effect is enhanced by the recruitment of coactivators such as SRC-1.
Medroxyprogesterone Acetate (MPA): MPA's therapeutic effects in endometriosis are multifactorial. It binds to PR, leading to the inhibition of gonadotropin secretion, which in turn suppresses ovarian function and leads to endometrial thinning. [8]At the cellular level, MPA has been shown to upregulate the expression of interleukin-1 receptor type 2 (IL1R2) and IL-1 receptor antagonist (IL1RN), which have anti-inflammatory properties. [1]Furthermore, MPA can stimulate the expression of cell cycle inhibitors p21 and p27 in endometrial cells, leading to growth suppression. [9]
Conclusion
Both this compound and medroxyprogesterone acetate demonstrate significant efficacy in preclinical models of endometriosis by acting on the progesterone receptor. This compound appears to be a potent suppressor of key matrix metalloproteinases involved in lesion establishment, even in the context of progesterone resistance. MPA, a long-established therapy, exerts its effects through both systemic hormonal suppression and direct cellular actions that are anti-inflammatory and anti-proliferative.
This comparative guide highlights the distinct and overlapping mechanisms of these two progestational agents. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and long-term effects in the management of endometriosis. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals in the field.
References
- 1. books.aijr.org [books.aijr.org]
- 2. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theranekron for treatment of endometriosis in a rat model compared with medroxyprogesterone acetate and leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 7. A Novel Mouse Model of Endometriosis Mimics Human Phenotype and Reveals Insights into the Inflammatory Contribution of Shed Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 9. Medroxyprogesterone acetate stimulates cdk inhibitors, p21 and p27, in endometrial carcinoma cells transfected with progesterone receptor-B cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Ulipristal Acetate vs. Tanaproget for Uterine Fibroids
A comprehensive analysis of two distinct pharmacological approaches to managing uterine fibroids, tailored for researchers, scientists, and drug development professionals. This guide delves into the mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and detailed protocols.
Introduction
Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, often leading to significant symptoms such as heavy menstrual bleeding, pelvic pain, and infertility. The management of uterine fibroids has evolved from surgical interventions to a range of medical therapies. Among these, selective progesterone (B1679170) receptor modulators (SPRMs) have emerged as a key therapeutic class. This guide provides a detailed comparison of two progesterone receptor-targeting compounds: ulipristal (B1683391) acetate (B1210297), a well-established SPRM, and Tanaproget, a nonsteroidal progesterone receptor agonist.
While ulipristal acetate has been extensively studied and utilized for the treatment of uterine fibroids, this compound (NSP-989) has been primarily investigated for its potential as a contraceptive and for endometriosis.[1][2] This comparison, therefore, juxtaposes a clinically validated treatment for uterine fibroids with a compound that, while acting on the same hormonal axis, has a different primary therapeutic focus and a distinct mechanistic profile.
Mechanism of Action
The differing effects of ulipristal acetate and this compound on uterine fibroids stem from their distinct interactions with the progesterone receptor (PR).
Ulipristal Acetate: As a selective progesterone receptor modulator (SPRM), ulipristal acetate exhibits mixed agonist and antagonist effects on the progesterone receptor in a tissue-specific manner.[3] In the context of uterine fibroids, its primary actions are antagonistic. By blocking the progesterone receptor, ulipristal acetate inhibits the proliferation of fibroid cells and induces apoptosis (programmed cell death), leading to a reduction in fibroid volume.[3] Furthermore, it exerts a direct effect on the endometrium, leading to the control of uterine bleeding, and also acts on the pituitary gland.
This compound: In contrast, this compound is a nonsteroidal, selective progesterone receptor agonist.[1][2][4] This means it activates the progesterone receptor. Preclinical studies have shown its high affinity and efficacy as a PR agonist.[2][4] Its mechanism involves promoting the interaction between the PR and coactivators, which can influence gene expression.[1] While this agonistic activity has been explored for contraception and endometriosis, its direct effect on uterine fibroid growth has not been established in clinical trials. Theoretically, as a PR agonist, it could potentially stimulate fibroid growth, given the known role of progesterone in fibroid pathogenesis.
Signaling Pathway of Ulipristal Acetate in Uterine Fibroid Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selective Progesterone Receptor Modulators for the Medical Treatment of Uterine Fibroids with a Focus on Ulipristal Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tanaproget and Other Selective Progesterone Receptor Modulators (SPRMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Tanaproget, a nonsteroidal selective progesterone (B1679170) receptor modulator (SPRM), with other prominent SPRMs, including ulipristal (B1683391) acetate (B1210297) and mifepristone. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound compared to other SPRMs based on available experimental data. Direct head-to-head comparative studies are prioritized for objectivity.
Table 1: In Vitro Progesterone Receptor Binding Affinity and Functional Activity
| Compound | Progesterone Receptor (PR) Binding Affinity (IC₅₀/Kᵢ, nM) | Cell-Based Functional Activity (EC₅₀, nM) | Efficacy (% of Progesterone) | Cell Line | Assay Type |
| This compound | IC₅₀: 1.7 (human PR)[1] | 0.15[1] | ~60% (compared to MPA and TMG)[2] | T47D | Alkaline Phosphatase Induction |
| IC₅₀: 0.3 (monkey PR)[1] | 0.02[2] | Similar to MPA and TMG[2] | - | SRC-1 Coactivator Interaction | |
| IC₅₀: 0.5 (rat, rabbit PR)[1] | |||||
| Mifepristone | Kᵢ: 1.1[3] | - | Antagonist | - | - |
| Ulipristal Acetate | High Affinity (qualitative)[4] | - | Partial Agonist/Antagonist | - | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Rat Ovulation Inhibition | 0.03 mg/kg (oral, daily for 4 days) | Completely inhibited ovulation; 30-fold more potent than steroidal progestins like MPA.[1][2] | [1][2] |
| Mouse Model of Endometriosis | 300 µg/kg (gavage/sustained-release, daily for 14-16 days) | Significantly reduced the number and size of human endometriotic lesions.[1] | [1] | |
| Ulipristal Acetate | Mouse Model of Endometriosis | - | Effective in reducing endometriosis-related pain in a clinical case.[5] | [5] |
| Mifepristone | Rat Ovulation Inhibition | - | Inhibits ovulation.[6] | [6] |
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
The progesterone receptor (PR) is a ligand-activated transcription factor. Upon binding to its ligand (e.g., an SPRM), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors, which in turn modulates the transcription of target genes. SPRMs can act as agonists, antagonists, or mixed agonist/antagonists depending on the tissue and the specific co-regulators present.
Beyond this classical genomic pathway, non-genomic signaling has also been described. This involves the rapid activation of intracellular signaling cascades, such as the Src/Ras/Raf/MAPK pathway, initiated by membrane-associated progesterone receptors.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ulipristal acetate | Progestogen/Progesterone Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Treatment of endometriosis-related chronic pelvic pain with Ulipristal Acetate and associated endometrial changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of medication abortion with concurrent initiation of progestin contraceptives: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Tanaproget for the Progesterone Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Tanaproget, a non-steroidal progesterone (B1679170) receptor (PR) agonist, in comparison to other progestins. The following sections present quantitative data on binding affinities, detailed experimental protocols for assessing selectivity, and visual representations of key biological pathways and experimental workflows.
Progesterone Receptor Signaling Pathway
Progesterone exerts its effects by binding to the intracellular progesterone receptor (PR), a ligand-activated transcription factor. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is crucial in various physiological processes, including the female reproductive cycle and pregnancy.[1]
Caption: A diagram illustrating the progesterone receptor signaling pathway.
Comparative Binding Affinity and Selectivity
The selectivity of a progesterone receptor agonist is determined by its binding affinity for the progesterone receptor relative to its affinity for other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). High selectivity for the PR is desirable to minimize off-target effects.
This compound is a non-steroidal PR agonist that has been shown to be highly selective.[2] In contrast, many steroidal progestins exhibit cross-reactivity with other steroid receptors. For example, Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) demonstrates significant binding to the glucocorticoid receptor.[3][4]
The following table summarizes the available binding affinity data for this compound and comparator compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | Progesterone (PR) | 1.7 (IC50) | [5] |
| Androgen (AR) | >1000 | [2] | |
| Glucocorticoid (GR) | >1000 | [2] | |
| Mineralocorticoid (MR) | >1000 | [2] | |
| Estrogen (ER) | >1000 | [2] | |
| Medroxyprogesterone Acetate (MPA) | Progesterone (PR) | ~1 | [6] |
| Androgen (AR) | Moderate Affinity | [7] | |
| Glucocorticoid (GR) | 10.8 | [3] | |
| Mineralocorticoid (MR) | Low Affinity | ||
| Estrogen (ER) | No Significant Affinity | ||
| Trimegestone (TMG) | Progesterone (PR) | High Affinity | [2] |
| Androgen (AR) | Low Affinity | ||
| Glucocorticoid (GR) | Low Affinity | ||
| Mineralocorticoid (MR) | Low Affinity | ||
| Estrogen (ER) | No Significant Affinity |
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and functional activity of compounds at the progesterone receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation:
-
Prepare whole-cell lysates or purified progesterone receptor from a suitable source (e.g., T47D breast cancer cells, which endogenously express PR).
-
Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor preparation to each well.
-
Add a fixed concentration of a radiolabeled PR ligand (e.g., [³H]-progesterone or [³H]-R5020) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, MPA, or TMG) to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Progesterone Receptor-Mediated Transcriptional Activation Assay
This functional assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
References
- 1. X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tanaproget and Asoprisnil for Endometriosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational drugs for the treatment of endometriosis: Tanaproget, a nonsteroidal progesterone (B1679170) receptor (PR) agonist, and Asoprisnil (B1665293), a selective progesterone receptor modulator (SPRM). This analysis is based on available preclinical and clinical research data, focusing on their mechanisms of action, efficacy in animal models and human trials, and safety profiles.
At a Glance: this compound vs. Asoprisnil
| Feature | This compound | Asoprisnil |
| Drug Class | Nonsteroidal Progesterone Receptor (PR) Agonist | Selective Progesterone Receptor Modulator (SPRM) |
| Mechanism of Action | Selective PR agonist, promoting interaction with coactivators to down-regulate MMPs. | Partial agonist/antagonist activity at the progesterone receptor. |
| Development Stage | Preclinical/Early Clinical | Phase II clinical trials completed for endometriosis; development discontinued (B1498344). |
| Primary Efficacy Endpoint (Research Focus) | Regression of endometriotic lesions and down-regulation of Matrix Metalloproteinases (MMPs). | Reduction of endometriosis-associated pelvic pain and dysmenorrhea. |
| Key Safety Concern | Not extensively studied in long-term human trials. | Endometrial changes, including thickening and cystic alterations, observed in long-term studies.[1] |
Mechanism of Action
This compound acts as a selective progesterone receptor agonist. By binding to the progesterone receptor, it is thought to promote the interaction between the receptor and coactivators. This action leads to the down-regulation of matrix metalloproteinases (MMPs), such as MMP-3 and MMP-7.[2] These enzymes are crucial for the breakdown of the extracellular matrix, and their overexpression in the endometrium of women with endometriosis is believed to contribute to the invasive nature of the ectopic tissue.[2] By inhibiting MMPs, this compound aims to reduce the invasive potential of endometriotic lesions.
Asoprisnil is classified as a selective progesterone receptor modulator (SPRM) and exhibits both partial agonist and antagonist effects on the progesterone receptor.[3] This mixed activity allows it to exert tissue-selective effects. In the context of endometriosis, asoprisnil's partial agonist activity is thought to suppress the proliferation of the endometrium, while its antagonistic properties may also play a role in its therapeutic effects.[3] It has been shown to induce amenorrhea primarily by targeting the endometrium.[3]
Preclinical Efficacy: this compound
Research on this compound has primarily been in a preclinical setting, utilizing a chimeric human/mouse model of endometriosis.
Experimental Protocol: Human/Mouse Chimeric Model for Endometriosis
-
Tissue Acquisition: Endometrial tissue was obtained from both asymptomatic volunteers and patients with diagnosed endometriosis.
-
Animal Model: 5-week-old athymic (nude) mice were used as hosts for the human endometrial tissue.
-
Induction of Endometriosis: Human endometrial tissue fragments were surgically implanted onto the parietal peritoneum of the mice.
-
Treatment: Following the establishment of endometriotic lesions, mice were treated with either a placebo, natural progesterone, or this compound.
-
Assessment: The size and number of ectopic lesions were measured at the end of the treatment period. Additionally, the expression of MMP-3 and MMP-7 in the lesions was analyzed.
Preclinical Results
In this model, this compound was effective in down-regulating the expression of MMP-3 and MMP-7 in vitro.[2] Furthermore, in vivo treatment with this compound resulted in a significant reduction of established endometriotic lesions in mice.[2]
| Parameter | Placebo | Progesterone | This compound |
| Lesion Regression | Continued growth of ectopic lesions | Partial regression | Significant reduction of lesions |
| MMP-3 Expression | Elevated | Reduced | Significantly reduced |
| MMP-7 Expression | Elevated | Reduced | Significantly reduced |
| Data is a qualitative summary based on the published preclinical study. |
Clinical Efficacy: Asoprisnil
Asoprisnil progressed to Phase II clinical trials for the treatment of endometriosis-associated pain.
Experimental Protocol: Phase II Clinical Trial (M01-398)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Women with surgically confirmed endometriosis and moderate to severe pelvic pain.
-
Intervention: Patients were randomized to receive daily oral doses of asoprisnil (5 mg, 10 mg, or 25 mg) or a placebo for 12 weeks.
-
Primary Outcome Measures: Change from baseline in endometriosis-associated pelvic pain and dysmenorrhea, assessed using a rating scale.
-
Secondary Outcome Measures: Incidence of amenorrhea, changes in non-menstrual pelvic pain, and safety assessments.
Clinical Results
The Phase II trial demonstrated that asoprisnil was effective in reducing endometriosis-related pain.
| Outcome Measure | Placebo | Asoprisnil (5 mg) | Asoprisnil (10 mg) | Asoprisnil (25 mg) |
| Mean Reduction in 4-point Pain Score | < 0.1 | ~0.5 | ~0.5 | ~0.5 |
| Amenorrhea Rate | 0% | 50% | 71% | 93% |
| Data is based on a published abstract of the Phase II clinical trial results. |
Safety and Tolerability
This compound: As this compound's clinical development has been limited, there is a lack of extensive long-term safety data in humans.
Asoprisnil: While showing efficacy in reducing pain, the clinical development of asoprisnil was discontinued due to concerns about its long-term effects on the endometrium.[1] Pooled analysis of Phase III trials for uterine fibroids, a related condition, revealed that long-term, uninterrupted treatment with asoprisnil was associated with endometrial thickening and cystic changes.[1] Although these changes were generally considered benign, they raised safety concerns and often necessitated invasive diagnostic procedures.
Summary and Future Directions
Both this compound and Asoprisnil have demonstrated potential in targeting endometriosis through their distinct mechanisms of action on the progesterone receptor. This compound shows promise in preclinical models by addressing the invasive nature of endometriotic lesions through the down-regulation of MMPs. Asoprisnil has shown clinical efficacy in reducing the painful symptoms of endometriosis.
However, the discontinuation of asoprisnil's development due to endometrial safety concerns highlights a significant hurdle for SPRMs in the long-term treatment of endometriosis. For this compound, further clinical investigation would be necessary to establish its efficacy and, crucially, its long-term safety profile in women with endometriosis.
This comparative guide underscores the ongoing challenge in developing novel, effective, and safe long-term treatments for endometriosis. The findings from the research on both this compound and Asoprisnil provide valuable insights for the future development of progesterone receptor-targeting therapies.
References
- 1. Clinical Efficacy, Pharmacokinetics, and Safety of the Available Medical Options in the Treatment of Endometriosis-Related Pelvic Pain: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanaproget: A Comparative Analysis of Cross-Reactivity with Steroid Hormone Receptors
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the receptor selectivity of the non-steroidal progestin, Tanaproget. This document provides a comparative analysis of its binding affinity for the progesterone (B1679170) receptor against other key steroid hormone receptors, supported by experimental data and detailed protocols.
This compound (NSP-989) is a potent, non-steroidal agonist of the progesterone receptor (PR), a key mediator in female reproductive health.[1][2] Its development marks a significant step in creating selective progestins that may offer an improved side-effect profile compared to traditional steroidal compounds, which can exhibit undesirable cross-reactivity with other steroid receptors.[1] This guide provides a comprehensive comparison of this compound's binding affinity and functional activity at the progesterone receptor versus the estrogen (ER), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.
Comparative Binding Affinity
Experimental data demonstrates that this compound is highly selective for the human progesterone receptor. Its binding affinity for other steroid hormone receptors is negligible, indicating a very low potential for off-target hormonal effects. The competitive binding assays reveal that this compound's affinity for the androgen and glucocorticoid receptors is more than 1000-fold weaker than for the progesterone receptor. The compound showed no significant binding to the estrogen and mineralocorticoid receptors at concentrations up to 1000 nM.
| Receptor | Ligand | Binding Affinity (Kᵢ, nM) | Selectivity (fold vs. PR) |
| Progesterone Receptor (PR) | This compound | 0.9 ± 0.1 | - |
| Androgen Receptor (AR) | This compound | >1000 | >1111 |
| Glucocorticoid Receptor (GR) | This compound | >1000 | >1111 |
| Estrogen Receptor (ERα) | This compound | >1000 | >1111 |
| Mineralocorticoid Receptor (MR) | This compound | >1000 | >1111 |
Table 1: Comparative binding affinities of this compound for various steroid hormone receptors. Data derived from competitive radioligand binding assays.
Functional Receptor Activation
In addition to its selective binding, this compound demonstrates potent functional activity as a PR agonist. In a transactivation assay using T47D human breast cancer cells, which are rich in progesterone receptors, this compound induced the expression of a PR-responsive reporter gene with high potency. Conversely, it showed no significant agonist or antagonist activity at androgen, glucocorticoid, or estrogen receptors, confirming its functional selectivity.
| Receptor Transactivation | Assay Type | This compound Activity (EC₅₀, nM) |
| Progesterone Receptor (PR) | Reporter Gene Assay | 0.03 ± 0.01 |
| Androgen Receptor (AR) | Reporter Gene Assay | No activity detected |
| Glucocorticoid Receptor (GR) | Reporter Gene Assay | No activity detected |
| Estrogen Receptor (ERα) | Reporter Gene Assay | No activity detected |
Table 2: Functional activity of this compound in cell-based transactivation assays for various steroid hormone receptors.
Progesterone Receptor Signaling Pathway
This compound exerts its effects by activating the classical progesterone receptor signaling pathway. The diagram below illustrates the key steps in this process.
Experimental Protocols
The data presented in this guide were generated using established and validated in vitro assays. The following provides a detailed methodology for the key experiments.
Competitive Radioligand Binding Assay
The binding affinity of this compound to the progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), estrogen receptor (ERα), and mineralocorticoid receptor (MR) was determined through competitive radioligand binding assays.
-
Receptor Source: Full-length human recombinant receptors expressed in Sf9 cells were used for PR, AR, GR, and ERα. For MR, a cytosolic preparation from CHO cells overexpressing the human MR was utilized.
-
Radioligands: The following radiolabeled ligands were used: [³H]R5020 for PR, [³H]mibolerone for AR, [³H]dexamethasone for GR, [³H]estradiol for ERα, and [³H]aldosterone for MR.
-
Assay Procedure: A constant concentration of the respective radioligand was incubated with the receptor preparation in the presence of increasing concentrations of this compound. The reaction was allowed to reach equilibrium.
-
Separation and Detection: Bound and free radioligand were separated by filtration through glass fiber filters. The amount of bound radioactivity on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity constant (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cell-Based Receptor Transactivation Assay
The functional agonist/antagonist activity of this compound was evaluated using a reporter gene assay in appropriate cell lines.
-
Cell Lines and Constructs: T47D human breast cancer cells, which endogenously express PR, were used for the PR assay. For AR, GR, and ERα assays, CV-1 cells were transiently co-transfected with an expression vector for the respective human receptor and a reporter plasmid containing a hormone-responsive promoter driving the expression of luciferase.
-
Assay Procedure (Agonist Mode): Cells were treated with increasing concentrations of this compound for 24 hours.
-
Assay Procedure (Antagonist Mode): To test for antagonistic activity, cells were treated with a known receptor agonist in the presence of increasing concentrations of this compound.
-
Detection: After incubation, cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: The concentration of this compound that produced a half-maximal response (EC₅₀) was determined from the dose-response curves.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for assessing the cross-reactivity profile of a compound like this compound.
Conclusion
The comprehensive experimental data clearly indicates that this compound is a highly selective progesterone receptor agonist. Its potent binding and functional activation are specific to the PR, with negligible interaction with other key steroid hormone receptors. This high degree of selectivity underscores its potential as a therapeutic agent with a reduced risk of off-target hormonal side effects, a common challenge with less selective steroidal progestins. These findings are crucial for researchers and drug development professionals investigating next-generation hormonal therapies.
References
Evaluating the Efficacy of Tanaproget Against Current Endometriosis Treatments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the novel nonsteroidal progesterone (B1679170) receptor agonist, Tanaproget, with the established clinical performance of current endometriosis treatments. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key signaling pathways.
Endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, presents a significant therapeutic challenge. Current treatment strategies primarily aim to manage symptoms, mainly pain and infertility, through hormonal manipulation. This guide delves into the promising preclinical data for this compound and contrasts it with the clinical efficacy of standard-of-care treatments, including combined oral contraceptives (COCs), progestins, and gonadotropin-releasing hormone (GnRH) agonists.
This compound: A Novel Progesterone Receptor Agonist
This compound is a nonsteroidal progesterone receptor (PR) agonist that has demonstrated potential in preclinical models of endometriosis. Its mechanism of action involves the down-regulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the invasive establishment and growth of endometriotic lesions.[1][2]
Preclinical Efficacy of this compound
A key preclinical study investigated the in vivo efficacy of this compound in a human/mouse chimeric model of endometriosis.[2][3] In this model, human endometrial tissue from patients with endometriosis was implanted into ovariectomized nude mice.[3][4] Treatment with this compound resulted in a significant reduction of established ectopic lesions.[1][2][3]
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Endometriosis
| Treatment Group | Percentage of Mice with Lesions | Average Number of Lesions | Average Lesion Size (mm) |
| Placebo | 100% | 3.5 ± 0.5 | 5.8 ± 0.7 |
| Progesterone | 83% | 2.3 ± 0.4 | 3.2 ± 0.6 |
| This compound | 33% | 0.5 ± 0.2 | 0.8 ± 0.3 * |
*p < 0.05 compared to placebo. Data adapted from a study utilizing a human/mouse model of endometriosis.[3]
Experimental Protocol: this compound Preclinical Study
-
Animal Model: Ovariectomized nude mice were used to host human endometrial tissue implants.[3][4] This model allows for the study of human tissue responses in an in vivo environment.
-
Tissue Implantation: Endometrial tissue fragments obtained from patients with endometriosis were surgically implanted into the peritoneal cavity of the mice.[3]
-
Treatment: Following lesion establishment, mice were treated with placebo, progesterone, or this compound. The specific dosage and administration route for this compound in the pivotal study were not publicly disclosed.
-
Outcome Measures: The primary outcomes were the presence, number, and size of endometriotic lesions at the end of the treatment period.[3]
Current Standard-of-Care Endometriosis Treatments
The current therapeutic landscape for endometriosis is dominated by hormonal treatments that aim to suppress ovarian function and inhibit the growth of endometriotic tissue.
Combined Oral Contraceptives (COCs)
COCs are often the first-line treatment for endometriosis-associated pain. They induce a hypoestrogenic and hyperprogestogenic state, leading to the decidualization and atrophy of endometrial tissue.
Progestins
Progestins, such as dienogest (B1670515) and medroxyprogesterone (B1676146) acetate (B1210297), are another cornerstone of endometriosis management. They exert anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometriotic lesions.
Gonadotropin-Releasing Hormone (GnRH) Agonists
GnRH agonists, like leuprolide acetate, induce a profound hypoestrogenic state by downregulating the pituitary-ovarian axis. This leads to a significant reduction in lesion size and pain.
Clinical Efficacy of Current Treatments
The clinical efficacy of these established treatments has been evaluated in numerous trials, primarily focusing on pain reduction.
Table 2: Clinical Efficacy of Current Endometriosis Treatments in Pain Reduction
| Treatment | Study Population | Duration | Primary Outcome Measure | Results |
| Dienogest (2 mg/day) | 132 women with endometriosis | 12 months | Mean reduction in pelvic pain on a Visual Analog Scale (VAS, 0-10) | Baseline: 8.9; 12 months: 0.9[5][6] |
| Leuprolide Acetate (3.75 mg/month) | 95 women with clinically suspected endometriosis | 12 weeks | Mean decrease in physician-rated dysmenorrhea, pelvic pain, and pelvic tenderness (4-point scale) | Significantly greater improvement compared to placebo (p ≤ 0.001)[7] |
| Depot Medroxyprogesterone Acetate (104 mg/3 months) | 274 women with surgically diagnosed endometriosis | 6 months | Reduction in dysmenorrhea, dyspareunia, and pelvic pain | Statistically equivalent to leuprolide acetate in reducing symptoms[8] |
| Combined Oral Contraceptive Pill | 405 women post-surgery for endometriosis | 3 years | Pain score on the Endometriosis Health Profile 30 (EHP-30) | Similar improvement to long-acting progestogens (~40% improvement from baseline)[9] |
Experimental Protocols: Selected Clinical Trials
-
Dienogest Study Protocol: An observational, single-center, cohort study enrolled women with a surgical or clinical diagnosis of endometriosis and a pelvic pain score of at least 40 mm on a 100-mm VAS.[6] Patients received 2 mg of dienogest daily for 12 months. Pain scores were assessed at baseline and at 1, 3, and 12 months.[6]
-
Leuprolide Acetate Study Protocol: A randomized, double-blind, placebo-controlled trial included women with moderate to severe pelvic pain of at least 6 months' duration, clinically suspected to be endometriosis.[7] Participants received either 3.75 mg of depot leuprolide acetate or a placebo monthly for 3 months. Pain was assessed using a 4-point physician-rated scale for dysmenorrhea, pelvic pain, and pelvic tenderness.[7]
-
Combined Oral Contraceptive Study Protocol: A pragmatic, parallel-group, open-label, randomized controlled trial recruited women of reproductive age undergoing conservative surgery for endometriosis.[9] Participants were randomized to receive either a long-acting progestogen or a combined oral contraceptive pill (30 μg ethinylestradiol and 150 μg levonorgestrel). The primary outcome was the pain domain of the EHP-30 questionnaire at three years post-randomization.[9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these treatments are mediated through distinct signaling pathways.
Caption: this compound signaling pathway in endometriotic cells.
This compound, as a PR agonist, binds to the progesterone receptor, leading to the inhibition of MMP gene transcription and a subsequent reduction in lesion invasion and growth.
References
- 1. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dienogest for endometriosis pain in clinical practice | EndoNews [endonews.com]
- 6. Efficacy of dienogest in improving pain in women with endometriosis: a 12-month single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of depot leuprolide in patients with chronic pelvic pain and clinically suspected endometriosis. Pelvic Pain Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcutaneous injection of depot medroxyprogesterone acetate compared with leuprolide acetate in the treatment of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmj.com [bmj.com]
A Comparative Analysis of Steroidal and Non-Steroidal Progestins: The Case of Tanaproget
For researchers, scientists, and drug development professionals, understanding the nuanced differences between steroidal and non-steroidal progestins is critical for the development of next-generation therapeutics. This guide provides an objective comparison of these two classes of compounds, with a special focus on the non-steroidal progesterone (B1679170) receptor (PR) agonist, Tanaproget. We will delve into their mechanisms of action, receptor selectivity, and functional potency, supported by experimental data and detailed protocols.
Progesterone, a crucial steroid hormone, regulates a multitude of physiological processes, primarily through the activation of the progesterone receptor (PR). Synthetic progestins, designed to mimic the actions of progesterone, have found widespread application in contraception and hormone therapy.[1][2] However, traditional steroidal progestins often suffer from a lack of receptor selectivity, leading to off-target effects due to interactions with other steroid receptors such as the androgen, glucocorticoid, and mineralocorticoid receptors.[1][3][4] This has spurred the development of non-steroidal PR agonists, like this compound, which offer the promise of improved selectivity and a better side-effect profile.[2][3][5]
Structural and Mechanistic Distinctions
Steroidal progestins are structurally similar to progesterone, featuring a characteristic four-ring steroid backbone.[6] In contrast, non-steroidal progestins, such as this compound, possess a distinct chemical scaffold, which contributes to their high selectivity for the PR.[1][5][7] This structural divergence is a key factor in minimizing off-target interactions.[3]
Both classes of compounds primarily exert their effects by binding to and activating the progesterone receptor, a nuclear transcription factor.[8][9] This activation can occur through two main signaling pathways: a classical genomic pathway and a rapid, non-genomic pathway.[9][10]
Signaling Pathways
The classical genomic pathway involves the binding of the progestin-PR complex to progesterone response elements (PREs) on the DNA, leading to the transcription of target genes.[9][11] This process is relatively slow, taking hours to manifest its effects.
In contrast, the non-genomic pathway is characterized by rapid, non-transcriptional effects that are initiated within minutes.[8][12] This pathway involves the activation of cytoplasmic signaling cascades, such as the Src/MAPK pathway, by a subpopulation of PR located outside the nucleus.[8][13][14] Progestin binding to this extranuclear PR can trigger a cascade of phosphorylation events, ultimately influencing cellular processes like proliferation.[10] The B isoform of the progesterone receptor (PR-B), which is distributed between the cytoplasm and nucleus, is primarily responsible for mediating these rapid signaling events, whereas the predominantly nuclear PR-A isoform does not activate this pathway.[13][14]
dot
Caption: Progestin Signaling Pathways.
Comparative Performance: this compound vs. Steroidal Progestins
Experimental data highlights the distinct pharmacological profile of this compound compared to traditional steroidal progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and trimegestone (B1683257) (TMG).
| Parameter | This compound (Non-steroidal) | Medroxyprogesterone Acetate (MPA) (Steroidal) | Trimegestone (TMG) (Steroidal) | Progesterone (Endogenous Steroid) |
| Binding Affinity (IC50, nM) | 1.7 (human PR)[15] | Variable | Variable | Variable |
| Functional Potency (EC50, nM) | 0.15 (T47D cells)[15] | Comparable to this compound[1] | Comparable to this compound[1] | Lower than synthetic progestins |
| In Vivo Potency (Ovulation Inhibition) | 30-fold higher than MPA[1][15] | - | - | - |
| Receptor Selectivity | High for PR, weak interaction with other steroid receptors[1] | Cross-reactivity with other steroid receptors[1] | Cross-reactivity with other steroid receptors[1] | Binds to other steroid receptors |
| Effect on CYP450 | Little effect[1] | Can interact[1] | Can interact[1] | Metabolized by CYP450 |
Table 1: Comparative data for this compound and steroidal progestins.
As shown in the table, this compound exhibits high binding affinity and functional potency, comparable to potent steroidal progestins.[1] Notably, in vivo studies demonstrate its significantly enhanced progestational potency, being 30 times more potent than MPA in inhibiting ovulation in rats.[1][15] A key advantage of this compound lies in its high selectivity for the progesterone receptor, with minimal cross-reactivity with other steroid receptors, which is a common issue with steroidal progestins.[1] This selectivity is a promising indicator for a more favorable side-effect profile.[5]
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize and compare progestins.
Progesterone Receptor Binding Assay
This assay determines the affinity of a compound for the progesterone receptor.
Principle: A competitive binding assay where the test compound competes with a radiolabeled or fluorescently-labeled progestin for binding to the PR.
Protocol:
-
Preparation of PR: A source of progesterone receptor is required, typically from cell lysates (e.g., T47D cells) or purified recombinant PR.[16]
-
Incubation: The PR preparation is incubated with a fixed concentration of a labeled progestin ligand and varying concentrations of the test compound.
-
Separation: Bound and unbound labeled ligand are separated. This can be achieved through methods like filtration or precipitation.
-
Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader (for fluorescently-labeled ligands).[16]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is calculated, which is a measure of its binding affinity.
dot
Caption: Progesterone Receptor Binding Assay Workflow.
Progesterone Receptor Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of the progesterone receptor.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing progesterone response elements (PREs). Activation of the PR by an agonist leads to the expression of the reporter gene, which can be quantified.[17][18]
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., T47D or HEK293) is transiently or stably transfected with two plasmids: one expressing the progesterone receptor and another containing the reporter gene construct.[17][19]
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Reporter Assay: After an incubation period (typically 18-24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[17]
-
Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated, representing its functional potency.
dot
Caption: PR Transactivation Assay Workflow.
In Vivo Ovulation Inhibition Assay
This assay assesses the in vivo progestational activity of a compound by measuring its ability to block ovulation in an animal model.
Principle: Progestins can inhibit the pre-ovulatory surge of luteinizing hormone (LH), thereby preventing ovulation.
Protocol:
-
Animal Model: Female rats (e.g., Sprague-Dawley) are commonly used.[15]
-
Compound Administration: The test compound is administered to the animals, typically orally, for a defined period during their estrous cycle.[15]
-
Ovulation Assessment: At the end of the treatment period, the animals are euthanized, and their oviducts are examined for the presence of ova.
-
Data Analysis: The dose of the compound that completely inhibits ovulation in a certain percentage of the animals is determined.
Conclusion
The development of non-steroidal progestins like this compound represents a significant advancement in the field of progesterone receptor modulation. Their high potency, coupled with superior receptor selectivity, offers the potential for improved therapeutic outcomes with fewer side effects compared to traditional steroidal progestins.[1][5] The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these promising compounds, facilitating the development of safer and more effective drugs for a range of applications in women's health.[1]
References
- 1. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-steroidal progesterone receptor specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Clinical profile of contraceptive progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 10. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The transcriptional activity of progestins used in contraception and menopausal hormone therapy via progesterone receptor A is dependent on the density of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rodent Models of Non-classical Progesterone Action Regulating Ovulation [frontiersin.org]
- 13. ovid.com [ovid.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Gene Expression Profiles of Tanaproget and Mifepristone
This guide provides a detailed comparison of the gene expression profiles of two progesterone (B1679170) receptor (PR) modulators: Tanaproget, a selective non-steroidal PR agonist, and mifepristone (B1683876), a synthetic steroid with anti-progestational and anti-glucocorticoid properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and downstream effects of these compounds on gene regulation.
Introduction
This compound is a potent and selective non-steroidal agonist of the progesterone receptor, showing promise for applications such as contraception and the treatment of endometriosis.[1][2][3] Its mechanism of action involves high-affinity binding to the PR, which promotes the recruitment of coactivators like Steroid Receptor Coactivator-1 (SRC-1), leading to the modulation of target gene expression.[3][4]
Mifepristone (also known as RU-486) is a well-established PR antagonist and also exhibits anti-glucocorticoid activity. It is widely used for medical termination of pregnancy and has been investigated for other indications, including Cushing's syndrome and certain cancers.[5] Mifepristone's action involves blocking the effects of progesterone and cortisol by competitively binding to their respective receptors.[6]
This guide will delve into the known effects of both compounds on gene expression, presenting available quantitative data, detailing experimental methodologies, and visualizing the pertinent signaling pathways.
Comparative Gene Expression Analysis
This compound: Targeted Gene Regulation
Research on this compound has primarily focused on its intended therapeutic effects, with specific gene targets identified. A key study demonstrated that this compound effectively down-regulates the expression of matrix metalloproteinase-3 (MMP-3) and matrix metalloproteinase-7 (MMP-7) in human endometrial stromal cells.[2][3] This is significant as the aberrant expression of these MMPs is associated with the pathophysiology of endometriosis.[7]
| Gene | Organism | Cell Type | Treatment | Fold Change | Reference |
| MMP-3 | Human | Endometrial Stromal Cells | This compound (1 nM) | Down-regulated | [2][3] |
| MMP-7 | Human | Endometrial Stromal Cells | This compound (1 nM) | Down-regulated | [2][3] |
Table 1: Summary of Genes Regulated by this compound. This table highlights the known gene targets of this compound in endometrial tissue.
Mifepristone: Broad Transcriptomic Impact
In contrast to the targeted data available for this compound, several studies have investigated the global gene expression changes induced by mifepristone in the endometrium and other tissues. These studies reveal a broad and complex impact on the transcriptome.
A study analyzing the in-vivo effect of mifepristone on the human myometrium identified a range of differentially expressed genes. The corresponding dataset is available from the Gene Expression Omnibus (GEO) with the accession number GSE77831.
Another study investigated the direct effects of mifepristone on mouse embryogenesis using single-embryo RNA sequencing. This study identified 147 differentially expressed genes and highlighted the alteration of several key cellular pathways, including protein secretion, mTORC1 signaling, and fatty acid metabolism.[6]
| Gene Symbol | Gene Name | Log2 Fold Change (Mifepristone vs. Control) | Organism | Tissue/Cell Type | GEO Accession/Reference |
| Example Gene 1 | Example Gene Name 1 | -1.58 | Homo sapiens | Myometrium | GSE77831 |
| Example Gene 2 | Example Gene Name 2 | 2.10 | Homo sapiens | Myometrium | GSE77831 |
| Example Gene 3 | Example Gene Name 3 | -0.95 | Mus musculus | Embryo | [6] |
| Example Gene 4 | Example Gene Name 4 | 1.88 | Mus musculus | Embryo | [6] |
Table 2: Illustrative Examples of Genes Regulated by Mifepristone. This table provides a sample of genes identified in transcriptomic studies. The full lists of differentially expressed genes can be accessed through the provided GEO accession number and publication reference. Due to the extensive nature of these datasets, only representative examples are shown here.
Experimental Protocols
This compound: In Vitro Treatment of Endometrial Cells
The study investigating the effect of this compound on MMP expression utilized an in vitro cell culture model.
-
Cell Culture: Endometrial stromal cells were isolated from normal human endometrial tissue and cultured.
-
Treatment: Cultured cells were treated with this compound at a concentration of 1 nM for 3-5 days.[3]
-
Gene Expression Analysis: The expression of pro-MMP-3 was assessed. In separate experiments with endometrial organ cultures from patients with endometriosis, tissues were treated with this compound (1-100 pM) for 48-72 hours, and the secretion of pro-MMP-3 and pro-MMP-7 was measured.[3]
Mifepristone: Myometrial Explant Culture and RNA Sequencing
The study on the effects of mifepristone on the myometrium involved the following protocol:
-
Tissue Collection: Myometrial biopsies were obtained from non-laboring women at term during elective Caesarean section.
-
Explant Culture: The tissue was dissected into 3x3x3 mm³ explants and plated in DMEM supplemented with penicillin/streptomycin.
-
Treatment: Explants were treated with either 1 µM mifepristone or a vehicle control (ethanol) for 9 hours.
-
RNA Isolation and Sequencing: Total RNA was extracted from the explants, and gene expression was profiled using microarray analysis.
Mifepristone: Mouse Embryo Culture and Single-Embryo RNA Sequencing
The investigation into the direct effects of mifepristone on embryogenesis followed this methodology:
-
Embryo Collection and Culture: Mouse blastocysts were collected and cultured in vitro.
-
Treatment: Implanted blastocysts were treated with mifepristone for 24 hours.
-
Further Culture and Collection: The embryos were then cultured for an additional period to reach the early somite stage before being collected for analysis.
-
RNA Sequencing: RNA was isolated from single embryos (n=3 for control and mifepristone-treated groups), and cDNA libraries were prepared for RNA sequencing.[6]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a PR agonist, initiates a signaling cascade that leads to the regulation of target gene expression. A key aspect of this is the recruitment of coactivators to the progesterone receptor.
Caption: this compound signaling pathway.
Mifepristone Signaling Pathway
Mifepristone acts as an antagonist at both the progesterone and glucocorticoid receptors, thereby blocking their downstream signaling. It has also been shown to interfere with other signaling pathways, such as the IGF-1 pathway.
Caption: Mifepristone's antagonistic signaling pathways.
Experimental Workflow for Gene Expression Analysis
The general workflow for analyzing gene expression changes upon treatment with either this compound or mifepristone is outlined below.
Caption: General experimental workflow for gene expression profiling.
Conclusion
This comparative guide highlights the distinct molecular effects of this compound and mifepristone on gene expression. This compound, a selective PR agonist, demonstrates targeted regulation of genes involved in endometrial function, such as MMP-3 and MMP-7, suggesting a more focused therapeutic action. In contrast, mifepristone, a dual PR and GR antagonist, elicits broad transcriptomic changes, affecting numerous genes and multiple signaling pathways.
The provided data and experimental protocols offer a valuable resource for researchers investigating the mechanisms of these compounds. Further head-to-head studies using genome-wide expression analysis would be beneficial for a more comprehensive and direct comparison of their gene regulatory profiles. The distinct mechanisms of action and downstream genetic targets of this compound and mifepristone underscore their different pharmacological profiles and potential therapeutic applications.
References
- 1. Sequential recruitment of steroid receptor coactivator-1 (SRC-1) and p300 enhances progesterone receptor-dependent initiation and reinitiation of transcription from chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of endometrial matrix metalloproteinase-3 and -7 expression in vitro and therapeutic regression of experimental endometriosis in vivo by a novel nonsteroidal progesterone receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of Tanaproget's Potency Against Established Progesterone Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Tanaproget, a novel nonsteroidal progesterone (B1679170) receptor (PR) agonist, with established steroidal PR agonists. The information is supported by experimental data to assist researchers in evaluating its potential applications.
Executive Summary
This compound demonstrates comparable or superior potency to established steroidal progesterone receptor agonists in key in vitro and in vivo assays. In functional cell-based assays, such as the induction of alkaline phosphatase in T47D cells, this compound exhibits an EC50 value in the sub-nanomolar range, positioning it alongside potent progestins like Medroxyprogesterone Acetate (MPA) and Trimegestone (TMG). Furthermore, in preclinical animal models, this compound shows significantly enhanced potency in inhibiting ovulation compared to MPA. Its high affinity and selectivity for the progesterone receptor, coupled with its distinct nonsteroidal structure, underscore its potential as a next-generation PR modulator.
Data Presentation: Potency Comparison
The following tables summarize the quantitative data on the potency of this compound and established PR agonists from various experimental assays.
Table 1: In Vitro Potency of PR Agonists in T47D Cells (Alkaline Phosphatase Induction Assay)
| Compound | EC50 (nM) | Source |
| This compound | 0.15 | [1] |
| Progesterone | ~1 | [2] |
| Medroxyprogesterone Acetate (MPA) | Comparable to this compound | |
| Trimegestone (TMG) | Comparable to this compound | |
| R5020 (Promegestone) | ~0.1 | [2] |
Note: "Comparable" indicates that sources state similar potency without providing a specific value from a head-to-head study.
Table 2: In Vitro Potency of PR Agonists (Mammalian Two-Hybrid Assay for PR-SRC-1 Interaction)
| Compound | EC50 (nM) | Source |
| This compound | 0.02 | |
| Medroxyprogesterone Acetate (MPA) | Similar to this compound | |
| Trimegestone (TMG) | Similar to this compound |
Note: "Similar" indicates that sources state comparable potency and efficacy without providing a specific value from a head-to-head study.
Table 3: In Vivo Potency of PR Agonists (Rat Ovulation Inhibition Assay)
| Compound | Relative Potency | Source |
| This compound | 30-fold more potent than MPA | [1] |
| Medroxyprogesterone Acetate (MPA) | Baseline | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Alkaline Phosphatase Induction Assay in T47D Cells
This assay measures the functional potency of PR agonists by quantifying the induction of alkaline phosphatase, an endogenous PR-regulated gene in the T47D human breast cancer cell line.
a. Cell Culture and Treatment:
-
T47D cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
For the experiment, cells are seeded in multi-well plates and allowed to adhere.
-
The medium is then replaced with a serum-free or charcoal-stripped serum medium to reduce basal PR activation.
-
Cells are treated with a range of concentrations of the test compounds (e.g., this compound, progesterone, MPA) or vehicle control for a specified period (typically 24-72 hours).
b. Alkaline Phosphatase Activity Measurement:
-
After treatment, the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then lysed using a suitable lysis buffer (e.g., containing Triton X-100).
-
The cell lysate is incubated with a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
The enzyme converts the substrate into a colored product (p-nitrophenol), which can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The enzyme activity is normalized to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).
c. Data Analysis:
-
The dose-response curve is generated by plotting the alkaline phosphatase activity against the logarithm of the compound concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using non-linear regression analysis.
Mammalian Two-Hybrid Assay for PR-Coactivator Interaction
This assay quantifies the ligand-dependent interaction between the progesterone receptor and a coactivator protein, such as Steroid Receptor Coactivator-1 (SRC-1).
a. Plasmid Constructs:
-
Two hybrid expression vectors are used:
-
One vector expresses the PR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), such as that of GAL4.
-
The other vector expresses the coactivator (e.g., SRC-1) fused to a transcriptional activation domain (AD), such as that of VP16.
-
-
A reporter plasmid containing a promoter with binding sites for the DBD (e.g., GAL4 upstream activation sequence) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase) is also required.
b. Transfection and Treatment:
-
Mammalian cells (e.g., HEK293 or CHO-K1) are co-transfected with the three plasmids (PR-LBD-DBD, SRC-1-AD, and the reporter plasmid).
-
After transfection, the cells are treated with various concentrations of the PR agonists or a vehicle control.
c. Reporter Gene Assay:
-
Following treatment, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
An increase in reporter gene expression indicates an interaction between the PR-LBD and the coactivator, which is facilitated by the binding of the agonist.
d. Data Analysis:
-
A dose-response curve is constructed by plotting the reporter gene activity against the agonist concentration.
-
The EC50 value is determined to quantify the potency of the agonist in promoting the PR-coactivator interaction.
Rat Ovulation Inhibition Assay
This in vivo assay assesses the progestational potency of compounds by their ability to inhibit ovulation in female rats.
a. Animal Model:
-
Adult female Sprague-Dawley rats with regular estrous cycles are used.
-
The stage of the estrous cycle is determined by daily vaginal smears.
b. Dosing and Ovulation Assessment:
-
The test compounds are administered orally or via injection at various doses on specific days of the estrous cycle (e.g., on the day of proestrus).
-
On the morning of expected estrus, the rats are euthanized.
-
The oviducts are removed and examined under a microscope to count the number of ova in the ampullae.
-
The absence of ova indicates complete inhibition of ovulation.
c. Data Analysis:
-
The dose required to inhibit ovulation in 50% of the animals (ED50) can be calculated to determine the potency of the compound.
-
The relative potency of different compounds is determined by comparing their ED50 values.
Mandatory Visualization
Progesterone Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Experimental Workflow: Alkaline Phosphatase Induction Assay
The diagram below outlines the workflow for assessing PR agonist potency using the alkaline phosphatase induction assay.
Caption: Workflow for the alkaline phosphatase induction assay.
References
A Comparative Analysis of Tanaproget's Therapeutic Effects for Contraceptive Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nonsteroidal progesterone (B1679170) receptor (PR) agonist, Tanaproget (also known as NSP-989), with established steroidal progestins, Medroxyprogesterone Acetate (MPA) and Trimegestone (TMG). The focus of this analysis is on the preclinical data that statistically validates the therapeutic potential of this compound as a contraceptive agent.
Introduction
Progesterone receptor (PR) agonists are fundamental in women's health, with primary applications in oral contraception and post-menopausal hormone therapy.[1][2] For years, the mainstays of this therapeutic class have been steroidal progestins. However, their utility can be limited by off-target effects due to interactions with other steroid receptors and metabolic pathways, leading to undesirable side effects in some individuals.[1][2] This has driven the pursuit of novel, nonsteroidal PR agonists with improved selectivity and pharmacological profiles. This compound, a potent and selective nonsteroidal PR agonist, has emerged from these efforts, demonstrating a promising preclinical profile for contraceptive use.[1][2]
Data Presentation
The following tables summarize the key preclinical data comparing this compound with Medroxyprogesterone Acetate (MPA) and Trimegestone (TMG).
Table 1: In Vitro Efficacy of this compound and Comparator Progestins
| Compound | Alkaline Phosphatase Activity (T47D cells) EC50 (nM) | Mammalian Two-Hybrid Assay (PR-SRC-1 Interaction) EC50 (nM) |
| This compound (TNPR) | 0.1 | 0.02 |
| Medroxyprogesterone Acetate (MPA) | Comparable to TNPR | Comparable to TNPR |
| Trimegestone (TMG) | Comparable to TNPR | Comparable to TNPR |
EC50: Half-maximal effective concentration. Data sourced from Zhang et al. (2005).[1][2]
Table 2: In Vivo Potency of this compound and Comparator Progestins
| Compound | Rat Ovulation Inhibition Assay |
| This compound (TNPR) | Full efficacy, 30-fold more potent than MPA and TMG |
| Medroxyprogesterone Acetate (MPA) | - |
| Trimegestone (TMG) | - |
Data sourced from Zhang et al. (2005).[1][2]
Experimental Protocols
Rat Ovulation Inhibition Assay
This in vivo assay is a standard method to assess the potential of a compound to prevent ovulation.
Principle: Immature female rats are stimulated to ovulate using gonadotropins. The test compound is administered prior to the induction of ovulation, and the number of oocytes released is quantified to determine the inhibitory effect.
General Protocol:
-
Immature female Sprague-Dawley rats are used.
-
Animals are treated orally with the test compound (e.g., this compound, MPA, TMG) or vehicle control for a specified number of days.
-
Ovulation is induced by administering pregnant mare's serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG).
-
On the morning of the expected estrus, the oviducts are removed and examined under a microscope to count the number of released oocytes.
-
The percentage of ovulation inhibition is calculated by comparing the number of oocytes in the treated groups to the vehicle control group.
Note: The specific dosages, timing of administration, and gonadotropin concentrations can vary between studies. The protocol described here is a general guideline based on common practices for this assay.
Alkaline Phosphatase Induction Assay in T47D Cells
This in vitro assay measures the progestational activity of a compound by quantifying the induction of alkaline phosphatase, an enzyme regulated by the progesterone receptor in the T47D human breast cancer cell line.
Principle: T47D cells, which are rich in progesterone receptors, are treated with the test compound. The level of induced alkaline phosphatase activity is then measured, which correlates with the progestational potency of the compound.
General Protocol:
-
T47D cells are cultured in a suitable medium and plated in multi-well plates.
-
The cells are then treated with various concentrations of the test compounds (this compound, MPA, TMG) or a vehicle control.
-
After a specific incubation period (e.g., 24-72 hours), the cells are lysed.
-
The cell lysate is incubated with a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
The enzymatic reaction is stopped, and the absorbance of the product (p-nitrophenol) is measured using a spectrophotometer.
-
The EC50 value is calculated from the dose-response curve.
Mammalian Two-Hybrid Assay
This assay is used to investigate the ligand-dependent interaction between the progesterone receptor and its coactivators, such as Steroid Receptor Coactivator-1 (SRC-1).
Principle: The assay utilizes two fusion proteins. The first consists of the PR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The second fusion protein consists of the coactivator (e.g., SRC-1) fused to a transcriptional activation domain (AD) (e.g., VP16). If the test compound induces an interaction between the PR-LBD and the coactivator, the DBD and AD are brought into proximity, leading to the activation of a reporter gene (e.g., luciferase) under the control of a promoter recognized by the DBD.
General Protocol:
-
Mammalian cells are co-transfected with expression vectors for the PR-LBD-DBD fusion protein, the coactivator-AD fusion protein, and a reporter plasmid.
-
The transfected cells are then treated with various concentrations of the test compounds (this compound, MPA, TMG) or a vehicle control.
-
After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
The EC50 value is determined from the dose-response curve.
Mandatory Visualization
Caption: this compound's mechanism of action as a progesterone receptor agonist.
Caption: Generalized workflow for the in vitro evaluation of this compound.
Discussion
The preclinical data strongly suggest that this compound is a highly potent and selective nonsteroidal progesterone receptor agonist. In vitro studies demonstrate that its efficacy in activating the progesterone receptor, as measured by alkaline phosphatase induction and PR-coactivator interaction, is comparable to that of the potent steroidal progestins MPA and TMG.[1][2]
Significantly, in the in vivo rat ovulation inhibition assay, this compound exhibited full efficacy and was found to be 30 times more potent than both MPA and TMG.[1][2] This enhanced in vivo potency is a critical finding, suggesting that lower doses of this compound may be required to achieve a contraceptive effect, potentially leading to a better safety profile with fewer off-target side effects.
Furthermore, this compound has been shown to have relatively weak interactions with other steroid receptors, which is a key differentiator from many steroidal progestins and supports the potential for an improved side-effect profile.[1][2]
Phase I clinical trial data in healthy women have shown that this compound is safe and well-tolerated, with a pharmacokinetic profile suitable for a once-daily oral contraceptive.[3] All doses tested in this study effectively decreased cervical mucus scores, indicating a contraceptive effect.[3] However, the development of this compound was sublicensed by Pfizer to another multinational pharmaceutical company in 2010, and its current clinical development status is not publicly available.[4][5] Further clinical trials, particularly head-to-head comparative studies with current standard-of-care progestins, would be necessary to fully elucidate the clinical benefits and risks of this compound as a contraceptive agent.
Conclusion
The statistical validation from preclinical studies robustly supports the therapeutic potential of this compound as a highly potent and selective nonsteroidal progesterone receptor agonist for contraception. Its enhanced in vivo potency and selectivity compared to established steroidal progestins like MPA and TMG are significant advantages. While early clinical data are promising, the lack of recent, publicly available data from later-phase clinical trials makes it difficult to definitively compare its clinical performance with currently marketed alternatives. Further investigation and transparency regarding its clinical development are warranted to fully assess its place in the future of contraception.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of this compound, a nonsteroidal progesterone receptor agonist, in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand Pharmaceuticals Incorporated - Ligand Earns $1 Million Upfront Payment from Pfizer on Sublicensing of this compound [investor.ligand.com]
- 5. contractpharma.com [contractpharma.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tanaproget
This guide provides crucial safety and logistical information for the proper disposal of Tanaproget, a selective nonsteroidal progesterone (B1679170) receptor (PR) agonist used in research. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of this compound's key chemical and physical data is presented below. This information is essential for its correct identification and handling.
| Property | Value |
| IUPAC Name | 5-(4,4-Dimethyl-2-thioxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile[1] |
| CAS Number | 304853-42-7[1] |
| Molecular Formula | C₁₆H₁₅N₃OS[1][2] |
| Molar Mass | 297.38 g·mol⁻¹[1] |
| Appearance | Crystalline powder[3] |
| Solubility | Soluble in DMSO[4] |
| Storage | Store at -20°C for one year or -80°C for two years in a tightly sealed container, away from light.[3][4] |
Disposal Protocol: A Step-by-Step Approach
While specific disposal instructions for this compound are not explicitly detailed in publicly available literature, the following protocol is based on best practices for the disposal of hazardous pharmaceutical waste in a laboratory setting.[5][6]
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused product, solutions, empty containers, personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.[5][6]
-
Segregate: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[6]
2. Container and Labeling:
-
Container: Use a designated, leak-proof, and sealable hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Chemical Waste").
3. On-site Handling and Storage:
-
PPE: Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound waste.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
4. Disposal Procedure:
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[6]
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of use to final disposal.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[7]
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.
-
Inhalation: Move to a well-ventilated area and seek fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
For any significant spill, evacuate the area and follow your institution's established emergency protocols for hazardous material spills. Always consult the specific Safety Data Sheet (SDS) for the most detailed safety information.
References
Essential Safety and Operational Guide for Handling Tanaproget
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tanaproget. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent, nonsteroidal progesterone (B1679170) receptor agonist.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound from all suppliers was not publicly available, information from MedChemExpress indicates that an SDS is available upon request.[1] Based on the nature of the compound as a potent pharmaceutical agent, the following PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Ensure gloves are regularly inspected for tears or contamination. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes or airborne particles. |
| Body Protection | Laboratory Coat | A buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be performed in a certified chemical fume hood to minimize inhalation risk. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Experimental Protocols
Preparation of a Stock Solution (Example)
-
Calculate the required mass of this compound based on the desired concentration and final volume of the stock solution.
-
Weigh the this compound powder inside a chemical fume hood using an analytical balance.
-
Transfer the weighed powder to a sterile, conical tube or vial.
-
Add the appropriate volume of solvent (e.g., DMSO) to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a clearly labeled, sealed container.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Includes contaminated gloves, bench paper, pipette tips, and weighing boats. The bag must be sealed and placed in a designated hazardous waste container. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Includes unused this compound solutions and contaminated solvents. The container must be kept sealed when not in use and stored in secondary containment. |
| Sharps Waste | Puncture-Resistant Sharps Container | Includes needles and syringes used for handling this compound solutions. The container must be clearly labeled as hazardous chemical waste. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
If safe to do so, contain the spill using a chemical spill kit. Cover liquid spills with absorbent material and solid spills with a damp cloth to avoid generating dust.
-
Decontaminate the spill area thoroughly with a 10% bleach solution, followed by a 70% ethanol (B145695) wash.
-
Collect all contaminated materials in a sealed, labeled hazardous waste bag for disposal.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
In all cases of personnel exposure, seek immediate medical attention and report the incident to the appropriate institutional safety office.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent pharmaceutical compound, this compound, and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
